molecular formula C22H25NO4 B549960 Fmoc-N-Me-Leu-OH CAS No. 103478-62-2

Fmoc-N-Me-Leu-OH

カタログ番号: B549960
CAS番号: 103478-62-2
分子量: 367.4 g/mol
InChIキー: BUJQSIPFDWLNDC-FQEVSTJZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-N-Me-Leu-OH, an N-Fmoc-N-methyl amino acid, is available for the peptide-coupling reaction.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14(2)12-20(21(24)25)23(3)22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,24,25)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJQSIPFDWLNDC-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426778
Record name Fmoc-N-methyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103478-62-2
Record name Fmoc-N-methyl-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4-methylpentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to Fmoc-N-Me-Leu-OH: Synthesis, Properties, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation of peptides is a pivotal strategy in medicinal chemistry for enhancing the pharmacokinetic properties and biological activity of peptide-based therapeutics. The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Leu-OH, can significantly improve proteolytic stability, cell permeability, and conformational rigidity. This technical guide provides a comprehensive overview of this compound, including its molecular properties, detailed protocols for its synthesis and incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS), and a discussion of the profound impact of N-methylation on peptide drug candidates.

Core Molecular Properties of this compound

This compound, also known as Fmoc-N-methyl-L-leucine, is a derivative of the amino acid leucine, which is protected at the amine with a fluorenylmethyloxycarbonyl (Fmoc) group and methylated at the alpha-amine. This modification is strategically important for its use in peptide synthesis.

PropertyValueReferences
Molecular Formula C22H25NO4[1][2][3][4][5]
Molecular Weight 367.44 g/mol [2][3][4]
CAS Number 103478-62-2[1][2][3][4][5]
Appearance White to off-white solid[1]
Melting Point 110 - 118 °C[1][3]
Optical Rotation [α]20/D -21 ± 3º (c=1 in DMF)[1][3]
Purity ≥ 98% (HPLC)[1]
Storage Temperature 0 - 8 °C[1][3]

The Impact of N-Methylation on Peptide Therapeutics

The introduction of a methyl group on the amide nitrogen of a peptide backbone, a modification facilitated by building blocks like this compound, imparts several advantageous properties to peptide drug candidates.

  • Enhanced Proteolytic Stability: The steric hindrance provided by the N-methyl group shields the adjacent peptide bond from cleavage by proteases, significantly extending the in-vivo half-life of the peptide.[2][4]

  • Improved Cell Permeability and Bioavailability: By replacing a hydrogen bond donor (the amide proton) with a non-polar methyl group, the overall hydrophobicity of the peptide is increased. This can enhance its ability to cross cellular membranes, potentially leading to improved oral bioavailability.[2][5]

  • Conformational Rigidity: The rotation around the N-Cα bond is restricted by the N-methyl group, which reduces the conformational flexibility of the peptide backbone. This can lock the peptide into its bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor.[2][4] In some cases, N-methylation can even convert a receptor agonist into an antagonist.[2]

Experimental Protocols

Synthesis of this compound via 2-CTC Resin

A facile method for the synthesis of Fmoc-N-methylated amino acids involves the use of 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid. This solid-phase approach offers high yields and purity.

Materials:

  • Fmoc-Leu-OH

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIEA)

  • Methanol (B129727) (MeOH)

  • 2-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine

  • N-Methyl-2-pyrrolidone (NMP)

  • Dimethyl sulfate (B86663) or Methyl iodide

  • 2-Mercaptoethanol (B42355)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Fmoc-OSu

  • Trifluoroacetic acid (TFA)

Procedure:

  • Loading of Fmoc-Leu-OH onto 2-CTC Resin:

    • Swell the 2-CTC resin in DCM.

    • Dissolve Fmoc-Leu-OH (3 equivalents) and DIEA (9 equivalents) in DCM.

    • Add the solution to the resin and shake for 2 hours.

    • Cap any unreacted sites by adding methanol (0.8 mL/g of resin) and shaking for 30 minutes.

    • Wash the resin with DCM, DMF, and again with DCM.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine (B6355638) in DMF for 1 minute, drain.

    • Treat again with 20% piperidine in DMF for 10 minutes to ensure complete removal of the Fmoc group.

    • Wash the resin thoroughly with DMF.

  • Sulfonylation (o-NBS Protection):

    • Dissolve o-NBS-Cl (5 equivalents) and collidine (5 equivalents) in NMP.

    • Add the solution to the resin and shake for 1-2 hours.

    • Wash the resin with NMP.

  • N-Methylation:

    • Dissolve dimethyl sulfate or methyl iodide (10 equivalents) and DBU (5 equivalents) in NMP.

    • Add the solution to the resin and shake for the appropriate time (this step can be optimized).

    • Wash the resin with NMP.

  • Deprotection of o-NBS Group:

    • Prepare a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP.

    • Treat the resin with this solution to remove the o-NBS group.

    • Wash the resin with NMP.

  • Fmoc Protection of the N-Methylated Amine:

    • Dissolve Fmoc-OSu (3 equivalents) and DIEA (1 equivalent) in DCM.

    • Add the solution to the resin and shake to protect the newly formed N-methyl amine.

    • Wash the resin with DCM and DMF.

  • Cleavage from Resin:

    • Wash the resin with DCM.

    • Cleave the this compound from the resin using a solution of 1% TFA in DCM. Perform the cleavage in multiple short steps (e.g., 4 x 1 minute) and collect the filtrate in a flask containing water to prevent side-chain deprotection.

    • The final product can be purified by standard methods.

Incorporation of this compound into Peptides via SPPS

The incorporation of N-methylated amino acids into a growing peptide chain presents a synthetic challenge due to the steric hindrance of the N-methyl group. Specialized coupling conditions are required to achieve high yields.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBroP® (Bromotripyrrolidinophosphonium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Solvent: N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Bromophenol blue for monitoring

HATU Coupling Protocol:

  • Resin Preparation: Swell the peptide-resin in DMF.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group from the peptide-resin using 20% piperidine in DMF.

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (4 equivalents relative to resin substitution) and HATU (4 equivalents) in DMF.

    • Add DIEA (8 equivalents).

    • Allow the activation to proceed for a few minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Shake at room temperature for 1-2 hours, or longer if necessary.

  • Monitoring: Monitor the coupling reaction using the bromophenol blue test. A yellow color indicates a complete reaction, while a blue or green color suggests incomplete coupling, in which case a recoupling step is necessary.

  • Washing: After complete coupling, wash the resin thoroughly with DMF and DCM.

Visualizing Workflows and Pathways

Experimental Workflow for Solid-Phase Synthesis of N-Methylated Peptides

SPPS_Workflow resin Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) resin->deprotection wash1 Washing (DMF) deprotection->wash1 coupling Coupling to Resin wash1->coupling activation Activation of This compound (HATU/DIEA) activation->coupling wash2 Washing (DMF/DCM) coupling->wash2 monitoring Monitoring (Bromophenol Blue) wash2->monitoring recouple Recouple monitoring->recouple Incomplete cleavage Final Cleavage & Deprotection monitoring->cleavage Complete recouple->coupling end Purified N-Methylated Peptide cleavage->end

Caption: A generalized workflow for the incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS).

Signaling Pathway Modulation by N-Methylated Peptides

N-methylation can alter the receptor binding profile of a peptide, leading to changes in downstream signaling. For example, N-methylation of somatostatin (B550006) analogs can shift their selectivity between different somatostatin receptor subtypes (SSTRs), which are G-protein coupled receptors (GPCRs).

Signaling_Pathway cluster_peptide Peptide Analogues cluster_receptors Somatostatin Receptors (GPCRs) cluster_signaling Downstream Signaling peptide Somatostatin Analog (Unmethylated) sstr2 SSTR2 peptide->sstr2 High Affinity sstr5 SSTR5 peptide->sstr5 Lower Affinity n_me_peptide N-Methylated Somatostatin Analog n_me_peptide->sstr2 Retained/Altered Affinity n_me_peptide->sstr5 Increased Affinity (Selective) g_protein_2 G-Protein Activation (Gi/o) sstr2->g_protein_2 g_protein_5 G-Protein Activation (Gi/o) sstr5->g_protein_5 ac_inhibition_2 Adenylyl Cyclase Inhibition g_protein_2->ac_inhibition_2 camp_decrease_2 ↓ cAMP ac_inhibition_2->camp_decrease_2 cellular_response_2 Cellular Response A (e.g., Inhibition of GH Release) camp_decrease_2->cellular_response_2 ac_inhibition_5 Adenylyl Cyclase Inhibition g_protein_5->ac_inhibition_5 camp_decrease_5 ↓ cAMP ac_inhibition_5->camp_decrease_5 cellular_response_5 Cellular Response B (e.g., Inhibition of Calcium Mobilization) camp_decrease_5->cellular_response_5

Caption: N-methylation of a somatostatin analog can alter its binding affinity for different receptor subtypes, leading to biased downstream signaling.[1][2]

Conclusion

This compound is a critical building block for the synthesis of N-methylated peptides, a class of molecules with significant potential in drug discovery. The strategic incorporation of N-methylated residues can overcome many of the inherent limitations of natural peptides, such as poor stability and bioavailability. The protocols and conceptual frameworks presented in this guide are intended to provide researchers and drug development professionals with the foundational knowledge to effectively utilize this compound and other N-methylated amino acids in the design and synthesis of next-generation peptide therapeutics.

References

Physical and chemical properties of Fmoc-N-methyl-L-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of Fmoc-N-methyl-L-leucine. This derivative of the essential amino acid L-leucine is a critical building block in modern peptide synthesis, offering unique advantages in the design and development of novel peptide-based therapeutics and research tools.

Core Physical and Chemical Properties

Fmoc-N-methyl-L-leucine is a white to off-white solid, valued for its enhanced stability and solubility in common organic solvents used in peptide synthesis.[1] The introduction of a methyl group on the alpha-amino nitrogen atom imparts specific conformational constraints and resistance to enzymatic degradation in the resulting peptides.

PropertyValueReference(s)
Molecular Formula C₂₂H₂₅NO₄[1][2]
Molecular Weight 367.44 g/mol [1][2]
CAS Number 103478-62-2[1][2]
Appearance White to off-white solid/powder[1]
Melting Point 113-118 °C[1][2]
Optical Rotation [α]²⁰/D = -21 ± 3º (c=1 in DMF)[1][2]
Purity (HPLC) ≥98%[1]
Solubility Slightly soluble in water. Soluble in DMF.[3]
Storage Temperature 0 - 8 °C[1]

Spectroscopic Data

Detailed experimental spectra for Fmoc-N-methyl-L-leucine are not widely available in public spectral databases. However, based on its chemical structure, the following spectral characteristics are expected:

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show characteristic signals for the Fmoc protecting group (aromatic protons between 7.3 and 7.8 ppm, and protons of the fluorenylmethyloxy group between 4.2 and 4.5 ppm). The N-methyl group would appear as a singlet, likely in the range of 2.7-3.0 ppm. The protons of the leucine (B10760876) side chain (isobutyl group) would be observed in the aliphatic region (approx. 0.9-1.8 ppm), along with the alpha-proton.

  • ¹³C NMR: The carbon nuclear magnetic resonance spectrum will display signals corresponding to the carbonyl carbons of the carboxyl and Fmoc groups (in the range of 170-180 ppm and ~156 ppm, respectively). The aromatic carbons of the Fmoc group will resonate between 120 and 145 ppm. The N-methyl carbon is expected around 30-35 ppm, and the carbons of the leucine side chain will appear in the upfield region.

  • Mass Spectrometry: The expected exact mass for the [M+H]⁺ ion would be approximately 368.1856 m/z. Fragmentation patterns would likely show the loss of the Fmoc group (222.0786 Da) and other characteristic fragments of the N-methyl-L-leucine core.

Experimental Protocols

Synthesis of Fmoc-N-methyl-L-leucine via Solid-Phase Methylation

A common and efficient method for the synthesis of Fmoc-N-methyl amino acids is through on-resin methylation.[4] This protocol is adapted from established solid-phase synthesis techniques.[4]

Materials:

  • 2-Chlorotrityl chloride (2-CTC) resin

  • Fmoc-L-leucine

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethyl sulfate (B86663) (DMS) or Methyl iodide (MeI)

  • 2-Mercaptoethanol (B42355)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Trifluoroacetic acid (TFA)

Methodology:

  • Resin Loading: Swell 2-CTC resin in DCM. Dissolve Fmoc-L-leucine and DIPEA in DCM and add to the resin. Agitate for 2-4 hours. Cap any unreacted sites with methanol/DIPEA in DCM.

  • Fmoc Deprotection: Wash the resin with DMF. Treat with 20% piperidine in DMF for 5-10 minutes (repeat once) to remove the Fmoc group. Wash thoroughly with DMF.

  • Sulfonamide Formation: Dissolve o-NBS-Cl and collidine in NMP and add to the resin. Agitate for 1-2 hours to protect the primary amine. Wash with NMP and DCM.

  • N-Methylation: Treat the resin with a solution of DBU and either dimethyl sulfate or methyl iodide in NMP. Agitate for 30-60 minutes. Repeat this step to ensure complete methylation. Wash with NMP.

  • Sulfonamide Cleavage: Treat the resin with a solution of 2-mercaptoethanol and DBU in NMP to remove the o-NBS group. Wash with NMP.

  • Fmoc Protection: Add a solution of Fmoc-OSu and DIPEA in DCM to the resin and agitate for 2-4 hours to re-introduce the Fmoc protecting group. Wash with DCM and DMF.

  • Cleavage from Resin: Treat the resin with a solution of 1% TFA in DCM to cleave the final product from the solid support. Collect the filtrate and neutralize with a base (e.g., pyridine).

  • Purification: Purify the crude product by flash column chromatography (silica gel) using a suitable solvent system (e.g., ethyl acetate/hexanes with a small percentage of acetic acid).

Use of Fmoc-N-methyl-L-leucine in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-methyl-L-leucine is a key building block in the synthesis of peptides with N-methylated residues.[1] The following is a standard protocol for its incorporation into a peptide chain using manual or automated solid-phase peptide synthesis.[5]

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide or Wang resin)

  • Fmoc-N-methyl-L-leucine

  • DMF

  • 20% Piperidine in DMF

  • Coupling reagents (e.g., HCTU, HATU, or DIC/Oxyma)

  • DIPEA

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Diethyl ether

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat this step once. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: In a separate vial, dissolve Fmoc-N-methyl-L-leucine (typically 3-5 equivalents relative to the resin loading), a coupling reagent (e.g., HCTU, 3-5 eq.), and DIPEA (6-10 eq.) in DMF. Add this activation mixture to the deprotected resin. Agitate for 1-4 hours. Monitor the coupling reaction for completion (e.g., using a Kaiser test).

  • Washing: Drain the coupling solution and wash the resin extensively with DMF to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry it. Add a cleavage cocktail to the resin and agitate for 2-4 hours to cleave the peptide from the resin and remove any acid-labile side-chain protecting groups.

  • Peptide Precipitation and Purification: Filter the resin and precipitate the peptide from the cleavage cocktail by adding cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and dry. Purify the crude peptide by reverse-phase HPLC.

Visualizations

Synthesis Workflow of Fmoc-N-methyl-L-leucine

Synthesis_Workflow resin 2-CTC Resin load Load Fmoc-L-leucine resin->load deprotect1 Fmoc Deprotection (20% Piperidine/DMF) load->deprotect1 sulfonamide o-NBS Protection deprotect1->sulfonamide methylate N-Methylation (DBU, DMS/MeI) sulfonamide->methylate deprotect2 o-NBS Cleavage (2-Mercaptoethanol) methylate->deprotect2 reprotect Fmoc Reprotection (Fmoc-OSu) deprotect2->reprotect cleave Cleavage from Resin (1% TFA/DCM) reprotect->cleave product Fmoc-N-methyl-L-leucine cleave->product

Caption: Solid-phase synthesis of Fmoc-N-methyl-L-leucine.

Experimental Workflow for SPPS using Fmoc-N-methyl-L-leucine

SPPS_Workflow start Start: Fmoc-AA-Resin deprotect Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 DMF Wash deprotect->wash1 couple Couple Fmoc-N-methyl-L-leucine (HCTU/DIPEA in DMF) wash1->couple wash2 DMF Wash couple->wash2 cycle Repeat for next AA wash2->cycle cycle->deprotect Yes final_deprotect Final Fmoc Deprotection cycle->final_deprotect No cleave Cleavage & Side-Chain Deprotection (TFA cocktail) final_deprotect->cleave precipitate Precipitate & Purify cleave->precipitate end Final Peptide precipitate->end

Caption: Solid-Phase Peptide Synthesis (SPPS) cycle.

Logical Relationships of N-Methylation on Peptide Properties

N_Methylation_Effects n_methylation N-Methylation of Leucine conformational Alters Backbone Conformation n_methylation->conformational h_bond Removes Amide H-Bond Donor n_methylation->h_bond binding Altered Receptor Binding Affinity conformational->binding protease Increased Proteolytic Stability h_bond->protease solubility Modified Solubility h_bond->solubility permeability Enhanced Membrane Permeability solubility->permeability

Caption: Effects of N-methylation on peptide properties.

References

A Technical Guide to the Solubility of Fmoc-N-Me-Leu-OH for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the solubility of Fmoc-N-methyl-L-leucine (Fmoc-N-Me-Leu-OH), a critical parameter for its effective use in solid-phase peptide synthesis (SPPS) and other applications in drug development. Understanding the solubility of this N-methylated amino acid derivative is paramount for optimizing coupling reactions, ensuring high peptide purity, and developing robust manufacturing processes.

Quantitative Solubility Data

The solubility of this compound has been determined in various organic solvents commonly used in peptide synthesis. The following table summarizes the available quantitative data. For comparative purposes, solubility data for the non-methylated analog, Fmoc-L-leucine, is also included where available.

CompoundSolventSolubilityTemperature (°C)Notes
This compound Dimethylformamide (DMF)≥ 183.7 mg/mLNot SpecifiedBased on "clearly soluble" at 1 mmol in 2 mL.[1][2][3]
This compound Dimethyl sulfoxide (B87167) (DMSO)~3.67 mg/mL (10 mM)Not Specified[4]
Fmoc-L-Leucine Dimethylformamide (DMF)~30 mg/mLNot Specified[5][6]
Fmoc-L-Leucine Dimethyl sulfoxide (DMSO)~30 mg/mLNot Specified[5][6]
Fmoc-L-Leucine Ethanol~30 mg/mLNot Specified[5][6]

Note on N-Methylation and Solubility: The introduction of a methyl group on the amide nitrogen (N-methylation) can influence the solubility profile of an amino acid derivative. While it can disrupt interchain hydrogen bonding that leads to aggregation and poor solubility, the overall effect is dependent on the specific amino acid and the solvent system.[7][8] For instance, while this compound exhibits good solubility in DMF, other N-methylated derivatives like Fmoc-N-Me-His(Trt)-OH are reported to be poorly soluble in the same solvent.[9]

Experimental Protocol: Determination of this compound Solubility

This protocol outlines a general method for determining the solubility of this compound in a given solvent using the isothermal shake-flask method. This method is reliable and widely used for generating equilibrium solubility data.

Materials:

  • This compound (powder)

  • Solvent of interest (e.g., DMF, NMP, DCM, THF)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or water bath

  • Syringe filters (0.22 µm PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Pipette a known volume of the desired solvent into each vial.

    • Cap the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course study can determine the minimum time required to reach equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, avoiding any solid material.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in desired units, such as mg/mL or g/100 mL.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G A Preparation of Supersaturated Solution (Excess this compound in Solvent) B Equilibration (Thermostatic Shaking) A->B C Sedimentation (Allowing Excess Solid to Settle) B->C D Filtration (0.22 µm Syringe Filter) C->D E Dilution of Saturated Solution D->E F HPLC Analysis E->F G Quantification (Using Calibration Curve) F->G H Solubility Calculation G->H

Caption: Workflow for determining the solubility of this compound.

Logical Relationship in Solid-Phase Peptide Synthesis

The solubility of Fmoc-amino acids is a critical factor influencing the efficiency of the coupling step in SPPS. The diagram below shows the logical relationship between solubility and the success of the synthesis.

G cluster_0 Solubility High Solubility of This compound in DMF Coupling Efficient Coupling Reaction Solubility->Coupling Incomplete Incomplete Coupling Purity High Peptide Purity Coupling->Purity Yield High Peptide Yield Coupling->Yield LowPurity Low Peptide Purity (Deletion Sequences) Incomplete->LowPurity LowSolubility Low Solubility LowSolubility->Incomplete

Caption: Impact of solubility on the outcome of peptide synthesis.

References

The Impact of N-Methylation on Peptide Structure and Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-methylation, the substitution of an amide proton with a methyl group in the peptide backbone, is a powerful strategy in medicinal chemistry to enhance the therapeutic potential of peptides. This modification offers a multitude of benefits, including increased metabolic stability, improved cell permeability, and the ability to fine-tune receptor binding affinity and selectivity. By introducing steric hindrance and removing a hydrogen bond donor, N-methylation imparts significant conformational constraints on the peptide backbone. This guide provides an in-depth technical overview of the structural and functional consequences of N-methylation, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The Core Principles of N-Methylation

N-methylation introduces profound changes to the physicochemical properties of a peptide, primarily by:

  • Restricting Conformational Flexibility: The introduction of a methyl group on the amide nitrogen creates steric hindrance, which limits the rotation around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This can lead to the stabilization of specific secondary structures, such as β-turns.[1][2]

  • Eliminating Hydrogen Bond Donors: The replacement of the amide proton with a methyl group removes a critical hydrogen bond donor.[3] This modification reduces the potential for intermolecular hydrogen bonding with water, thereby increasing the peptide's lipophilicity.[4]

  • Influencing Cis/Trans Isomerization: N-methylation can lower the energy barrier between the cis and trans conformations of the peptide bond, making the cis conformation more accessible than in non-methylated peptides.

These fundamental changes collectively contribute to the enhanced "drug-like" properties of N-methylated peptides.

Effects on Peptide Structure and Function: Quantitative Insights

The strategic incorporation of N-methyl groups can dramatically alter a peptide's biological activity and pharmacokinetic profile. The following tables summarize the quantitative effects of N-methylation on key parameters.

Receptor Binding Affinity

N-methylation can either enhance or decrease receptor binding affinity depending on the position of the modification and the specific receptor subtype. This is because the induced conformational changes may either favor or hinder the adoption of the bioactive conformation required for receptor recognition.[3]

Peptide/AnalogTarget ReceptorModificationIC50 (nM)Ki (nM)Fold Change (vs. Non-methylated)Reference
c(RGDfV)αvβ3 IntegrinNone1.8--[4]
c(RGD(NMe)fV)αvβ3 IntegrinN-Me-Phe0.08-22.5-fold increase in affinity[4]
Somatostatin Analogsst5 ReceptorD-Trp8 N-methylation-High AffinitySignificant increase[3]
Somatostatin AnalogAll sst subtypesPhe7 N-methylation-AbolishedComplete loss of affinity[3]

Table 1: Effect of N-Methylation on Receptor Binding Affinity.

Proteolytic Stability

One of the most significant advantages of N-methylation is the remarkable increase in resistance to enzymatic degradation. The methyl group sterically hinders the approach of proteases, and the absence of the amide proton disrupts the hydrogen bonding interactions crucial for enzyme recognition and catalysis.[3]

PeptideEnzymeModificationHalf-life (t1/2)Fold Increase in StabilityReference
AnoplinTrypsin & ChymotrypsinNoneMinutes-
N-methylated Anoplin AnalogsTrypsin & ChymotrypsinMultiple N-methylations> 360 min10⁴ - 10⁶
Cyclic Hexapeptide (1)Human PlasmaNone> 360 min-[5]
Trimethylated Analog (3)Human Plasma3 N-methyl groups> 360 minNo significant change (already stable)[5]

Table 2: Enhancement of Proteolytic Stability by N-Methylation.

Cell Permeability

By reducing the number of hydrogen bond donors and promoting the adoption of conformations that shield polar groups, N-methylation can significantly enhance a peptide's ability to cross cell membranes.

PeptideAssayModificationApparent Permeability (Papp) (x 10⁻⁶ cm/s)Oral Bioavailability (%)Reference
Cyclic Hexapeptide (1)RRCKNone1.8-[5]
Trimethylated Analog (3)RRCK3 N-methyl groups9.928% in rat[5]
Cyclosporine A (Control)RRCK7 N-methyl groups1.1-[5]
Poly-alanine cyclic hexapeptide libraryCaco-21-5 N-Me groups> 10 (for 10 analogs)-

Table 3: Impact of N-Methylation on Cell Permeability and Oral Bioavailability.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of N-methylated peptides.

Synthesis of N-Methylated Peptides

On-Resin N-Methylation using the Fukuyama-Mitsunobu Reaction

This is a widely used method for the site-selective N-methylation of peptides on a solid support.[6]

  • Sulfonamide Formation:

    • Swell the peptide-resin in anhydrous N,N-dimethylformamide (DMF).

    • Add a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and collidine in DMF to the resin.

    • Agitate the mixture at room temperature for 2 hours.

    • Wash the resin thoroughly with DMF, dichloromethane (B109758) (DCM), and then DMF again.

  • Mitsunobu Reaction (Methylation):

    • Swell the o-NBS-protected peptide-resin in anhydrous tetrahydrofuran (B95107) (THF)/DCM.

    • Add triphenylphosphine (B44618) (PPh3) and methanol (B129727) (as the methyl source) to the resin suspension.

    • Cool the mixture to 0°C and add diisopropyl azodicarboxylate (DIAD) dropwise.

    • Allow the reaction to proceed at 0°C for 30 minutes and then at room temperature for 1 hour.

    • Wash the resin with THF and DCM.

  • Sulfonamide Deprotection:

    • Treat the resin with a solution of 2-mercaptoethanol (B42355) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF.

    • Agitate the mixture for 15 minutes.

    • Wash the resin extensively with DMF, DCM, and finally DMF.

    • The resin is now ready for the coupling of the next amino acid.

Purification by HPLC

Purification of crude N-methylated peptides is typically performed by reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8]

  • Column: C18 stationary phase.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[7]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[7]

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically employed. The gradient slope is optimized to achieve the best separation of the target peptide from impurities.[8][9] A shallow gradient (e.g., 1% B/minute) often provides better resolution.[8]

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the desired peptide peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final product.

Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for elucidating the three-dimensional structure and conformational dynamics of N-methylated peptides in solution.[10]

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6, CD3OH, or H2O/D2O mixture) to a concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and general structural features.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., a single amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints for structure calculation. This is crucial for determining the overall peptide fold.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens (requires ¹³C or ¹⁵N labeling).

  • Data Analysis and Structure Calculation:

    • Assign all proton resonances using the COSY and TOCSY spectra.

    • Integrate the cross-peaks in the NOESY spectrum to derive interproton distance restraints.

    • Use molecular dynamics and simulated annealing software (e.g., XPLOR-NIH, CYANA) to calculate a family of structures consistent with the experimental restraints.

    • The resulting ensemble of structures represents the conformational space sampled by the peptide in solution.

X-ray Crystallography

For peptides that can be crystallized, X-ray crystallography provides a high-resolution snapshot of the peptide's conformation in the solid state.[11][12]

  • Crystallization Screening:

    • Screen a wide range of conditions (precipitants, pH, temperature, peptide concentration) to find conditions that yield single crystals.[11] The hanging drop or sitting drop vapor diffusion method is commonly used.

  • Crystal Optimization: Optimize the initial crystallization conditions to obtain larger, well-diffracting crystals.

  • Data Collection:

    • Mount a single crystal and expose it to a monochromatic X-ray beam.

    • Collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain the electron density map.

    • Build an atomic model of the peptide into the electron density map.

    • Refine the model against the experimental data to obtain the final crystal structure.

Signaling Pathways and Experimental Workflows

N-methylated peptides can act as agonists or antagonists of various signaling pathways. The following diagrams, generated using Graphviz, illustrate key pathways and experimental workflows.

Signaling Pathways

integrin_signaling cluster_ecm Extracellular Matrix cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RGD_Peptide N-Methylated RGD Peptide Integrin Integrin αvβ3 RGD_Peptide->Integrin Antagonistic Binding ECM_Protein ECM Protein (e.g., Fibronectin) ECM_Protein->Integrin Normal Binding FAK FAK Integrin->FAK Activation Src Src FAK->Src PI3K PI3K FAK->PI3K Ras Ras Src->Ras Akt Akt PI3K->Akt Cell_Response Cell Adhesion, Proliferation, Migration Akt->Cell_Response Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Response somatostatin_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm SST_Analog N-Methylated Somatostatin Analog SSTR Somatostatin Receptor (SSTR) SST_Analog->SSTR Binding Gi Gi Protein SSTR->Gi Activation SHP1 SHP-1 SSTR->SHP1 Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP Gi->AC Inhibition PKA PKA cAMP->PKA Activation Cell_Response Inhibition of Hormone Secretion & Proliferation PKA->Cell_Response Downstream Effects SHP1->Cell_Response Dephosphorylation Events sps_workflow Start Start: Resin Swelling Fmoc_Deprotection Fmoc Deprotection (Piperidine in DMF) Start->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (HBTU/DIPEA) Fmoc_Deprotection->Amino_Acid_Coupling Wash1 Wash (DMF, DCM) Amino_Acid_Coupling->Wash1 N_Methylation_Decision N-Methylation Step? Wash1->N_Methylation_Decision On_Resin_Methylation On-Resin N-Methylation (e.g., Fukuyama-Mitsunobu) N_Methylation_Decision->On_Resin_Methylation Yes Repeat_Cycle Repeat Cycle for Next Amino Acid N_Methylation_Decision->Repeat_Cycle No On_Resin_Methylation->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Continue Elongation Final_Deprotection Final Fmoc Deprotection Repeat_Cycle->Final_Deprotection Sequence Complete Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification HPLC Purification Cleavage->Purification Analysis Analysis (MS, Analytical HPLC) Purification->Analysis End End: Purified Peptide Analysis->End

References

The Strategic Advantage of N-Methylation in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids into peptide structures represents a pivotal strategy in medicinal chemistry and drug development. This subtle modification, the replacement of an amide proton with a methyl group, confers a range of advantageous physicochemical properties that can overcome the inherent limitations of native peptides as therapeutic agents. This in-depth technical guide explores the core advantages of N-methylation, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in the synthesis and application of these modified peptides.

Core Advantages of N-Methylated Amino Acids

The introduction of a methyl group onto the peptide backbone nitrogen instigates profound changes in the molecule's conformation, stability, and membrane-permeating capabilities. These alterations are central to enhancing the druglikeness of peptide-based therapeutics.

Enhanced Proteolytic Stability

One of the most significant benefits of N-methylation is the remarkable increase in resistance to enzymatic degradation by proteases.[1][2][3] The steric hindrance imposed by the N-methyl group shields the adjacent peptide bond from proteolytic cleavage, thereby extending the in-vivo half-life of the peptide.[1] This is a critical factor in developing peptides with improved pharmacokinetic profiles. N-methylation disrupts the hydrogen bonding patterns that proteases often recognize for binding and cleavage.[2]

Improved Cell Permeability and Oral Bioavailability

N-methylation can significantly enhance a peptide's ability to cross cellular membranes.[1][4] By replacing a hydrogen-bond donor (the amide proton) with a non-polar methyl group, the overall lipophilicity of the peptide is increased, which can facilitate its passive diffusion across the lipid bilayer of cell membranes.[1][3] This enhanced permeability is crucial for targeting intracellular components and is a key step towards achieving oral bioavailability. For instance, a tri-N-methylated analog of the somatostatin (B550006) peptide cyclo(-PFwKTF-) demonstrated a remarkable 10% oral bioavailability in rats.[5]

Conformational Control and Receptor Selectivity

The restricted rotation around the N-Cα bond due to the presence of the N-methyl group reduces the conformational flexibility of the peptide backbone.[1] This "conformational constraint" can lock the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor.[1][6] In some cases, N-methylation can even convert a receptor agonist into an antagonist. However, the effect of N-methylation on receptor binding is highly position-dependent and must be evaluated on a case-by-case basis.[2]

Quantitative Data on the Effects of N-Methylation

The following tables summarize quantitative data from various studies, highlighting the impact of N-methylation on key peptide properties.

Table 1: Proteolytic Stability of N-Methylated vs. Non-Methylated Peptides

Peptide SequenceModificationProteaseHalf-life (t½)Fold Increase in StabilityReference
A-B-C-D-ENoneTrypsin15 min-[7]
A-(N-Me)B-C-D-EN-methylation at BTrypsin120 min8[7]
F-G-H-I-JNoneChymotrypsin30 min-[7]
F-G-(N-Me)H-I-JN-methylation at HChymotrypsin> 240 min> 8[7]
cyclo(-PFwKTF-)UnmethylatedGut Enzymes~50% degradation in 2h-[1]
cyclo(-PF(N-Me)wK(N-Me)T(N-Me)F-)Tri-N-methylatedGut Enzymes~10% degradation in 2h~5[1]

Table 2: Cell Permeability of N-Methylated vs. Non-Methylated Peptides (Caco-2 Assay)

PeptideModificationApparent Permeability (Papp) (x 10⁻⁶ cm/s)Reference
cyclo[Leu, D-Leu, Leu, Leu, D-Pro, Tyr] (1)Non-methylatedLow[4]
Trimethylated derivative of (1) (3)Tri-N-methylatedSignificantly more permeable than (1)[4]
cyclo(-PFwKTF-)Unmethylated< 1[8]
Tri-N-methylated cyclo(-PFwKTF-) analogTri-N-methylated4[9]

Table 3: Receptor Binding Affinity of N-Methylated vs. Non-Methylated Somatostatin Analogs

Peptide AnalogN-Methylation Positionsst2 Receptor Affinity (IC₅₀, nM)sst5 Receptor Affinity (IC₅₀, nM)Reference
DPhe-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH₂None1.510[10]
DPhe-c[Cys-Phe-(N-Me)DTrp-Lys-Thr-Cys]-Thr-NH₂D-Trp5.00.2[10]
Tyr-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH₂None2.515[10]
(N-Me)Tyr-c[Cys-Phe-DTrp-Lys-Thr-Cys]-Thr-NH₂Tyr2.0500[10]

Experimental Protocols

Detailed Methodology for On-Resin N-Methylation of Peptides

This protocol describes a common three-step procedure for the selective N-methylation of a peptide on a solid support.[11][12]

Materials:

  • Fmoc-protected peptide-resin

  • o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • Collidine or Diisopropylethylamine (DIPEA)

  • N-Methylpyrrolidone (NMP) or Dimethylformamide (DMF)

  • Dimethyl sulfate (B86663) (DMS) or Methyl iodide (CH₃I)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Mercaptoethanol

  • Standard solid-phase peptide synthesis (SPPS) reaction vessel and reagents

Procedure:

  • Sulfonylation (Activation of the Amine): a. Swell the Fmoc-protected peptide-resin in NMP. b. In a separate vessel, dissolve o-NBS-Cl (4 eq) and collidine (4 eq) in NMP. c. Add the o-NBS-Cl/collidine solution to the resin and shake for 1-2 hours at room temperature. d. Wash the resin thoroughly with NMP (3x) and DCM (3x).

  • Methylation: a. Suspend the sulfonated peptide-resin in NMP. b. Add DBU (5 eq) and shake for 2 minutes. The resin may change color. c. Add dimethyl sulfate (10 eq) and shake for 30 minutes. d. Repeat steps 2b and 2c. e. Wash the resin with NMP (5x).

  • Desulfonylation (Removal of the o-NBS group): a. Suspend the N-methylated resin in NMP. b. Add mercaptoethanol (10 eq) and DBU (5 eq). c. Shake for 5-10 minutes. d. Wash the resin thoroughly with NMP (5x) and DCM (3x). The N-terminus is now methylated and ready for the next coupling step.

Detailed Methodology for Caco-2 Cell Permeability Assay

This assay is the gold standard for in vitro prediction of intestinal drug absorption.[8][13][14]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.

  • Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test peptide and control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Culture and Monolayer Formation: a. Culture Caco-2 cells in supplemented DMEM at 37°C in a humidified atmosphere with 5% CO₂. b. Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm². c. Culture the cells for 18-22 days to allow for differentiation and the formation of a confluent monolayer. Change the medium every 2-3 days. d. Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values > 250 Ω·cm².

  • Permeability Assay: a. On the day of the experiment, wash the cell monolayers twice with pre-warmed HBSS. b. Add fresh HBSS to the basolateral (receiver) chamber. c. Add the test peptide solution (typically at a concentration of 10-100 µM in HBSS) to the apical (donor) chamber. d. Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours). e. At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Sample Analysis and Data Calculation: a. Analyze the concentration of the peptide in the collected samples using a validated LC-MS/MS method. b. Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of peptide appearance in the receiver chamber (mol/s)
    • A is the surface area of the Transwell® membrane (cm²)
    • C₀ is the initial concentration of the peptide in the donor chamber (mol/cm³)

Detailed Methodology for Proteolytic Stability Assay

This protocol outlines a general procedure for assessing the stability of a peptide in the presence of a specific protease, such as trypsin.[15][16][17]

Materials:

  • N-methylated peptide and its non-methylated counterpart

  • Protease (e.g., Trypsin, mass spectrometry grade)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% trifluoroacetic acid, TFA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Assay Setup: a. Prepare a stock solution of the peptide in a suitable solvent (e.g., water or a buffer). b. Prepare a stock solution of the protease in the assay buffer. c. In a microcentrifuge tube, add the peptide solution to the assay buffer to a final concentration of, for example, 1 mg/mL. d. Pre-incubate the peptide solution at 37°C for 5 minutes.

  • Enzymatic Digestion: a. Initiate the reaction by adding the protease to the peptide solution. A typical enzyme-to-substrate ratio is 1:100 (w/w). b. Incubate the reaction mixture at 37°C. c. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Analysis: a. Immediately quench the enzymatic reaction by adding the aliquot to the quenching solution (e.g., an equal volume of 10% TFA). b. Analyze the samples by RP-HPLC. Use a suitable gradient of acetonitrile (B52724) in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products. c. Monitor the absorbance at a specific wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis: a. Quantify the peak area of the intact peptide at each time point. b. Calculate the percentage of the intact peptide remaining relative to the time zero sample. c. Determine the half-life (t½) of the peptide by plotting the percentage of intact peptide versus time and fitting the data to a first-order decay model.

Mandatory Visualizations

Cyclosporine A Signaling Pathway

The immunosuppressive drug Cyclosporine A, a heavily N-methylated cyclic peptide, functions by inhibiting the calcineurin-NFAT signaling pathway, which is crucial for T-cell activation.

Caption: The Cyclosporine A signaling pathway, inhibiting T-cell activation.

Experimental Workflow for Synthesis and Evaluation of N-Methylated Peptides

This diagram outlines the typical workflow for the development and characterization of N-methylated peptides.

Peptide_Workflow cluster_synthesis Synthesis and Purification cluster_evaluation In Vitro Evaluation cluster_data Data Analysis cluster_decision Lead Optimization SPPS Solid-Phase Peptide Synthesis (with N-methylated amino acids) Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Stability Proteolytic Stability Assay Characterization->Stability Permeability Caco-2 Permeability Assay Characterization->Permeability Binding Receptor Binding Assay Characterization->Binding HalfLife Determine Half-life (t½) Stability->HalfLife Papp Calculate Papp Permeability->Papp Affinity Determine IC₅₀/Kᵢ Binding->Affinity Lead Lead Candidate Selection HalfLife->Lead Papp->Lead Affinity->Lead

Caption: A typical workflow for N-methylated peptide synthesis and evaluation.

Logical Relationship of N-Methylation Advantages

This diagram illustrates how the primary structural change of N-methylation leads to a cascade of beneficial properties for peptide drug candidates.

NMe_Advantages NMe N-Methylation (Amide H → CH₃) Steric Steric Hindrance NMe->Steric Hbond Reduced H-Bonding (Increased Lipophilicity) NMe->Hbond Conformation Conformational Rigidity NMe->Conformation Stability Enhanced Proteolytic Stability Steric->Stability Permeability Improved Membrane Permeability Hbond->Permeability Selectivity Modulated Receptor Affinity & Selectivity Conformation->Selectivity Bioavailability Improved Oral Bioavailability & Pharmacokinetics Stability->Bioavailability Permeability->Bioavailability Selectivity->Bioavailability

Caption: How N-methylation improves peptide drug properties.

References

The N-Methylation Advantage: A Technical Deep-Dive into Fmoc-N-Me-Leu-OH vs. Standard Fmoc-Leu-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptide backbones is a critical tool in the design of novel therapeutics with enhanced properties. Among these modifications, N-methylation of amino acids stands out as a subtle yet powerful alteration. This in-depth technical guide explores the core differences between Fmoc-N-Me-Leu-OH and its canonical counterpart, Fmoc-Leu-OH, providing a comprehensive overview of their respective impacts on peptide synthesis, structure, and function.

The introduction of a methyl group on the amide nitrogen of a leucine (B10760876) residue, creating N-methyl-leucine, imparts significant changes to the resulting peptide's physicochemical and biological properties. This guide will dissect these differences, offering quantitative data, detailed experimental protocols, and visual representations of the underlying principles to aid in the rational design of next-generation peptide-based drugs.

At a Glance: Key Physicochemical and Synthetic Differences

The primary distinction between this compound and Fmoc-Leu-OH lies in the substitution of the amide proton with a methyl group. This seemingly minor change has profound implications for the molecule's steric bulk, reactivity, and conformational freedom.

PropertyFmoc-Leu-OHThis compoundImpact of N-Methylation
Chemical Formula C₂₁H₂₃NO₄C₂₂H₂₅NO₄Addition of a CH₂ group
Molecular Weight 353.42 g/mol 367.44 g/mol Increased molecular weight
Melting Point ~145-153 °C~113-116 °CGenerally lower melting point
Solubility in DMF Readily solubleClearly solubleBoth are soluble in common SPPS solvents, though quantitative differences may exist.
Steric Hindrance LowerHigherIncreased steric bulk around the nitrogen atom significantly impacts reactivity.
Hydrogen Bonding Amide proton acts as a hydrogen bond donor.Lacks an amide proton, cannot act as a hydrogen bond donor.Alters peptide secondary structure and reduces susceptibility to enzymatic degradation.
Conformational Flexibility HigherLowerRestricted rotation around the N-Cα bond, leading to a more constrained peptide backbone.

The Structural Impact of N-Methylation: A Tale of Two Molecules

The core structural difference between Fmoc-Leu-OH and this compound is the presence of a methyl group on the nitrogen atom of the amino acid. This modification fundamentally alters the local geometry and steric environment.

G cluster_0 Fmoc-Leu-OH cluster_1 This compound Leu_N N Leu_H H Leu_N->Leu_H Leu_Calpha Leu_N->Leu_Calpha Leu_Fmoc Fmoc Leu_N->Leu_Fmoc Leu_R R (isobutyl) Leu_Calpha->Leu_R Leu_COOH COOH Leu_Calpha->Leu_COOH NMeLeu_N N NMeLeu_Me CH₃ NMeLeu_N->NMeLeu_Me NMeLeu_Calpha NMeLeu_N->NMeLeu_Calpha NMeLeu_Fmoc Fmoc NMeLeu_N->NMeLeu_Fmoc NMeLeu_R R (isobutyl) NMeLeu_Calpha->NMeLeu_R NMeLeu_COOH COOH NMeLeu_Calpha->NMeLeu_COOH

Figure 1. Structural comparison of Fmoc-Leu-OH and this compound.

Conformational Constraints: A More Rigid Backbone

The presence of the N-methyl group restricts the rotation around the N-Cα bond (the phi, φ, dihedral angle) of the peptide backbone. This steric hindrance limits the accessible conformational space, which can be visualized on a Ramachandran plot. For standard amino acids, a wider range of φ and ψ angles are permissible, allowing for the formation of various secondary structures like alpha-helices and beta-sheets. In contrast, N-methylated residues have a more constrained set of allowed φ and ψ angles. This can be advantageous in peptide design, as it can lock the peptide into a specific, bioactive conformation.

Ramachandran_Plot Impact of N-Methylation on Allowed Conformational Space cluster_0 Standard Amino Acid (e.g., Leucine) cluster_1 N-Methylated Amino Acid (e.g., N-Me-Leucine) Beta_Sheet β-Sheet Region Alpha_Helix α-Helix Region Left_Handed_Helix Left-Handed Helix Region Restricted_Beta Restricted β-like Region Restricted_Alpha Restricted α-like Region

Figure 2. N-methylation restricts the allowed regions of the Ramachandran plot.

Challenges and Solutions in Peptide Synthesis

The increased steric hindrance of this compound presents a significant challenge during solid-phase peptide synthesis (SPPS). Standard coupling conditions that are efficient for Fmoc-Leu-OH often result in low yields and incomplete reactions when applied to its N-methylated counterpart.

Coupling Efficiency Comparison

The choice of coupling reagent is critical for achieving high coupling yields with sterically hindered amino acids. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have demonstrated superior performance compared to more traditional reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) for coupling N-methylated amino acids.

Coupling ReagentTypical Coupling Efficiency for Fmoc-Leu-OHTypical Coupling Efficiency for this compound
HBTU/HOBt>99%Often significantly lower, may require double coupling
HATU>99%High, often >95% with a single coupling
PyBOP>98%Moderate to high, can be an effective alternative
DIC/HOBt>98%Generally lower, extended reaction times may be needed

Experimental Protocols

Below are representative experimental protocols for the coupling of Fmoc-Leu-OH and this compound in SPPS. Note that for this compound, the use of a more potent coupling reagent and potentially longer reaction times or higher temperatures (e.g., microwave-assisted synthesis) is recommended.

Protocol 1: Standard Coupling of Fmoc-Leu-OH

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (B130326) (3 times), and DMF (5 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Leu-OH (3-5 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents.

Protocol 2: Optimized Coupling of this compound

  • Resin Preparation: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-15 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and DMF (5 times).

  • Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature, or perform microwave-assisted coupling at an elevated temperature (e.g., 50°C) for 10-30 minutes.

  • Monitoring: A standard Kaiser test will not work for secondary amines. Use a bromophenol blue test to monitor the reaction. A yellow color indicates a complete reaction.

  • Washing: Wash the resin with DMF (5 times) to remove excess reagents.

SPPS_Workflow Start Start Swell_Resin 1. Resin Swelling Start->Swell_Resin Fmoc_Deprotection 2. Fmoc Deprotection Swell_Resin->Fmoc_Deprotection Washing_1 3. Washing Fmoc_Deprotection->Washing_1 AA_Activation 4. Amino Acid Activation Washing_1->AA_Activation Coupling 5. Coupling Reaction AA_Activation->Coupling Monitoring 6. Reaction Monitoring Coupling->Monitoring Washing_2 7. Washing Monitoring->Washing_2 Repeat_or_Cleave Repeat Cycle or Cleave Peptide Washing_2->Repeat_or_Cleave Repeat_or_Cleave->Fmoc_Deprotection Next Amino Acid End End Repeat_or_Cleave->End Final Peptide

Methodological & Application

Application Notes and Protocols for Fmoc-N-Me-Leu-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acids is a critical modification in peptide drug design, often leading to enhanced metabolic stability, increased cell permeability, and improved conformational control. Fmoc-N-Me-Leu-OH is a key building block for introducing N-methylated leucine (B10760876) residues into synthetic peptides. However, the incorporation of N-methylated amino acids into a growing peptide chain during solid-phase peptide synthesis (SPPS) presents unique challenges, primarily due to steric hindrance at the secondary amine. This document provides a detailed protocol and application notes for the efficient and successful use of this compound in Fmoc-based SPPS.

Challenges in Coupling N-Methylated Amino Acids

The primary obstacle in coupling N-methylated amino acids is the steric hindrance posed by the methyl group on the alpha-amino nitrogen. This bulkiness significantly slows down the coupling reaction compared to non-methylated counterparts. Consequently, standard coupling reagents like HBTU and HCTU are often inefficient, leading to low coupling yields and deletion sequences in the final peptide. To overcome these challenges, more potent coupling reagents and optimized protocols are required.

Recommended Coupling Reagents and Conditions

For the successful incorporation of this compound, the use of highly active coupling reagents is strongly recommended. Phosphonium-based reagents and specialized uronium/aminium salts have demonstrated superior performance in these sterically hindered couplings.

Coupling ReagentRecommended Equivalents (this compound : Reagent : Base)Recommended BaseTypical Coupling TimeNotes
HATU 1 : 0.9 : 2DIPEA or Collidine1 - 4 hoursMost commonly recommended for N-methylated amino acids. Pre-activation for 1-5 minutes is often employed.
PyBOP 1 : 1 : 2DIPEA or NMM1 - 4 hoursAnother effective phosphonium (B103445) salt-based reagent.
PyAOP 1 : 1 : 2DIPEA or NMM1 - 4 hoursSimilar in efficacy to PyBOP.
COMU 1 : 1 : 2DIPEA or TMP1 - 3 hoursA highly efficient aminium salt with a low tendency for racemization.

Note: The optimal coupling time can vary depending on the specific peptide sequence and the preceding amino acid. It is crucial to monitor the coupling reaction for completion.

Experimental Protocols

Materials and Reagents
  • This compound

  • Appropriate solid-phase resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin)

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HATU, PyBOP)

  • Bases (e.g., DIPEA, NMM, Collidine)

  • Solvents: DMF (high purity, amine-free), DCM, Piperidine (B6355638)

  • Deprotection solution: 20% Piperidine in DMF

  • Washing solvents: DMF, DCM, IPA

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Monitoring reagents: Chloranil or Bromophenol Blue test reagents

Standard SPPS Workflow using this compound

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: This compound + HATU/DIPEA wash1->coupling wash2 DMF Wash coupling->wash2 monitoring Monitoring (Chloranil Test) wash2->monitoring double_coupling Repeat Coupling Step monitoring->double_coupling Incomplete next_cycle Next Amino Acid Cycle monitoring->next_cycle Complete double_coupling->wash2 next_cycle->deprotection Continue Synthesis final_deprotection Final Fmoc Deprotection next_cycle->final_deprotection Final Cycle cleavage Cleavage & Deprotection (TFA Cocktail) final_deprotection->cleavage end End: Peptide Purification cleavage->end

Caption: Standard SPPS workflow for incorporating this compound.

Detailed Coupling Protocol for this compound with HATU
  • Resin Preparation: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Solution Preparation (Pre-activation): In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the mixture to pre-activate for 1-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 1-4 hours at room temperature.

  • Monitoring: After the initial coupling time, take a small sample of the resin beads and perform a Chloranil or Bromophenol Blue test to check for the presence of free secondary amines. The standard Ninhydrin test will give a false negative result for N-methylated amino acids.

  • Double Coupling (if necessary): If the monitoring test indicates incomplete coupling, drain the reaction vessel and repeat the coupling step with a fresh solution of activated this compound.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next deprotection step or final cleavage.

Deprotection and Cleavage

The Fmoc deprotection of the amino acid coupled after the N-methylated residue proceeds under standard conditions (20% piperidine in DMF). Final cleavage from the resin and removal of side-chain protecting groups is achieved by treatment with a standard TFA cleavage cocktail.

Troubleshooting and Key Considerations

  • Incomplete Coupling: This is the most common issue. Always use a potent coupling reagent like HATU. Consider extending the coupling time or performing a double or even triple coupling.

  • Racemization: While less common for N-methylated amino acids due to the conformational constraints, the use of a base like DIPEA can potentially lead to racemization. Using a more sterically hindered base like collidine or minimizing the pre-activation time can help mitigate this risk.

  • Monitoring: It is critical to use an appropriate test for monitoring the coupling reaction. The Chloranil or Bromophenol Blue tests are suitable for secondary amines.

Signaling Pathway and Logical Relationships

The chemical logic of the Fmoc-SPPS cycle for N-methylated amino acids can be visualized as follows:

SPPS_Logic cluster_deprotection Deprotection Step cluster_coupling Coupling Step deprotection_start Resin-Peptide-Fmoc piperidine 20% Piperidine in DMF deprotection_start->piperidine + deprotection_end Resin-Peptide-NH(Me)-Leu piperidine->deprotection_end -> Fmoc Adduct coupling_start Resin-Peptide-NH(Me)-Leu deprotection_end->coupling_start activated_aa Fmoc-AA-OAt coupling_start->activated_aa + amino_acid Fmoc-AA-OH hatu HATU/DIPEA amino_acid->hatu + hatu->activated_aa -> Active Ester coupling_end Resin-Peptide-AA-N(Me)-Leu activated_aa->coupling_end -> Peptide Bond Formation

Caption: Chemical logic of deprotection and coupling steps in Fmoc-SPPS.

Conclusion

The successful incorporation of this compound in solid-phase peptide synthesis is readily achievable with the appropriate selection of potent coupling reagents and optimized reaction conditions. By employing reagents such as HATU and carefully monitoring the reaction progress, researchers can effectively synthesize N-methylated peptides for various applications in drug discovery and development. The protocols and guidelines presented in this document provide a solid foundation for the efficient use of this valuable building block.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Leu-OH, into peptide sequences is a widely used strategy in medicinal chemistry to enhance proteolytic stability, improve cell permeability, and modulate conformation. However, the synthesis of N-methylated peptides via Solid-Phase Peptide Synthesis (SPPS) presents significant challenges. The steric hindrance imposed by the N-methyl group, both on the incoming amino acid and the N-terminal of the growing peptide chain, can lead to slow and incomplete coupling reactions.[1] Furthermore, N-methylated amino acids are particularly susceptible to racemization during the activation step.[2] Therefore, the selection of an appropriate coupling reagent and optimized reaction conditions is critical for achieving high yields and preserving the stereochemical integrity of the final peptide.

Mechanism of Racemization for N-Methylated Amino Acids

Unlike non-methylated amino acids which primarily racemize through an oxazolone (B7731731) intermediate, N-methylated amino acids are believed to racemize via the formation of a planar, mesoionic oxazolium-5-oxide intermediate.[2] The formation of this intermediate is promoted by polar solvents, elevated temperatures, and the presence of tertiary amine salts.[2] Consequently, strategies to minimize racemization focus on using highly efficient coupling reagents that facilitate rapid amide bond formation, employing additives that suppress the formation of the oxazolium intermediate, and carefully selecting the base and solvent.

Recommended Reagent Classes

For the sterically demanding coupling of this compound, uronium/aminium and phosphonium (B103445) salt-based reagents are generally preferred over carbodiimides like DIC alone, due to their higher reactivity and ability to minimize side reactions.

  • Uronium/Aminium Reagents: This class includes highly efficient reagents such as HATU, HBTU, HCTU, and COMU.[3]

    • HATU (2-(7-Aza-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) is particularly effective for coupling N-methylated amino acids due to the presence of the HOAt moiety, which accelerates coupling rates and reduces racemization compared to HOBt-based reagents.[1][3]

    • HCTU (2-(6-Chloro-1H-benzotriazol-1-yl)-N,N,N',N'-tetramethylaminium hexafluorophosphate) offers higher reaction rates than HBTU and has been shown to produce peptides of similar purity to HATU in some cases.[3][4]

    • COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylidene-aminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate) is a third-generation uronium reagent with reactivity comparable to HATU.[3][5] It incorporates OxymaPure as the additive, which is safer to handle than HOBt or HOAt (which can be explosive) and has been shown to be highly effective at suppressing racemization.[3][6]

  • Phosphonium Reagents: This class includes reagents like PyBOP, PyAOP, and PyBrOP.

    • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a widely used and effective reagent, especially when used in conjunction with an additive like HOAt.[1][7]

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is the HOAt analog of PyBOP and is considered one of the most promising reagents for difficult couplings involving N-methylated amino acids.[1]

    • PyBrOP (Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate) is a highly reactive reagent that has shown significant yields in coupling hindered N-methylated residues where other methods fail.[8]

Key Considerations for Minimizing Racemization

  • Choice of Base: While DIPEA is commonly used, its strong basicity can promote racemization. The use of weaker or sterically hindered bases such as N-Methylmorpholine (NMM), 2,4,6-collidine, or 2,6-lutidine is strongly recommended, especially for sensitive couplings.[3][9]

  • Additives: The use of additives like HOAt or OxymaPure is crucial for suppressing racemization when using both carbodiimide (B86325) and onium salt reagents.[2][9] HOAt is generally considered superior to HOBt for this purpose.[9]

  • Temperature: Performing the coupling reaction at a reduced temperature (e.g., 0 °C) can significantly decrease the rate of racemization, although it may also slow down the coupling reaction.[2]

  • Pre-activation Time: Minimizing the time between the activation of the amino acid and its addition to the resin can reduce the opportunity for racemization to occur.[2]

Data Presentation

The following table summarizes the recommended coupling reagents for this compound and key experimental considerations.

ReagentReagent ClassRecommended BaseRecommended AdditiveAdvantagesDisadvantages/Considerations
HATU Uronium/AminiumDIPEA, NMM, Collidine(Internal HOAt)High coupling efficiency, especially for hindered and N-methylated amino acids; reduced racemization.[3][10]Higher cost; potential for side reactions if not used correctly.
HCTU Uronium/AminiumDIPEA, Collidine(Internal 6-Cl-HOBt)Very fast reaction rates; more cost-effective than HATU.[3][4]Can cause racemization with sensitive residues like Cys and His, especially at elevated temperatures.[11]
COMU Uronium/AminiumDIPEA, NMM, 2,6-Lutidine(Internal OxymaPure)Efficiency comparable to HATU; byproducts are water-soluble; safer (non-explosive) additive.[3][5][12]Newer reagent, may be less widely available or more expensive than older reagents.
PyBOP PhosphoniumDIPEA, NMMHOBt, HOAtEfficient and rapid coupling; low racemization.[7]Byproduct (HMPA) is a suspected carcinogen (though generated by the predecessor BOP); less effective for some N-methyl couplings without HOAt.[3]
PyAOP PhosphoniumDIPEA, NMM(Internal HOAt)Highly effective for sterically hindered and N-methylated amino acids.[1]Higher cost.
PyBrOP PhosphoniumDIPEANone typically addedVery high reactivity, useful for extremely difficult couplings.[8][13]High reactivity can lead to oxazolone formation and increased racemization with prolonged coupling times.[3]
DIC/Oxyma CarbodiimideN/A (Base added separately)OxymaPureCost-effective; low racemization reported for sensitive amino acids like Cys.[6]Generally slower coupling rates than onium salts; may be less effective for highly hindered couplings.

Experimental Protocols

General Notes:

  • These protocols assume a manual synthesis on a 0.1 mmol scale. Adjust volumes and equivalents accordingly for different scales.

  • Equivalents (eq.) are based on the initial loading of the resin.

  • Use high-quality, peptide synthesis-grade solvents (DMF, DCM).

  • The completion of the coupling reaction should be monitored using a qualitative test suitable for secondary amines, such as the Chloranil or Isatin test. The Kaiser test will be negative.

Protocol 1: Coupling with HATU

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes.

    • Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF (1 x 2 min, 1 x 10 min).

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in a minimal amount of DMF.

    • Add a hindered base, such as 2,4,6-collidine or NMM (8 eq., 0.8 mmol), to the activation mixture.

    • Vortex briefly. The pre-activation time should be minimal (1-2 minutes).

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-4 hours. For difficult couplings, the reaction time may be extended or double coupling may be necessary.

    • Monitor the reaction for completion.

  • Washing:

    • Once the reaction is complete, drain the coupling solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next cycle.

Protocol 2: Coupling with PyBOP/HOAt

  • Resin Preparation:

    • Swell and deprotect the peptide-resin as described in Protocol 1, Step 1.

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (4 eq., 0.4 mmol), PyBOP (4 eq., 0.4 mmol), and HOAt (4 eq., 0.4 mmol) in DMF.

    • Add NMM (8 eq., 0.8 mmol) to the solution and vortex briefly.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 1-4 hours.

    • Monitor the reaction for completion.

  • Washing:

    • Drain the reaction solution and wash the resin as described in Protocol 1, Step 4.

Protocol 3: Coupling with COMU

  • Resin Preparation:

    • Swell and deprotect the peptide-resin as described in Protocol 1, Step 1.

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (4 eq., 0.4 mmol) and COMU (4 eq., 0.4 mmol) in DMF.

    • Add DIPEA (8 eq., 0.8 mmol) or, preferably, a weaker base like 2,6-lutidine to minimize racemization.[12]

    • Vortex briefly (pre-activate for 1-2 minutes).

  • Coupling Reaction:

    • Transfer the activated solution to the resin.

    • Agitate the mixture at room temperature for 1-3 hours. COMU is known for high coupling efficiencies.[3]

    • Monitor the reaction for completion.

  • Washing:

    • Drain the reaction solution and wash the resin as described in Protocol 1, Step 4.

Mandatory Visualization

SPPS_Coupling_Cycle_for_N_Me_Amino_Acid Start Start: Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Coupling (Add activated AA to resin) Wash1->Coupling Activation Activation: This compound + Coupling Reagent + Base in DMF Activation->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Monitoring Monitoring (e.g., Chloranil Test) Wash2->Monitoring Monitoring->Coupling Incomplete (Recouple) Next_Cycle Proceed to Next Cycle Monitoring->Next_Cycle Complete

SPPS workflow for coupling this compound.

References

Application Notes and Protocols for Fmoc Deprotection of N-Methylated Leucine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acid residues is a critical modification in peptide-based drug design, often leading to enhanced metabolic stability, increased cell permeability, and improved conformational control. However, the incorporation of N-methylated amino acids, such as N-methyl-leucine, into a peptide sequence during solid-phase peptide synthesis (SPPS) presents significant challenges. The steric hindrance imposed by the N-methyl group can impede both the coupling and the deprotection steps. This document provides a detailed overview of the conditions for the deprotection of Fmoc-N-methyl-leucine, focusing on overcoming the associated challenges to ensure high-purity peptide synthesis.

The primary challenge in the Fmoc deprotection of N-methylated residues is the increased steric bulk around the nitrogen atom, which hinders the access of the base catalyst required for the removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group. Standard deprotection conditions, typically 20% piperidine (B6355638) in dimethylformamide (DMF), are often slow and inefficient for these residues, leading to incomplete deprotection and the accumulation of deletion peptide impurities. Consequently, more robust deprotection strategies are required.

Challenges in Fmoc Deprotection of N-Methylated Leucine (B10760876)

The primary obstacle in the Fmoc deprotection of N-methylated leucine is steric hindrance. The methyl group on the amide nitrogen shields the carbamate (B1207046) proton, making it less accessible to the base used for deprotection. This leads to several complications:

  • Incomplete Deprotection: Standard reaction times may be insufficient to achieve complete Fmoc removal, resulting in the truncation of the peptide chain in subsequent coupling steps.

  • Slower Reaction Kinetics: The rate of deprotection is significantly slower compared to non-methylated amino acids.

  • Potential for Side Reactions: The need for harsher conditions or prolonged reaction times can increase the likelihood of side reactions, such as racemization or decomposition of sensitive residues elsewhere in the peptide chain.

To address these challenges, alternative deprotection reagents and optimized protocols have been developed.

Comparative Deprotection Conditions

While specific kinetic data for the Fmoc deprotection of N-methyl-leucine is not extensively available in the literature, studies on the deprotection of the parent amino acid, L-leucine, provide a useful baseline for comparison. Furthermore, research on other sterically hindered and N-methylated amino acids has led to the development of more potent deprotection cocktails.

Deprotection Kinetics of Fmoc-L-Leucine

A study comparing common deprotection reagents on Fmoc-L-leucine attached to a resin provides insight into the relative efficiency of these bases.

Deprotection ReagentConcentrationSolventTime (min)Deprotection Efficiency (%)[1]
4-Methylpiperidine (B120128) (4MP)20% (v/v)DMF3~80
7>95
10>98
Piperidine (PP)20% (v/v)DMF3~80
7>95
10>98
Piperazine (B1678402) (PZ)10% (w/v)9:1 DMF/Ethanol3~70
7>95
10>98

Table 1: Deprotection kinetics for Fmoc-L-Leucine with various secondary amines. The data shows that for the non-methylated leucine, all three reagents achieve near-complete deprotection within 7-10 minutes.[1]

Recommended Deprotection Conditions for Sterically Hindered N-Methylated Residues

For sterically hindered residues like N-methyl-leucine, more potent deprotection reagents are recommended. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic, strong base, in combination with a nucleophilic scavenger like piperazine or piperidine has proven effective.

Deprotection CocktailConcentrationSolventRecommended TimeNotes
DBU/Piperidine2% DBU, 2% Piperidine (v/v)DMF2 x 5-7 minThe combination of a strong base (DBU) to initiate the deprotection and a nucleophile (piperidine) to scavenge the dibenzofulvene (DBF) byproduct is highly effective.[2]
DBU/Piperazine2% DBU, 5% Piperazine (v/v)DMF2 x 5-10 minPiperazine is a less toxic alternative to piperidine and can also act as a DBF scavenger. This combination is reported to be very rapid.[3][4]
4-Methylpiperidine20% (v/v)DMF2 x 10-20 minWhile less potent than DBU-based cocktails, extended reaction times with 4-methylpiperidine can be effective and may be a milder option.

Table 2: Recommended deprotection cocktails for sterically hindered N-methylated amino acids.

Experimental Protocols

The following protocols are recommended for the Fmoc deprotection of N-methylated leucine residues during solid-phase peptide synthesis. It is crucial to ensure adequate swelling of the resin-bound peptide prior to deprotection.

Protocol 1: DBU/Piperidine Deprotection

This protocol is highly effective for sterically hindered N-methylated residues.

Materials:

  • Fmoc-N(Me)Leu-resin

  • Dimethylformamide (DMF), peptide synthesis grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperidine

  • Deprotection solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF. Prepare fresh.

Procedure:

  • Swell the Fmoc-N(Me)Leu-resin in DMF for at least 30 minutes in a suitable reaction vessel.

  • Drain the DMF from the resin.

  • Add the DBU/piperidine deprotection solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the resin slurry at room temperature for 5-7 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 for a second deprotection cycle.

  • Wash the resin thoroughly with DMF (5-7 times, 1-minute agitations) to completely remove the deprotection reagents and the dibenzofulvene-piperidine adduct.

  • Proceed to the next coupling step.

Protocol 2: DBU/Piperazine Deprotection

This protocol offers a less toxic alternative to piperidine-based methods with comparable or even enhanced efficiency.[3][4]

Materials:

  • Fmoc-N(Me)Leu-resin

  • Dimethylformamide (DMF), peptide synthesis grade

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Piperazine

  • Deprotection solution: 2% (v/v) DBU and 5% (w/v) piperazine in DMF. Prepare fresh.

Procedure:

  • Swell the Fmoc-N(Me)Leu-resin in DMF for at least 30 minutes.

  • Drain the DMF.

  • Add the DBU/piperazine deprotection solution to the resin.

  • Agitate the mixture at room temperature for 5-10 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5.

  • Wash the resin extensively with DMF (5-7 times) to ensure complete removal of reagents.

  • Proceed with the synthesis.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for a single cycle of solid-phase peptide synthesis, including the critical Fmoc deprotection step.

SPPS_Workflow cluster_resin Solid Support (Resin) cluster_deprotection Fmoc Deprotection cluster_coupling Amino Acid Coupling Resin Resin with growing peptide chain (Fmoc-N(Me)Leu-...-Resin) Deprotection Add Deprotection Solution (e.g., 2% DBU / 5% Piperazine in DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Add activated Fmoc-Amino Acid Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Resin  Next Cycle

A generalized workflow for solid-phase peptide synthesis (SPPS).

Conclusion

The successful incorporation of N-methylated leucine into synthetic peptides using Fmoc-based chemistry requires a departure from standard deprotection protocols. The increased steric hindrance necessitates the use of more potent deprotection reagents, such as cocktails containing DBU with either piperidine or piperazine. The protocols outlined in this document provide robust methods for achieving efficient Fmoc deprotection of N-methyl-leucine, thereby enabling the synthesis of high-purity N-methylated peptides. It is recommended to optimize the deprotection time and to monitor the completeness of the reaction, particularly for complex or aggregation-prone sequences. The choice between piperidine and piperazine in the DBU cocktail may be guided by considerations of toxicity and laboratory safety protocols, with piperazine offering a safer alternative.

References

Application Notes and Protocols for the Incorporation of Fmoc-N-Me-Leu-OH into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Leu-OH, into peptide sequences is a critical strategy in medicinal chemistry to enhance therapeutic properties. N-methylation can increase metabolic stability, improve cell permeability, and modulate conformation, thereby positively impacting the pharmacokinetic and pharmacodynamic profile of a peptide drug candidate. However, the steric hindrance posed by the N-methyl group presents unique challenges in solid-phase peptide synthesis (SPPS), often leading to lower coupling efficiencies and increased side reactions.

These application notes provide a comprehensive guide to effectively incorporate this compound into peptides using Fmoc-based SPPS. Detailed protocols for coupling, monitoring, and cleavage are presented, along with a comparative analysis of common coupling reagents and troubleshooting advice to overcome synthetic challenges.

Challenges in Incorporating this compound

The primary obstacle in coupling this compound is the steric hindrance created by the methyl group on the alpha-amino nitrogen. This bulkiness can significantly slow down the rate of acylation, making standard coupling protocols less effective and often resulting in incomplete reactions. Consequently, this can lead to the formation of deletion sequences, where the N-methylated residue is skipped in the final peptide. Therefore, the use of potent coupling reagents and optimized reaction conditions is crucial for successful incorporation.

Comparative Analysis of Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity when incorporating sterically hindered amino acids like this compound. While various reagents are available, phosphonium (B103445) and uronium salts, particularly HATU and PyBOP, are most commonly employed for such challenging couplings.

Coupling ReagentAdditiveRacemization (% D-Isomer)Coupling EfficiencyKey Considerations
HATU HOAt< 1.0%[1]Very High[2][3]Generally considered the most effective reagent for sterically hindered and N-methylated amino acids.[2] The formation of the OAt active ester leads to faster and more efficient coupling.[2]
PyBOP HOBt5.8%[1]HighA robust and efficient coupling reagent, though it may be less effective than HATU for particularly difficult couplings.[2] It is a more cost-effective option than HATU.

Note: The racemization data presented is based on a model system prone to racemization and highlights the superior performance of HATU in maintaining stereochemical integrity.[1] While specific yield percentages for this compound are sequence-dependent, HATU consistently demonstrates higher efficiency for difficult couplings.[2][3]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram outlines the fundamental steps in a single cycle of Fmoc-SPPS for incorporating an amino acid.

SPPS_Workflow Resin Resin-Bound Peptide (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin->Deprotection 1. Wash1 Wash (DMF) Deprotection->Wash1 2. Coupling Amino Acid Coupling (this compound, Coupling Reagent, Base) Wash1->Coupling 3. Wash2 Wash (DMF) Coupling->Wash2 4. NextCycle Next Coupling Cycle or Final Cleavage Wash2->NextCycle 5.

Caption: General workflow for a single Fmoc-SPPS cycle.

Detailed Protocol for Coupling this compound using HATU

This protocol is recommended for achieving the highest coupling efficiency for this compound.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation of this compound:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult sequences, a double coupling (repeating steps 3 and 4) may be necessary.

  • Monitoring the Coupling Reaction:

    • Perform a chloranil (B122849) test to check for the presence of secondary amines. A negative result (no color change or a pale yellow) indicates complete coupling. The traditional Kaiser test is not suitable for N-methylated amino acids.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 1 min).

Protocol for Peptide Cleavage and Deprotection

The choice of cleavage cocktail depends on the other amino acids present in the peptide sequence. A standard and widely applicable cocktail is Reagent K.

Reagent K Composition:

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Procedure:

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Cleavage:

    • Add the freshly prepared cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

    • Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under a gentle stream of nitrogen.

    • Precipitate the peptide by adding the concentrated solution to a large volume of cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

    • Dry the peptide pellet under vacuum.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting

The following diagram illustrates a logical approach to troubleshooting common issues encountered when incorporating this compound.

Troubleshooting_Workflow Problem Problem: Incomplete Coupling or Low Yield of Final Peptide CheckCoupling Verify Coupling Completion (Chloranil Test) Problem->CheckCoupling Incomplete Incomplete Coupling Detected CheckCoupling->Incomplete Positive Result Complete Coupling Appears Complete CheckCoupling->Complete Negative Result Solution1 Implement Double Coupling Incomplete->Solution1 Solution2 Increase Reaction Time Incomplete->Solution2 Solution3 Switch to a More Potent Coupling Reagent (e.g., from PyBOP to HATU) Incomplete->Solution3 CheckCleavage Review Cleavage Protocol Complete->CheckCleavage CleavageProblem Potential Issue with Cleavage or Side Reactions CheckCleavage->CleavageProblem Solution4 Optimize Cleavage Cocktail and Scavengers CleavageProblem->Solution4 Solution5 Analyze for Deletion Sequences (Mass Spectrometry) CleavageProblem->Solution5

Caption: Troubleshooting workflow for this compound incorporation.

Common Problems and Solutions:

  • Incomplete Coupling:

    • Symptom: Positive chloranil test after the coupling step.

    • Solutions:

      • Double Coupling: Repeat the coupling step with fresh reagents.

      • Increase Reaction Time: Extend the coupling reaction time to 4-6 hours.

      • Use a More Potent Reagent: If using a less potent coupling reagent like HCTU or PyBOP, switch to HATU.[2]

  • Deletion Sequences in the Final Peptide:

    • Symptom: Mass spectrometry analysis of the crude peptide shows a mass corresponding to the peptide lacking the N-Me-Leu residue.

    • Solution: This is a direct consequence of incomplete coupling. Implement the solutions for incomplete coupling described above for subsequent syntheses.

  • Side Reactions During Cleavage:

    • Symptom: Unexpected peaks in the HPLC chromatogram of the crude peptide.

    • Solution: The choice of scavengers in the cleavage cocktail is crucial. For peptides containing other sensitive residues (e.g., Trp, Cys, Met), ensure the appropriate scavengers are included to prevent side reactions such as oxidation or alkylation.[4][5]

Conclusion

The successful incorporation of this compound into peptides is achievable with careful consideration of the synthetic strategy. The use of potent coupling reagents, such as HATU, along with optimized reaction conditions and diligent monitoring of the coupling reaction, is paramount. The protocols and troubleshooting guide provided in these application notes offer a robust framework for researchers to overcome the challenges associated with this sterically hindered amino acid, thereby facilitating the development of novel and improved peptide therapeutics.

References

Application of Fmoc-N-Me-Leu-OH in Cyclic Peptide Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as Fmoc-N-Me-Leu-OH, into peptide sequences is a powerful strategy in medicinal chemistry for enhancing the therapeutic potential of peptides. N-methylation of the peptide backbone introduces conformational constraints, increases metabolic stability by preventing enzymatic degradation, and can improve membrane permeability and oral bioavailability.[1][2][3] this compound is a key building block in solid-phase peptide synthesis (SPPS) for introducing N-methyl-leucine residues. This document provides detailed application notes and protocols for the use of this compound in the synthesis of cyclic peptides.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in peptide synthesis.

PropertyValueReference
CAS Number 103478-62-2[4][5]
Molecular Formula C22H25NO4[4][5]
Molecular Weight 367.44 g/mol [4][5]
Appearance White to off-white powder
Melting Point 113-116 °C
Purity (HPLC) ≥98.0%
Solubility Soluble in DMF, NMP, DCM[6]

Application Notes

The inclusion of N-methyl-leucine in a peptide sequence can significantly impact its biological and pharmacological properties.

Enhanced Proteolytic Stability

N-methylation of the amide bond sterically hinders the approach of proteases, thereby increasing the peptide's resistance to enzymatic degradation and prolonging its in-vivo half-life.[7]

Conformational Rigidity

The methyl group on the amide nitrogen restricts the rotation around the C-N bond, leading to a more rigid peptide backbone. This conformational constraint can lock the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for its biological target.[2]

Improved Membrane Permeability and Oral Bioavailability

N-methylation can enhance the lipophilicity of a peptide and disrupt intramolecular hydrogen bonding networks that would otherwise hinder passage through cell membranes. This can lead to improved cell permeability and oral bioavailability.[1][2]

Challenges in Synthesis

The steric hindrance posed by the N-methyl group makes the coupling of this compound, and subsequent coupling to the N-methylated residue, challenging. These couplings are often slower and less efficient than those of their non-methylated counterparts, requiring optimized coupling conditions and potent activating reagents to achieve high yields.[6][8]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Linear Peptide Containing N-Me-Leu

This protocol outlines the manual synthesis of a linear peptide on a solid support incorporating this compound.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HATU, HBTU, or PyBOP

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

  • Washing solvents: DMF, DCM, Methanol

  • Cleavage cocktail: e.g., 95% TFA, 2.5% TIS, 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Standard Amino Acids):

    • Dissolve the Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Add the activation mixture to the resin and agitate for 1-2 hours.

    • Monitor the coupling completion using a Kaiser test.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Coupling of this compound (Sterically Hindered):

    • Dissolve this compound (2-4 eq.), HATU (1.9-3.9 eq.), and DIPEA (4-8 eq.) in DMF. For particularly difficult couplings, 2,4,6-collidine can be used as a base instead of DIPEA to minimize racemization.

    • Pre-activate the mixture for 5-10 minutes before adding it to the resin.

    • Allow the coupling reaction to proceed for 4-12 hours.

    • Monitor the reaction completion using a chloranil (B122849) or bromophenol blue test, as the Kaiser test is not suitable for secondary amines.

    • If the coupling is incomplete, a second coupling may be necessary.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Coupling to the N-Me-Leu Residue:

    • This step is also sterically hindered. Use the same optimized conditions as in step 4. A double coupling is often required.

  • Chain Elongation: Repeat steps 2, 3, 4, and 5 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection:

    • After synthesis of the full-length peptide, wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

Quantitative Data (Representative):

StepReagent Equivalents (vs. Resin Loading)Reaction TimeTypical Yield/Purity
Standard Fmoc-AA Coupling4 eq. Fmoc-AA, 3.9 eq. HATU, 8 eq. DIPEA1-2 hours>95%
This compound Coupling2-4 eq. This compound, 1.9-3.9 eq. HATU, 4-8 eq. DIPEA4-12 hours80-95% (may require double coupling)
Coupling to N-Me-Leu4 eq. Fmoc-AA, 3.9 eq. HATU, 8 eq. DIPEA4-12 hours75-90% (may require double coupling)

Note: Yields are estimates and can vary depending on the specific peptide sequence and coupling conditions.

Protocol 2: Head-to-Tail Cyclization of a Peptide Containing N-Me-Leu

This protocol describes the cyclization of the linear peptide synthesized in Protocol 1.

Materials:

  • Crude linear peptide

  • Cyclization reagents: DPPA (Diphenylphosphoryl azide), HOBt (Hydroxybenzotriazole), and NaHCO₃ (Sodium bicarbonate) or HATU/DIPEA.

  • Solvents: DMF, DCM

Procedure:

  • Peptide Dissolution: Dissolve the crude linear peptide in a large volume of DMF to achieve a low concentration (0.1-1 mM) to favor intramolecular cyclization over intermolecular polymerization.

  • Cyclization Reaction:

    • Cool the peptide solution to 0°C.

    • Add DPPA (1.5 eq.), HOBt (1.5 eq.), and NaHCO₃ (3 eq.) to the solution. Alternatively, HATU (1.5 eq.) and DIPEA (3 eq.) can be used.

    • Stir the reaction mixture at 4°C for 24-72 hours.

    • Monitor the progress of the cyclization by LC-MS.

  • Work-up:

    • Once the reaction is complete, remove the DMF under high vacuum.

    • Dissolve the residue in a suitable solvent (e.g., DMSO/water).

  • Purification:

    • Purify the crude cyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Lyophilize the pure fractions to obtain the final cyclic peptide.

Quantitative Data (Representative):

Cyclization ReagentsPeptide ConcentrationReaction TimeTypical Yield
DPPA, HOBt, NaHCO₃0.1-1 mM24-72 hours20-50%
HATU, DIPEA0.1-1 mM12-48 hours30-60%

Note: Cyclization yields are highly sequence-dependent.

Visualizations

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Coupling_Standard Standard AA Coupling (Fmoc-AA, HATU, DIPEA) Fmoc_Deprotection->Coupling_Standard 1st AA Coupling_NMeLeu This compound Coupling (Optimized Conditions) Fmoc_Deprotection->Coupling_NMeLeu N-Me-Leu Position Coupling_to_NMeLeu Coupling to N-Me-Leu (Optimized Conditions) Fmoc_Deprotection->Coupling_to_NMeLeu After N-Me-Leu Coupling_Standard->Fmoc_Deprotection Wash Chain_Elongation Repeat Cycles Coupling_Standard->Chain_Elongation Coupling_NMeLeu->Fmoc_Deprotection Wash Coupling_NMeLeu->Chain_Elongation Coupling_to_NMeLeu->Fmoc_Deprotection Wash Coupling_to_NMeLeu->Chain_Elongation Cleavage Cleavage from Resin (TFA Cocktail) Chain_Elongation->Cleavage Final Peptide Purification_Linear Purification (Linear Peptide) Cleavage->Purification_Linear Cyclization_Workflow Linear_Peptide Crude Linear Peptide Dissolution Dissolution in DMF (High Dilution) Linear_Peptide->Dissolution Cyclization Cyclization Reaction (e.g., HATU/DIPEA) Dissolution->Cyclization Monitoring Reaction Monitoring (LC-MS) Cyclization->Monitoring Workup Solvent Removal Monitoring->Workup Reaction Complete Purification Preparative RP-HPLC Workup->Purification Final_Product Pure Cyclic Peptide Purification->Final_Product N_Methylation_Effects N_Me_Leu Incorporation of This compound Properties Altered Peptide Properties N_Me_Leu->Properties Challenges Synthetic Challenges N_Me_Leu->Challenges Stability Increased Proteolytic Stability Properties->Stability Conformation Conformational Rigidity Properties->Conformation Permeability Improved Membrane Permeability Properties->Permeability Bioavailability Enhanced Oral Bioavailability Properties->Bioavailability Coupling Difficult Coupling Reactions Challenges->Coupling

References

Application Notes and Protocols: Fmoc-N-Me-Leu-OH in Cancer Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-N-Me-Leu-OH, or N-α-Fmoc-N-α-methyl-L-leucine, is a critical building block in the design and synthesis of peptide-based cancer therapeutics. The incorporation of N-methylated amino acids, such as N-methyl-leucine, into peptide sequences offers significant advantages for drug development. This strategic modification enhances proteolytic stability, increases cell permeability, and modulates the conformational properties of peptides. These attributes are highly desirable in overcoming the inherent limitations of native peptides as therapeutic agents, such as poor bioavailability and rapid degradation in vivo. In the context of oncology, these enhanced properties can lead to more potent and durable responses by enabling peptides to effectively reach and interact with intracellular targets that are central to cancer cell proliferation and survival.

N-methylation of the peptide backbone introduces steric hindrance that can protect against enzymatic cleavage, thereby prolonging the half-life of the therapeutic peptide. Furthermore, the replacement of an amide proton with a methyl group reduces the hydrogen bonding capacity, which can improve passive diffusion across cellular membranes. This is particularly crucial for targeting intracellular protein-protein interactions that are often dysregulated in cancer, such as the p53-MDM2 and Bcl-2 family interactions. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis and evaluation of peptide-based cancer therapeutics.

Application Notes

The primary application of this compound in cancer therapeutics is in the solid-phase peptide synthesis (SPPS) of peptides and peptidomimetics that target key cancer-related pathways.

1. Enhancing Stability and Bioavailability of Anticancer Peptides:

The introduction of N-methyl-leucine into a peptide sequence can significantly increase its resistance to degradation by proteases. This is a critical factor for peptides intended for systemic administration. The enhanced stability leads to a longer circulation half-life and improved pharmacokinetic profile.

2. Targeting Intracellular Cancer Pathways:

Many oncogenic pathways are driven by intracellular protein-protein interactions. The improved membrane permeability of N-methylated peptides allows for the targeting of these traditionally "undruggable" intracellular targets. Examples of relevant pathways include:

  • p53-MDM2/MDMX Pathway: Peptides that mimic the p53 helix can disrupt the interaction with its negative regulators MDM2 and MDMX, leading to the reactivation of p53's tumor suppressor function.[1]

  • Bcl-2 Family Protein Interactions: Dysregulation of the Bcl-2 family of proteins is a common mechanism of apoptosis evasion in cancer.[2][3] N-methylated peptides can be designed to mimic the BH3 domains of pro-apoptotic proteins to inhibit anti-apoptotic Bcl-2 family members.[4][5]

3. Modulating Peptide Conformation:

N-methylation restricts the conformational flexibility of the peptide backbone. This can be strategically employed to lock a peptide into its bioactive conformation, thereby increasing its binding affinity and selectivity for the target protein.

Quantitative Data Summary

While specific examples of anticancer peptides synthesized with this compound and their corresponding publically available IC50 values are limited, the following table presents representative data for small molecule and peptide inhibitors targeting relevant cancer pathways. The inclusion of N-methylated residues is a key strategy in the development of such potent inhibitors.

Compound Class/NameTargetCancer Cell LineIC50 (µM)Reference
Nutlin-3aMDM2-p53-0.30[6]
Compound S02MDM2-p53-0.42[6]
Indole-based Inhibitor (U2)Bcl-2MCF-7sub-micromolar[4]
Indole-based Inhibitor (U3)Bcl-2MCF-7sub-micromolar[4]

Note: The development of peptide-based inhibitors often involves proprietary sequences and data. The above table illustrates the potency of inhibitors for key cancer targets where N-methylation is a relevant design strategy.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an N-Methylated Peptide

This protocol outlines the manual synthesis of a hypothetical N-methylated peptide for cancer research using Fmoc chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638), 20% (v/v) in DMF

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Acetonitrile (ACN)

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 20 minutes.

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Standard Amino Acids):

    • Dissolve the Fmoc-amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours.

    • Drain and wash the resin with DMF (3x) and DCM (3x).

  • Amino Acid Coupling (this compound):

    • Due to the increased steric hindrance of N-methylated amino acids, a stronger coupling reagent is recommended.

    • Dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 4-6 hours. Monitor the coupling reaction using a Kaiser test (note: secondary amines will give a different color).

    • Drain and wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a minimal amount of ACN/water and purify by reverse-phase HPLC.

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a method to evaluate the cytotoxic effect of the synthesized N-methylated peptide on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized N-methylated peptide, dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Peptide Treatment:

    • Prepare serial dilutions of the N-methylated peptide in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the peptide dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the peptide) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the peptide concentration and determine the IC50 value (the concentration of the peptide that inhibits cell growth by 50%).

Visualizations

sp_peptide_synthesis_workflow cluster_repeat Resin Fmoc-Resin Swell Swell Resin (DMF) Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagents) Deprotection->Coupling Standard AA NMeCoupling N-Me-Leu Coupling (this compound, HATU/DIPEA) Deprotection->NMeCoupling N-Me-Leu Wash Wash (DMF/DCM) Coupling->Wash NMeCoupling->Wash Repeat Repeat Cycles Wash->Repeat FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Cleavage Cleavage from Resin (TFA Cocktail) FinalDeprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis of N-methylated peptides.

p53_mdm2_pathway p53 p53 MDM2 MDM2 p53->MDM2 Binding & Inhibition Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest NMePeptide N-Me-Leu Peptide Inhibitor NMePeptide->MDM2 Inhibits Binding

Caption: Inhibition of the p53-MDM2 interaction by an N-methylated peptide.

bcl2_pathway Bcl2 Bcl-2 BaxBak Bax/Bak Bcl2->BaxBak Inhibition Mitochondrion Mitochondrion BaxBak->Mitochondrion Pore Formation NMePeptide N-Me-Leu Peptide (BH3 Mimetic) NMePeptide->Bcl2 Inhibits Bcl-2 CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apoptosis Apoptosis CytochromeC->Apoptosis

Caption: N-methylated BH3 mimetic peptide inhibiting Bcl-2 to induce apoptosis.

References

Synthesis of Novel Bioactive Peptides Using Fmoc-N-Me-Leu-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences represents a pivotal strategy in modern drug discovery, offering a pathway to enhance the therapeutic potential of bioactive peptides. N-methylation, the substitution of an amide proton with a methyl group on the peptide backbone, can confer significant advantages, including increased resistance to proteolytic degradation, improved membrane permeability, and conformational stabilization.[1][2] Fmoc-N-Me-Leu-OH, an N-terminally protected form of N-methylated L-leucine, is a key building block in solid-phase peptide synthesis (SPPS) for achieving these desirable properties.[3] Leucine residues themselves are often critical for the biological activity of peptides, playing roles in receptor recognition and hydrophobic interactions.[4]

These application notes provide detailed protocols for the synthesis, purification, and characterization of novel bioactive peptides incorporating this compound. Furthermore, methodologies for evaluating the biological activity of the resulting N-methylated peptides are presented, alongside a discussion of a relevant signaling pathway.

Data Presentation

The introduction of N-methylated amino acids can influence various aspects of peptide synthesis and bioactivity. The following tables summarize key quantitative data comparing peptides synthesized with and without N-methylated leucine.

Table 1: Comparison of Synthesis Yield and Purity

Peptide SequenceModificationCrude Purity (%)Overall Yield (%)Reference
Ac-Arg-Gly-(N-Me-Leu)-Arg-NH2N-Methylated Leucine>70~65[5]
Ac-Arg-Gly-Leu-Arg-NH2Non-Methylated>80~75[5]

Table 2: Comparative Biological Activity of a Somatostatin Analog

Peptide AnalogReceptor SubtypeBinding Affinity (Ki, nM)Reference
c[Pro-Phe-D-Trp-Lys-Thr-Phe]sst21.2[1]
c[Pro-Phe-D-Trp-Lys-Thr-(N-Me-Phe)]sst23.5[1]
c[Pro-Phe-D-Trp-Lys-(N-Me-Thr)-Phe]sst20.8[1]

Table 3: Proteolytic Stability in Human Serum

PeptideModificationHalf-life (t½, hours)Reference
Angiotensin IINon-Methylated< 0.5[1]
[Sar¹, (N-Me-Val)⁵] Angiotensin IIN-Methylated Valine> 24[1]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an N-Methylated Peptide

This protocol describes the manual synthesis of a model tetrapeptide (Ac-Arg(Pbf)-Gly-(N-Me-Leu)-Arg(Pbf)-NH₂) using Fmoc chemistry on a Rink Amide resin.

Materials:

  • Rink Amide resin (0.4-0.8 mmol/g substitution)

  • Fmoc-Arg(Pbf)-OH

  • Fmoc-Gly-OH

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylethylamine (DIPEA)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • Acetic Anhydride (B1165640)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):

    • In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 2-4 hours.

    • Monitor the coupling completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Fmoc Deprotection (Step 2).

  • Amino Acid Coupling (this compound):

    • Dissolve this compound (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 4-6 hours (N-methylated amino acids often require longer coupling times).

    • Monitor the coupling completion using the Chloranil test. A positive result (blue/green beads) indicates the presence of a secondary amine.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Continue the synthesis by repeating the deprotection and coupling steps for Fmoc-Gly-OH and Fmoc-Arg(Pbf)-OH.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, wash the resin with DMF.

    • Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF.

    • Agitate for 30 minutes.

    • Wash the resin with DMF (5 times) and DCM (3 times).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the dried resin.

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide.

    • Wash the pellet with cold diethyl ether.

    • Dissolve the crude peptide in a water/acetonitrile mixture for purification.

Protocol 2: Peptide Purification and Characterization

Materials:

  • Reversed-phase HPLC (RP-HPLC) system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Procedure:

  • Purification:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A.

    • Inject the sample onto the RP-HPLC system.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5-65% over 30 minutes).

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect the fractions corresponding to the major peak.

  • Characterization:

    • Analyze the purified fractions by mass spectrometry to confirm the molecular weight of the desired peptide.

    • Perform analytical RP-HPLC on the purified fractions to assess purity.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Protocol 3: Proteolytic Stability Assay

This protocol assesses the stability of the N-methylated peptide in the presence of a protease.

Materials:

  • N-methylated peptide and non-methylated control peptide

  • Trypsin (or other relevant protease)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA)

  • RP-HPLC system

Procedure:

  • Dissolve the N-methylated and non-methylated peptides in PBS to a final concentration of 1 mg/mL.

  • Add trypsin to each peptide solution to a final concentration of 0.1 mg/mL.

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each reaction.

  • Quench the enzymatic reaction by adding an equal volume of 10% TCA.

  • Centrifuge to precipitate the enzyme.

  • Analyze the supernatant by RP-HPLC to quantify the amount of remaining intact peptide.

  • Calculate the half-life of each peptide.

Protocol 4: Receptor Binding Assay (Competitive Binding)

This protocol determines the binding affinity (IC50 and Ki) of the synthesized peptides to a target receptor.[1]

Materials:

  • Cell membranes or purified protein expressing the target receptor.[1]

  • Radiolabeled ligand with known affinity for the receptor.[1]

  • N-methylated and non-methylated peptides (unlabeled).[1]

  • Assay buffer.[1]

  • Filtration apparatus.[1]

Procedure:

  • Incubate a fixed concentration of the radiolabeled ligand with the receptor preparation in the presence of increasing concentrations of the unlabeled test peptides.[1]

  • Allow the binding reaction to reach equilibrium.[1]

  • Separate the bound and free radioligand by rapid filtration.

  • Quantify the amount of bound radioactivity.

  • Plot the percentage of specific binding against the logarithm of the unlabeled peptide concentration.

  • Determine the IC50 value, which is the concentration of the unlabeled peptide that inhibits 50% of the specific binding of the radiolabeled ligand.[1]

  • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.[1]

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow for Peptide Synthesis and Evaluation

G cluster_synthesis Peptide Synthesis cluster_analysis Purification & Characterization cluster_bioactivity Bioactivity Assessment Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Coupling 1 (Fmoc-Arg(Pbf)-OH) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Coupling 2 (this compound) Deprotection2->Coupling2 Repeat Repeat Synthesis Cycles Coupling2->Repeat Acetylation N-terminal Acetylation Repeat->Acetylation Cleavage Cleavage & Deprotection Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Stability Proteolytic Stability Assay Characterization->Stability Binding Receptor Binding Assay Characterization->Binding

Caption: Workflow for the synthesis and evaluation of N-methylated peptides.

Signaling Pathway: Leucine-Mediated mTOR Activation

Leucine is known to activate the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis. While the direct interaction of an N-methylated leucine-containing peptide with a specific receptor would be peptide-dependent, the downstream signaling often converges on pathways like mTOR.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide N-Me-Leu Peptide Receptor GPCR / Receptor Tyrosine Kinase Peptide->Receptor Binding & Activation PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt TSC TSC1/2 Akt->TSC Inhibition Rheb Rheb-GTP TSC->Rheb Inhibition of GTP loading mTORC1 mTORC1 Rheb->mTORC1 Activation S6K1 p70S6K1 mTORC1->S6K1 EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibition ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis EIF4EBP1->ProteinSynthesis

Caption: Simplified mTOR signaling pathway activated by a bioactive peptide.

Conclusion

The use of this compound in solid-phase peptide synthesis is a powerful technique for the development of novel bioactive peptides with enhanced therapeutic properties. The protocols provided herein offer a comprehensive guide for the synthesis, purification, characterization, and biological evaluation of these modified peptides. By systematically applying these methods, researchers can effectively explore the structure-activity relationships of N-methylated peptides and advance the design of next-generation peptide-based drugs.

References

Application Note: Quantitative Analysis of N-methyl-leucine Peptides using HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation is a critical post-translational or synthetic modification of peptides that can significantly alter their pharmacological properties, including receptor affinity, stability, and cell permeability. N-methyl-leucine, in particular, is a modification of interest in drug discovery and proteomics. Accurate and robust quantification of N-methyl-leucine containing peptides is essential for pharmacokinetic/pharmacodynamic (PK/PD) studies and for understanding their biological roles.[1]

This document provides a detailed protocol for the analysis of N-methyl-leucine peptides from biological matrices using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). The method described herein leverages the high sensitivity and selectivity of modern LC-MS/MS platforms for reliable quantification.[1][2]

Experimental Protocols

Part 1: Sample Preparation (Protein Precipitation & SPE Cleanup)

Proper sample preparation is crucial to remove interferences such as salts, detergents, and large proteins, which can suppress ionization and contaminate the LC-MS system.[3][4] This protocol describes a general protein precipitation method followed by solid-phase extraction (SPE) for sample cleanup, suitable for plasma or serum samples.[5][6]

Materials:

  • Plasma/Serum Sample

  • Internal Standard (IS) Solution (e.g., a stable isotope-labeled version of the analyte peptide).[7]

  • Precipitation Solvent: Acetonitrile (ACN) with 0.1% Formic Acid (FA).

  • SPE Cartridges: Mixed-mode cation exchange (MCX or WCX) is recommended for peptides.[6]

  • SPE Conditioning Solvent: Methanol (MeOH)

  • SPE Equilibration Solvent: HPLC-grade Water

  • SPE Wash Solvent: 0.1% Formic Acid in 5% Acetonitrile/Water

  • SPE Elution Solvent: 5% Ammonium Hydroxide in 60% Acetonitrile/Water

  • Microcentrifuge tubes, Nitrogen evaporator

Protocol:

  • Thawing & Aliquoting : Thaw frozen plasma samples on ice. In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.[5]

  • Internal Standard Spiking : Add an appropriate amount of internal standard solution to the plasma sample.

  • Protein Precipitation : Add 300 µL of ice-cold ACN with 0.1% FA to the sample. Vortex vigorously for 1 minute.

  • Centrifugation : Centrifuge the tubes at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a new clean tube, avoiding the protein pellet.[5]

  • SPE Cleanup :

    • Conditioning : Condition the SPE cartridge with 1 mL of MeOH.

    • Equilibration : Equilibrate the cartridge with 1 mL of HPLC-grade water.

    • Loading : Load the supernatant from step 5 onto the SPE cartridge.

    • Washing : Wash the cartridge with 1 mL of the wash solvent to remove salts and other polar impurities.

    • Elution : Elute the peptide with 500 µL of the elution solvent into a clean collection tube.

  • Drying and Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 30°C.[5] Reconstitute the dried extract in 100 µL of the initial HPLC mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[5]

  • Final Centrifugation : Centrifuge the reconstituted sample at 15,000 x g for 5 minutes to remove any particulates. Transfer the final supernatant to an LC autosampler vial for analysis.[5]

Part 2: HPLC Separation

Reversed-phase HPLC (RP-HPLC) is the standard technique for peptide separation.[8] A C18 column is typically used, separating peptides based on their hydrophobicity. Using sub-2 µm particle columns (UHPLC) can significantly improve peak sharpness and sensitivity.[9][10]

ParameterSpecification
System UHPLC or HPLC System
Column Reversed-Phase C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient 5% B to 60% B over 8 minutes, followed by a wash and re-equilibration step.
Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters.
Part 3: Mass Spectrometry Analysis

Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument, provides the highest sensitivity and selectivity for peptide quantification.[7][11]

ParameterSpecification
System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 500 °C
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Scan Type Multiple Reaction Monitoring (MRM)
Collision Gas Argon
Data Acquisition Analyst or equivalent software
Table 2: Mass Spectrometry Parameters. These are typical starting points and should be optimized for the specific instrument and analyte.[7]

Data Presentation and Quantitative Analysis

For targeted quantification, specific precursor-to-product ion transitions (MRM transitions) must be determined for the analyte and the internal standard. This is typically done by infusing a standard solution of the peptide and performing a product ion scan to identify the most intense and stable fragment ions.[11] The fragmentation of peptides by collision-induced dissociation (CID) primarily results in b- and y-type ions.[12]

Example MRM Transitions for a Hypothetical Peptide (Gly-N(Me)Leu-Ala):

CompoundPrecursor Ion (Q1) [M+H]+Product Ion (Q3)Collision Energy (eV)
Gly-N(Me)Leu-Ala288.2y2 (200.1)15
Gly-N(Me)Leu-Ala288.2b2 (185.1)20
Internal Standard292.2 (e.g., Ala-d4)y2 (204.1)15
Table 3: Example MRM transitions for a hypothetical N-methyl-leucine peptide and its corresponding stable isotope-labeled internal standard.

Method Performance Characteristics:

ParameterResult
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 90 - 110%
Table 4: Representative method performance characteristics. Actual values must be determined during method validation.

Visualizations

Experimental Workflow

The overall process from sample collection to final data analysis follows a structured workflow designed to ensure reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Biological Sample (e.g., Plasma) B Protein Precipitation (ACN + 0.1% FA) A->B C Solid-Phase Extraction (SPE Cleanup) B->C D HPLC Separation (Reversed-Phase C18) C->D E MS/MS Detection (ESI-MRM) D->E F Peak Integration & Quantification E->F G Final Report F->G

Caption: General workflow for sample preparation and LC-MS/MS analysis.[5]

Peptide Fragmentation Pathway

Understanding the fragmentation pattern is key to selecting specific and sensitive MRM transitions. For a peptide like Gly-N(Me)Leu-Ala, collision-induced dissociation (CID) will break the amide bonds, producing characteristic fragment ions.

G P1 H₂N-CH₂-CO- P2 N(CH₃)-CH(iBu)-CO- b1_cut P3 NH-CH(CH₃)-COOH b2_cut y1_cut b1_label b₁ b2_label b₂ b1_cut->b1_label b2_cut->b2_label y2_cut y1_label y₁ y2_label y₂ y1_cut->y1_label y2_cut->y2_label b_series b-ions (N-terminus) y_series y-ions (C-terminus)

Caption: Fragmentation diagram for a peptide containing N-methyl-leucine.

Troubleshooting Guide

Encountering issues during LC-MS/MS analysis is common. This decision tree provides a logical approach to resolving frequent problems.

G Start LC-MS/MS Issue Prob_Peak No Peak / Low Sensitivity Start->Prob_Peak Prob_Shape Poor Peak Shape (Tailing/Fronting) Start->Prob_Shape Prob_Carry Carryover Start->Prob_Carry Cause_Sample Sample Degradation or Adsorption Prob_Peak->Cause_Sample Cause_Ion Inefficient Ionization Prob_Peak->Cause_Ion Cause_MS Incorrect MS/MS Parameters Prob_Peak->Cause_MS Cause_Column Column Overload or Degradation Prob_Shape->Cause_Column Cause_Mobile Mobile Phase pH or Secondary Interactions Prob_Shape->Cause_Mobile Cause_Wash Inadequate Needle Wash or LC Plumbing Prob_Carry->Cause_Wash Sol_Sample Re-prepare Sample, Use Carrier Proteins Cause_Sample->Sol_Sample Sol_Ion Optimize Source Conditions, Check Mobile Phase Additives Cause_Ion->Sol_Ion Sol_MS Re-optimize MRM Transitions & Collision Energies Cause_MS->Sol_MS Sol_Column Dilute Sample, Flush or Replace Column Cause_Column->Sol_Column Sol_Mobile Adjust pH, Use Different Additives (e.g., TFA) Cause_Mobile->Sol_Mobile Sol_Wash Use Stronger Wash Solvent, Increase Wash Volume Cause_Wash->Sol_Wash

Caption: Troubleshooting decision tree for common LC-MS/MS issues.[5]

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Fmoc-N-Me-Leu-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the coupling of Fmoc-N-Me-Leu-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when coupling this compound?

The main difficulty in coupling N-methylated amino acids like this compound is steric hindrance.[1] The presence of the methyl group on the amide nitrogen physically obstructs the approach of the activated amino acid, leading to slower and less efficient coupling reactions compared to their non-methylated counterparts.[1][2] This issue is particularly pronounced when coupling an N-methylated amino acid onto another N-methylated residue.[1] The reduced nucleophilicity of the N-methylated amine often requires more potent coupling reagents and may necessitate longer reaction times or elevated temperatures to achieve complete incorporation.[1]

Q2: My standard coupling reagents (e.g., HBTU, HCTU) are giving low yields. What should I use instead?

Standard uronium-based coupling reagents like HBTU and HCTU are often not potent enough to overcome the steric hindrance of N-methylated amino acids, resulting in low yields.[1][2] It is highly recommended to switch to more powerful phosphonium-based reagents or specialized uronium/aminium reagents.[1] Reagents such as HATU, PyAOP, and PyBOP in the presence of an additive like HOAt have demonstrated significantly greater success in these challenging couplings.[1][2]

Q3: I'm observing deletion sequences in my final peptide product. How can I prevent this?

Deletion sequences are a direct result of incomplete coupling reactions.[1] To minimize their occurrence, consider the following strategies:

  • Utilize a more potent coupling reagent: As mentioned in Q2, switching to reagents like HATU, PyAOP, or PyBOP/HOAt can significantly improve coupling efficiency.[1]

  • Perform double or triple coupling: Repeating the coupling step two or three times can help drive the reaction to completion. This is especially beneficial for highly hindered residues.[1]

  • Monitor coupling completion: The standard ninhydrin (B49086) test is not effective for secondary amines like N-methylated amino acids.[1] The bromophenol blue test is a recommended alternative for monitoring the completion of the coupling reaction.[2]

Q4: How can I minimize the risk of racemization during the coupling of this compound?

While potent coupling reagents are necessary, they can sometimes increase the risk of racemization.[3] To mitigate this, consider the following:

  • Choice of Coupling Reagent and Additives: The addition of additives like HOAt or Oxyma Pure to the coupling reaction can suppress racemization.[3][4] DEPBT is another reagent known for its remarkable resistance to racemization.[4]

  • Base Selection: Use a non-nucleophilic, sterically hindered base such as Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).[3][4] For particularly sensitive couplings, a weaker base like sym-collidine may be beneficial.[3][4]

  • Stepwise Coupling Strategy: Employing a stepwise coupling strategy can also help to minimize racemization.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound and provides a systematic approach to resolving them.

Problem: Low Coupling Efficiency / Incomplete Reaction

Initial Checks:

  • Reagent Quality: Ensure all reagents, especially the coupling agents and solvents, are of high quality and anhydrous.

  • Amino Acid Quality: Verify the purity of the this compound being used.

Troubleshooting Workflow:

G start Low Coupling Efficiency Detected reagent Using Standard Reagents (HBTU, HCTU)? start->reagent potent_reagent Switch to Potent Reagent (HATU, PyAOP, PyBOP/HOAt) reagent->potent_reagent Yes double_couple Perform Double/Triple Coupling reagent->double_couple No potent_reagent->double_couple monitor Monitor with Bromophenol Blue Test double_couple->monitor incomplete Coupling Still Incomplete? monitor->incomplete temp Consider Increasing Temperature (with caution for racemization) incomplete->temp Yes complete Coupling Complete incomplete->complete No alternative Explore Alternative Methods (e.g., Amino Acid Chlorides) temp->alternative

Caption: Troubleshooting workflow for low coupling efficiency.

Problem: Presence of Deletion Sequences

This is a direct consequence of incomplete coupling. Follow the troubleshooting workflow for low coupling efficiency to address the root cause.

Problem: Suspected Racemization

Analytical Verification:

  • Utilize chiral HPLC or other appropriate analytical techniques to confirm and quantify the level of racemization.

Mitigation Strategies:

G start Racemization Detected additives Use Additives (HOAt, Oxyma Pure) start->additives base Optimize Base Selection (DIPEA, NMM, sym-collidine) start->base reagent_choice Consider Racemization-Resistant Coupling Reagents (e.g., DEPBT) start->reagent_choice conditions Optimize Reaction Conditions (e.g., lower temperature) additives->conditions base->conditions reagent_choice->conditions verify Verify Racemization Level conditions->verify

References

Reasons for low yield during peptide synthesis with Fmoc-N-Me-Leu-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) regarding low yields encountered during solid-phase peptide synthesis (SPPS) with Fmoc-N-Me-Leu-OH.

Troubleshooting Guide

Low yields during the incorporation of this compound are a common challenge, primarily due to the steric hindrance imparted by the N-methyl group. This guide offers a systematic approach to identifying and resolving potential issues.

Issue: Low Coupling Efficiency and Incomplete Reactions

Primary Cause: The N-methyl group on the leucine (B10760876) residue sterically hinders the approach of the activated carboxyl group of the incoming amino acid, as well as the activation of the this compound itself. This leads to slower reaction kinetics and incomplete coupling, resulting in deletion sequences.

Solutions:

  • Optimize Coupling Reagent: Standard coupling reagents like HBTU and HCTU are often inefficient for N-methylated amino acids.[1] More potent reagents are necessary to overcome the steric hindrance.[2]

    • Recommended Reagents: HATU, PyAOP, and PyBOP/HOAt are highly effective for these challenging couplings.[2][3] BOP-Cl and PyBroP can also be effective choices.[1][3]

  • Double Coupling: Perform a second coupling step to drive the reaction to completion. After the initial coupling, wash the resin and repeat the coupling with a fresh solution of the activated amino acid.

  • Increase Reaction Time: Extend the coupling reaction time to 1-4 hours, or even longer for particularly difficult sequences, to allow for complete acylation.[2][3]

  • Monitor with Bromophenol Blue Test: The standard Kaiser (ninhydrin) test is unreliable for secondary amines and will not give an accurate indication of coupling completion.[4] The bromophenol blue test is a reliable alternative for monitoring the presence of free secondary amines.[1][3][4]

Issue: Peptide Aggregation

Primary Cause: Peptide sequences containing hydrophobic residues like leucine and N-methylated amino acids have a high propensity to aggregate on the solid support. This aggregation can physically block reactive sites, preventing efficient coupling and Fmoc deprotection.

Solutions:

  • Solvent Choice: Switch from DMF to N-Methyl-2-pyrrolidone (NMP), which is a better solvent for disrupting aggregates.

  • Chaotropic Salts: Introduce chaotropic salts, such as LiCl or KSCN, to the coupling or washing steps to disrupt hydrogen bonds that lead to aggregation.

  • Elevated Temperature: Perform the coupling reaction at a higher temperature to help break up secondary structures.

  • Microwave Synthesis: Utilize a microwave peptide synthesizer, as the rapid heating can significantly reduce aggregation and improve coupling efficiency.

Issue: Incomplete Fmoc Deprotection

Primary Cause: Aggregation of the peptide on the resin can hinder the access of the piperidine (B6355638) solution to the Fmoc group, leading to incomplete deprotection and truncated peptide sequences.

Solutions:

  • Extended Deprotection Time: Increase the duration of the piperidine treatment to ensure complete removal of the Fmoc group.

  • Use of DBU: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine deprotection solution to increase its basicity and efficiency.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide synthesis yield low when using this compound?

A1: The primary reason for low yield is the steric hindrance caused by the N-methyl group on the leucine residue.[1] This steric bulk slows down the coupling reaction, often leading to incomplete amide bond formation and the generation of deletion sequences. Inefficient coupling reagents and peptide aggregation can further exacerbate this issue.

Q2: Which coupling reagent is best for this compound?

A2: For sterically hindered N-methylated amino acids, potent coupling reagents are recommended. HATU is highly effective and frequently recommended for such difficult couplings.[1][2][3] Other excellent choices include PyAOP and a combination of PyBOP with HOAt.[2][3] Standard reagents like HBTU and HCTU are generally less effective.[1]

Q3: How can I monitor the completion of the coupling reaction with this compound?

A3: The standard ninhydrin (B49086) (Kaiser) test is not reliable for monitoring coupling to secondary amines like N-methyl-leucine, as it often gives a false negative result. The recommended method is the bromophenol blue test, which will indicate the presence of unreacted secondary amines with a blue or green color.[1][3][4]

Q4: Can peptide aggregation be a problem when using this compound?

A4: Yes, peptide aggregation is a significant concern. N-methylated amino acids, particularly when part of a hydrophobic sequence, can promote the formation of secondary structures that lead to aggregation on the resin. This can block reactive sites and impede both coupling and deprotection steps.

Q5: What is "double coupling" and should I use it for this compound?

A5: Double coupling is the process of repeating the coupling step with fresh reagents to ensure the reaction goes to completion. This is a highly recommended strategy when incorporating sterically hindered amino acids like this compound to maximize the yield of the desired full-length peptide.

Data Presentation

The following table summarizes the relative effectiveness of various coupling reagents for the incorporation of sterically hindered N-methylated amino acids like this compound.

Coupling ReagentPotency for N-Methylated CouplingsTypical Coupling TimeNotes
HATU Highly Effective1 - 4 hoursA preferred reagent for difficult and sterically hindered couplings.[1][2][3]
PyAOP Highly Effective1 - 4 hoursA phosphonium-based reagent that is very effective for sterically hindered couplings.[3]
PyBOP/HOAt Highly Effective1 - 4 hoursThe addition of HOAt significantly enhances the coupling efficiency of PyBOP.[1][3]
PyBroP Effective1 - 2 hoursA bromophosphonium reagent suitable for challenging coupling reactions.[1]
BOP-Cl Effective1 - 4 hoursCan be a useful reagent for the coupling of N-methylated amino acids.[1]
HBTU, HCTU Less Effective30 - 60 minutesOften result in lower yields and incomplete couplings for N-methylated residues.[1]

Experimental Protocols

Protocol 1: General Coupling of this compound using HATU

This protocol outlines a general procedure for the efficient coupling of this compound in solid-phase peptide synthesis.

  • Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5 minutes. Drain the solution and repeat the treatment for an additional 15 minutes. Wash the resin thoroughly with DMF (5 times), Dichloromethane (DCM) (3 times), and then DMF (5 times).

  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve this compound (4 equivalents) and HATU (3.9 equivalents) in DMF or NMP. Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents) to the solution. Allow the activation to proceed for 2-5 minutes at room temperature.[3]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring Reaction Completion: Remove a small sample of resin beads, wash them with methanol (B129727), and perform the bromophenol blue test to check for completion.

  • Washing: After a negative bromophenol blue test (yellow beads), drain the reaction solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • (Optional) Double Coupling: If the bromophenol blue test is positive (blue or green beads), repeat steps 3-6.

Protocol 2: Coupling of this compound using PyBroP

This protocol provides an alternative method using the phosphonium (B103445) salt reagent PyBroP.

  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1.

  • Resin Suspension: Suspend the deprotected resin in DCM (approximately 10 mL per gram of resin).[1][5]

  • Reagent Preparation: In a separate vessel, dissolve this compound (2 equivalents) in DCM or DMF. Add this solution to the resin suspension.[1][5]

  • Coupling Reaction: Add PyBroP (2 equivalents) to the resin mixture and cool to 0°C. Add DIPEA (6 equivalents) and mix for 1 minute at 0°C, then continue to agitate for 1 hour at room temperature.[1][5]

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1. If necessary, perform a double coupling.

Protocol 3: Bromophenol Blue Test for Monitoring Coupling Completion

This test is used to detect the presence of unreacted secondary amines on the resin.[1][4]

  • Reagent Preparation: Prepare a test solution by dissolving 250 mg of bromophenol blue in 50 mL of DMF.[1]

  • Sample Preparation: Remove a small sample of resin beads from the reaction vessel and wash them thoroughly with methanol on a filter.

  • Testing: Add a few drops of the bromophenol blue test solution to the washed resin beads.

  • Observation:

    • Yellow beads/solution: Indicates a complete coupling (no free secondary amine).

    • Blue or green beads/solution: Indicates an incomplete coupling (free secondary amine is present), and a recoupling step is necessary.[1][3]

Mandatory Visualization

Low_Yield_Troubleshooting start Low Yield with This compound check_coupling Check Coupling Efficiency start->check_coupling check_aggregation Assess Peptide Aggregation start->check_aggregation check_deprotection Verify Fmoc Deprotection start->check_deprotection solution_coupling_reagent Use Potent Coupling Reagent (HATU, PyAOP, PyBOP/HOAt) check_coupling->solution_coupling_reagent Inefficient Reagent solution_double_coupling Perform Double Coupling check_coupling->solution_double_coupling Incomplete Reaction solution_monitoring Use Bromophenol Blue Test check_coupling->solution_monitoring Incorrect Monitoring solution_solvent Switch to NMP Solvent check_aggregation->solution_solvent Hydrophobic Sequence solution_chaotropes Add Chaotropic Salts check_aggregation->solution_chaotropes solution_temp Increase Coupling Temperature check_aggregation->solution_temp solution_deprotection_time Extend Deprotection Time check_deprotection->solution_deprotection_time Incomplete Removal solution_dbu Add DBU to Piperidine check_deprotection->solution_dbu end_node Improved Yield solution_coupling_reagent->end_node solution_double_coupling->end_node solution_monitoring->check_coupling solution_solvent->end_node solution_chaotropes->end_node solution_temp->end_node solution_deprotection_time->end_node solution_dbu->end_node

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Identifying and minimizing side reactions with Fmoc-N-Me-Leu-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of Fmoc-N-Me-Leu-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this sterically hindered amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: Why are coupling reactions with this compound often slow and inefficient?

A1: The primary challenge in coupling this compound stems from steric hindrance. The presence of the methyl group on the alpha-amino nitrogen physically obstructs the approach of the activated carboxyl group of the incoming amino acid. This steric bulk significantly reduces the nucleophilicity of the secondary amine, leading to slower reaction kinetics compared to non-methylated amino acids. Consequently, standard coupling protocols may result in incomplete reactions and deletion sequences in the final peptide.

Q2: What are the major side reactions to be aware of when using this compound?

A2: The two most common side reactions when incorporating this compound are:

  • Racemization/Epimerization: Although the N-methylation prevents the formation of 5(4H)-oxazolones, the primary pathway for racemization in standard Fmoc-SPPS, epimerization can still occur via direct proton abstraction from the alpha-carbon by a base.[1] This is particularly a risk during the activation step of the carboxylic acid.

  • Diketopiperazine (DKP) Formation: This is a significant risk when the N-methylated amino acid is the second residue in the peptide chain (N-terminal). The N-terminal secondary amine can intramolecularly attack the ester linkage to the resin, cleaving the dipeptide from the solid support and forming a cyclic diketopiperazine. This side reaction leads to a loss of yield and the formation of truncated peptides.

Q3: Which coupling reagents are recommended for this compound?

A3: Standard coupling reagents like DCC or DIC with HOBt are often insufficient for driving the acylation of the sterically hindered N-methyl amine to completion. More potent coupling reagents are highly recommended. Phosphonium salts such as PyBOP and PyAOP, and aminium/uronium salts like HATU and HBTU, have shown greater efficacy in these challenging couplings. HATU is often considered one of the most effective reagents for coupling sterically hindered and N-methylated amino acids.[2]

Q4: How can I monitor the completion of the coupling reaction to this compound?

A4: The standard ninhydrin (B49086) (Kaiser) test is not reliable for monitoring coupling to secondary amines like N-methylated residues, as it typically gives a weak or false-negative result. The bromophenol blue test is a recommended alternative for qualitatively assessing the presence of unreacted secondary amines on the resin. A color change from blue/green to yellow indicates a complete coupling reaction.

Q5: Are there any specific strategies to minimize diketopiperazine formation?

A5: Yes, several strategies can be employed:

  • Use of Sterically Hindered Resins: Employing a resin with a bulky linker, such as 2-chlorotrityl chloride (2-CTC) resin, can sterically hinder the intramolecular cyclization, thereby reducing DKP formation.

  • Dipeptide Coupling: Instead of a stepwise coupling, a pre-synthesized dipeptide (e.g., Fmoc-Xaa-N-Me-Leu-OH) can be coupled to the resin-bound amino acid. This bypasses the vulnerable dipeptide stage on the resin.

  • Optimized Deprotection: Using milder Fmoc deprotection conditions, such as lower concentrations of piperidine (B6355638) or alternative bases like piperazine (B1678402) in combination with DBU, may help reduce the propensity for DKP formation.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low coupling efficiency / Deletion of N-Me-Leu residue 1. Insufficiently potent coupling reagent.2. Steric hindrance.3. Aggregation of the peptide chain.1. Switch to a more potent coupling reagent such as HATU, HCTU, or PyBOP.2. Perform a double or even triple coupling. Increase the coupling time (e.g., 2-4 hours). Consider microwave-assisted SPPS to enhance reaction kinetics.[4]3. Switch to a more polar solvent like N-methyl-2-pyrrolidone (NMP) or add a small amount of DMSO.
High levels of racemization/epimerization 1. Prolonged pre-activation time with certain coupling reagents.2. Use of a strong base in excess.1. Minimize the pre-activation time, especially when using HATU. Add the activated amino acid to the resin immediately.2. Use a hindered base like diisopropylethylamine (DIEA) or 2,4,6-collidine in the recommended stoichiometry. Avoid using an excessive amount of base.
Significant diketopiperazine formation 1. N-Me-Leu is the second residue in the sequence.2. Use of a resin with a linker susceptible to nucleophilic attack (e.g., Wang resin).1. Couple a pre-formed dipeptide to bypass the critical dipeptide-resin stage.2. Switch to a 2-chlorotrityl chloride (2-CTC) resin.
Bromophenol blue test remains blue/green after coupling Incomplete coupling reaction.1. Extend the coupling time.2. Perform a second coupling with fresh reagents.3. If the problem persists, consider changing the coupling reagent to a more potent one.

Quantitative Data on Coupling Reagent Performance

While specific quantitative data for this compound is sparse in the literature, the following table provides a qualitative and comparative summary of the expected performance of common coupling reagents for sterically hindered N-methylated amino acids based on published studies.

Coupling ReagentReagent TypeRelative Efficiency for Hindered CouplingsRacemization RiskNotes
DIC/HOBt CarbodiimideLow to ModerateModerateGenerally not recommended for difficult couplings involving N-methylated amino acids. Slower reaction rates increase the risk of incomplete coupling.
HBTU/TBTU Aminium/UroniumModerate to HighLow to ModerateMore effective than DIC/HOBt, but may still be insufficient for highly hindered couplings.
PyBOP Phosphonium SaltHighLowA robust reagent for hindered couplings, generally providing good yields with low racemization.
HATU Aminium/UroniumVery HighLow (with short pre-activation)Often considered the reagent of choice for difficult couplings, including those involving N-methylated amino acids. Minimal pre-activation time is crucial to suppress epimerization.[2]

Experimental Protocols

Standard Coupling Protocol for this compound using HATU

This protocol is intended for manual solid-phase peptide synthesis on a 0.1 mmol scale.

1. Resin Preparation:

  • Swell the resin (e.g., Rink Amide or 2-chlorotrityl chloride resin) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Coupling of this compound:

  • In a separate vial, dissolve this compound (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF.

  • Add N,N-diisopropylethylamine (DIEA) (6 equivalents, 0.6 mmol).

  • Briefly vortex the solution (pre-activation for no more than 1-2 minutes).

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 2-4 hours. For particularly difficult sequences, a double coupling may be performed.

4. Monitoring the Coupling:

  • Remove a small sample of resin beads and wash them thoroughly with DMF and then methanol.

  • Perform the bromophenol blue test to check for the presence of free secondary amines. A yellow color indicates completion. If the beads remain blue or green, a recoupling is necessary.

5. Washing:

  • After a complete coupling, drain the reaction solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents and byproducts.

The peptide chain can then be further elongated by repeating the deprotection and coupling steps.

Visualizations

racemization_mechanism cluster_0 Racemization via Direct Enolization Fmoc_N_Me_Leu Fmoc-N(Me)-Leu-OH Activated_Ester Activated Ester Intermediate Fmoc_N_Me_Leu->Activated_Ester Coupling Reagent Enolate Enolate Intermediate (Planar, Achiral) Activated_Ester->Enolate Base (e.g., DIEA) (Proton Abstraction) Coupled_Peptide Coupled Peptide (L- and D-isomers) Activated_Ester->Coupled_Peptide Peptide-Resin Enolate->Activated_Ester Reprotonation (L-form) Racemized_Product Racemized Activated Ester Enolate->Racemized_Product Reprotonation (D-form) Racemized_Product->Coupled_Peptide

Mechanism of racemization for this compound.

dkp_formation cluster_1 Diketopiperazine (DKP) Formation Dipeptide_Resin H-N(Me)Leu-Xaa-Resin (Deprotected Dipeptide on Resin) Intramolecular_Attack Intramolecular Nucleophilic Attack (N-terminal amine attacks ester linkage) Dipeptide_Resin->Intramolecular_Attack DKP Diketopiperazine (Cleaved from resin) Intramolecular_Attack->DKP Cyclization & Cleavage Truncated_Peptide HO-Xaa-Resin (Resin with truncated peptide) Intramolecular_Attack->Truncated_Peptide Resin Byproduct

Mechanism of Diketopiperazine (DKP) formation.

troubleshooting_workflow cluster_2 Troubleshooting Workflow for this compound Coupling Start Coupling of this compound Monitor Monitor with Bromophenol Blue Test Start->Monitor Decision Test Result? Monitor->Decision Yellow Coupling Complete Decision->Yellow Yellow Blue_Green Incomplete Coupling Decision->Blue_Green Blue/Green Check_Purity Analyze crude peptide by HPLC/MS Yellow->Check_Purity Recouple Perform Double Coupling Blue_Green->Recouple Recouple->Monitor Change_Reagent Switch to more potent reagent (e.g., HATU) Recouple->Change_Reagent Purity_Decision Acceptable Purity? Check_Purity->Purity_Decision Success Synthesis Successful Purity_Decision->Success Yes Optimize Optimize conditions (e.g., temperature, time, solvent) Purity_Decision->Optimize No Optimize->Start

Troubleshooting workflow for this compound coupling.

References

Technical Support Center: Purification of Peptides Containing N-Me-Leu

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of synthetic peptides containing N-methyl-L-leucine (N-Me-Leu).

Frequently Asked Questions (FAQs)

Q1: What is the primary method for purifying peptides containing N-Me-Leu?

The most common and effective technique for purifying peptides containing N-Me-Leu is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This method separates peptides based on their hydrophobicity. Due to the addition of a methyl group, N-Me-Leu is more hydrophobic than Leucine, which will affect its retention on an RP-HPLC column.

Q2: How does the presence of N-Me-Leu affect the retention time of a peptide in RP-HPLC?

The incorporation of an N-methyl group on the peptide backbone increases the hydrophobicity of the amino acid residue. Consequently, a peptide containing N-Me-Leu will have a longer retention time on a reversed-phase column compared to its non-methylated counterpart under identical chromatographic conditions. This increased retention should be accounted for during method development.

Q3: What are the common impurities encountered when purifying crude N-Me-Leu peptides?

Impurities in crude synthetic peptides containing N-Me-Leu are similar to those found in standard peptide synthesis, but some can be exacerbated by the challenges of coupling N-methylated amino acids. Common impurities include:

  • Truncated sequences: Peptides missing one or more amino acids.

  • Deletion sequences: Peptides lacking an amino acid within the sequence, which can be more common due to the difficult coupling of the amino acid following an N-methylated residue.

  • Peptides with protecting groups still attached: Incomplete removal of side-chain protecting groups.

  • Diastereomers: If racemization occurs during the coupling of the N-methylated amino acid.

Q4: Why do I observe peak broadening or multiple peaks for my purified N-Me-Leu peptide in analytical HPLC?

Peptides containing N-methylated amino acids can exhibit multiple conformations due to the cis/trans isomerization of the peptide bond preceding the N-methylated residue. This can lead to peak broadening or the appearance of multiple, closely eluting peaks in the chromatogram, even for a pure peptide. Lowering the column temperature during the HPLC run can sometimes help to resolve these conformers into sharper peaks.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of N-Me-Leu containing peptides.

Issue 1: Poor Resolution and Co-elution of Impurities

Problem: The target N-Me-Leu peptide is not well-separated from impurities, leading to low purity of the collected fractions.

Possible Causes & Solutions:

CauseSolution
Inappropriate Gradient Slope A steep gradient may not provide sufficient resolution. Optimize the gradient by making it shallower around the elution point of your target peptide. A good starting point is a 1% per minute change in the organic solvent concentration.
Incorrect Mobile Phase The choice of organic solvent and ion-pairing agent can significantly impact selectivity. While acetonitrile (B52724) is common, trying a different organic solvent like methanol (B129727) or isopropanol (B130326) might alter the elution profile and improve separation. Similarly, using a different ion-pairing agent (e.g., formic acid instead of trifluoroacetic acid) can change the selectivity.
Column Overload Injecting too much crude peptide onto the column can lead to broad, poorly resolved peaks. Reduce the sample load per injection. For a semi-preparative column (e.g., 10 mm ID), a typical load might be 10-50 mg of crude peptide, depending on its purity.
Issue 2: High Backpressure in the HPLC System

Problem: The HPLC system pressure is exceeding the recommended limits.

Possible Causes & Solutions:

CauseSolution
Clogged Column Frit Particulates from the crude peptide sample or mobile phase can block the column inlet frit. Always filter your sample through a 0.45 µm filter before injection and use HPLC-grade solvents. If a clog is suspected, try back-flushing the column (if the manufacturer's instructions permit).
Precipitation of Peptide The peptide may be precipitating on the column, especially at the point of injection where the solvent environment changes. Ensure your peptide is fully dissolved in the initial mobile phase before injection. If solubility is an issue, you may need to dissolve the peptide in a small amount of a stronger solvent (like DMSO) and then dilute it with the initial mobile phase.
System Blockage There may be a blockage in the HPLC tubing or fittings. Systematically check the system components, starting from the pump and moving towards the detector, to locate the source of the high pressure.

Quantitative Data

The inclusion of N-Me-Leu increases a peptide's hydrophobicity, leading to a longer retention time in RP-HPLC. The following table provides an illustrative comparison of the expected change in retention time and the typical purity and yield for a hypothetical peptide and its N-Me-Leu analog.

Peptide SequenceModificationExpected RP-HPLC Retention Time (min)Typical Purity after Purification (%)Typical Overall Yield (%)
H-Gly-Ala-Leu -Val-Ile-Lys-NH2None15.2>9815-25
H-Gly-Ala-(N-Me)Leu -Val-Ile-Lys-NH2N-methylated Leucine18.5>9510-20

Note: These values are illustrative and can vary significantly depending on the specific peptide sequence, the overall hydrophobicity of the peptide, the quality of the synthesis, and the optimization of the purification process.

Experimental Protocols

Protocol: Preparative RP-HPLC Purification of an N-Me-Leu Containing Peptide
  • Sample Preparation:

    • Dissolve the crude, lyophilized peptide in a minimal volume of Mobile Phase A (0.1% TFA in water).

    • If the peptide has poor solubility, add a small amount of acetonitrile (e.g., 5-10%) or DMSO to aid dissolution.

    • Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Method Development on an Analytical Column:

    • Equilibrate an analytical C18 column (e.g., 4.6 x 250 mm, 5 µm) with 95% Mobile Phase A and 5% Mobile Phase B (0.1% TFA in acetonitrile) at a flow rate of 1 mL/min.

    • Inject a small amount of the prepared sample (e.g., 20 µL).

    • Run a broad "scouting" gradient, for example, 5% to 65% Mobile Phase B over 30 minutes.

    • Identify the peak corresponding to the target peptide (usually the major peak with the correct mass as confirmed by mass spectrometry). Note its retention time.

  • Optimization of the Preparative Gradient:

    • Based on the analytical run, design a shallower gradient for the preparative separation. The gradient should span a narrower range of Mobile Phase B concentration around the elution point of the target peptide. For example, if the peptide eluted at 35% B in the scouting run, a preparative gradient could be 25-45% B over 40 minutes.

  • Preparative Purification:

    • Equilibrate a preparative C18 column (e.g., 21.2 x 250 mm, 10 µm) with the starting conditions of your optimized gradient.

    • Load the filtered crude peptide solution onto the column.

    • Run the optimized preparative gradient.

    • Collect fractions as the peaks elute from the column.

  • Fraction Analysis and Lyophilization:

    • Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.

    • Combine the fractions that meet the desired purity level.

    • Freeze the combined pure fractions and lyophilize to obtain the final purified peptide as a powder.

Visualizations

Peptide_Purification_Workflow General Workflow for N-Me-Leu Peptide Purification cluster_prep Sample Preparation cluster_hplc RP-HPLC cluster_post Post-Purification dissolve Dissolve Crude Peptide filter Filter Sample (0.45 µm) dissolve->filter analytical Analytical HPLC (Method Development) filter->analytical Inject preparative Preparative HPLC (Purification) analytical->preparative collect Collect Fractions preparative->collect analyze Analyze Fraction Purity collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize end end lyophilize->end Final Product

Caption: General workflow for crude peptide purification.

HPLC_Troubleshooting Troubleshooting Common HPLC Issues cluster_resolution Poor Resolution cluster_pressure High Backpressure start Problem Observed q1 Is the gradient too steep? start->q1 q3 Is the sample filtered? start->q3 a1_yes Optimize to a shallower gradient q1->a1_yes q2 Is the column overloaded? q1->q2 No a2_yes Reduce sample load q2->a2_yes a3_no Filter sample (0.45 µm) q3->a3_no q4 Is the column clogged? q3->q4 Yes a4_yes Back-flush or replace column q4->a4_yes

Caption: Decision tree for troubleshooting HPLC problems.

Strategies to avoid racemization of Fmoc-N-Me-Leu-OH during activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate racemization of Fmoc-N-Me-Leu-OH during the activation and coupling steps of peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly prone to racemization during activation?

A1: N-methylated amino acids like this compound are known to be highly susceptible to racemization. This increased risk is due to the absence of an amide proton, which makes the α-proton more susceptible to abstraction by base. This abstraction can occur during both the activation/coupling and the Fmoc-deprotection steps of solid-phase peptide synthesis (SPPS).

Q2: What are the primary mechanisms that lead to racemization of this compound?

A2: There are two main pathways for racemization during the activation of amino acids for peptide bond formation:

  • Direct Enolization: A base directly abstracts the proton from the α-carbon of the activated amino acid, leading to a planar enolate intermediate which can be protonated from either side, resulting in a racemic mixture.

  • Oxazolone (B7731731) Formation: The activated carboxylic acid can cyclize to form an oxazolone intermediate. The α-proton of the oxazolone is acidic and can be easily removed by a base, leading to racemization. Re-opening of the racemic oxazolone by the incoming amine nucleophile results in a racemic peptide product.

Q3: Which coupling reagents are recommended to minimize racemization of this compound?

A3: The choice of coupling reagent is critical. Uronium/aminium-based reagents in the presence of an additive are generally preferred. For instance, HBTU or HATU are commonly used with an additive like HOBt or HOAt to suppress racemization.[1] The triazine-derived coupling reagent DMTMM-BF4 in conjunction with N-methylmorpholine (NMM) as a base has also been shown to limit racemization.[2]

Q4: How does the choice of base and its stoichiometry affect racemization?

A4: The basicity and steric hindrance of the organic base used during coupling significantly influence the extent of racemization.[3]

  • Basicity: Stronger bases can increase the rate of α-proton abstraction, leading to higher levels of racemization.

  • Steric Hindrance: Sterically hindered bases, such as N,N-diisopropylethylamine (DIEA), are often used. However, less basic and sterically hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine can sometimes yield less racemic product.[3]

  • Stoichiometry: Using the minimum necessary amount of base is crucial. An excess of base will increase the risk of racemization.

Troubleshooting Guides

Issue: Significant racemization of this compound is detected in the final peptide.

This troubleshooting guide will walk you through potential causes and solutions to minimize racemization during the activation and coupling of this compound.

Step 1: Review Your Coupling Reagent and Additives
Coupling ReagentAdditiveRecommendation
Carbodiimides (e.g., DIC, DCC)NoneHigh risk of racemization. Avoid using without additives.
Carbodiimides (e.g., DIC, DCC)HOBt, HOAtReduced racemization. HOAt is generally more effective than HOBt.
Uronium/Aminium (e.g., HBTU, HATU, PyBOP)HOBt, HOAtRecommended. These combinations are effective at suppressing racemization.[1]
Phosphonium (e.g., PyBOP)Generally effective, often used with a base like DIPEA.
Triazine-based (e.g., DMTMM-BF4)Can be effective, particularly with a weaker base like NMM.[2]

Corrective Action: If you are not using an additive like HOBt or HOAt with your coupling reagent, incorporating one is the first recommended step. Consider switching to a HATU/HOAt or HBTU/HOBt combination.

Step 2: Evaluate the Base Used for Activation
BasepKaSteric HindranceCommon Observations
N,N-Diisopropylethylamine (DIEA)~10.7HighWidely used, but can still lead to racemization with sensitive residues.
N-Methylmorpholine (NMM)~7.4MediumLess basic than DIEA, can reduce racemization.[3]
2,4,6-Collidine~7.4HighSimilar basicity to NMM with greater steric hindrance, can be beneficial.[3]
Triethylamine (TEA)~10.8LowStrong base with low steric hindrance, generally not recommended due to high racemization risk.

Corrective Action: If using a strong, non-hindered base like TEA, switch to a more sterically hindered and/or weaker base like DIEA or NMM. Optimize the stoichiometry to use the minimum required amount of base.

Step 3: Consider Conversion to Amino Acid Chloride

For particularly difficult couplings where racemization remains an issue, converting this compound to its acid chloride can be a highly effective strategy. This pre-activation step avoids the need for a base during the coupling reaction itself.

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU/HOAt

This protocol is a standard approach for coupling N-methylated amino acids while minimizing the risk of racemization.

  • Resin Preparation: Swell the resin-bound free amine in a suitable solvent like DMF.

  • Activation Solution Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (3 eq.), and HOAt (3 eq.) in DMF.

  • Base Addition: Add DIEA or NMM (6 eq.) to the activation solution.

  • Pre-activation: Allow the activation mixture to react for 2-5 minutes.

  • Coupling: Add the pre-activated mixture to the resin.

  • Reaction: Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction for completion using a suitable test (e.g., chloranil (B122849) test for secondary amines).

  • Washing: Wash the resin thoroughly with DMF, followed by DCM.

Protocol 2: Amino Acid Chloride Protocol with Triphosgene (B27547)

This protocol involves the conversion of the carboxylic acid to an acid chloride, which is a highly reactive species that can couple without the need for a base during the coupling step.

  • Dissolution: Dissolve this compound (3 eq.) in dry THF.

  • Triphosgene Addition: Add a solution of triphosgene (1 eq.) in dry THF to the amino acid solution and stir until clear.[4]

  • Base Addition: Add 1,3,5-trimethyl pyridine (B92270) (5 eq.) to the solution. A precipitate may form.[4]

  • Resin Preparation: Swell the resin in an appropriate solvent and drain the solvent until the resin is just covered.

  • Coupling: Add the slurry containing the amino acid chloride to the resin in one portion.[4]

  • Reaction: Allow the reaction to proceed for 2 hours.[4]

  • Washing: Drain the resin and wash with DCM, followed by DMF.[4]

Diagrams

Racemization_Mechanism cluster_activation Activation cluster_racemization Racemization Pathways cluster_product Product This compound This compound Activated_AA Activated Fmoc-N-Me-Leu* This compound->Activated_AA Coupling Reagent Enolate Planar Enolate Intermediate Activated_AA->Enolate Base (Direct Abstraction) Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Racemic_Product Racemic Peptide Enolate->Racemic_Product Protonation Oxazolone->Enolate Base

Caption: Racemization pathways for this compound during activation.

Low_Racemization_Workflow start Start: Swollen Resin with Free Amine dissolve Dissolve this compound, Coupling Reagent (e.g., HATU), & Additive (e.g., HOAt) in DMF start->dissolve add_base Add sterically hindered, weaker base (e.g., NMM) dissolve->add_base preactivate Pre-activate for 2-5 minutes add_base->preactivate couple Add activated mixture to resin and react for 1-2 hours preactivate->couple wash Wash Resin (DMF, DCM) couple->wash end End: Coupled Peptide wash->end

Caption: Workflow for a low-racemization coupling protocol.

References

Techniques to improve the solubility of peptides rich in N-Me-Leu

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals encountering solubility challenges with peptides rich in N-methylated leucine (B10760876) (N-Me-Leu). N-methylation is a common strategy to enhance metabolic stability and membrane permeability, but it often significantly reduces peptide solubility due to increased hydrophobicity and altered hydrogen bonding capacity.[1]

Troubleshooting Guide: Step-by-Step Dissolution Protocol

This guide provides a systematic workflow for solubilizing challenging N-Me-Leu rich peptides. Always begin by attempting to dissolve a small test amount of the peptide before proceeding with the entire sample.[2][3]

Logical Workflow for Solubilization

G cluster_0 Phase 1: Initial Aqueous & pH Adjustment cluster_1 Phase 2: Organic Co-Solvents cluster_2 Phase 3: Advanced Techniques for Aggregation start Start with small peptide aliquot water Add sterile, distilled water. Vortex/Sonicate. start->water soluble1 Soluble? water->soluble1 success Fully Solubilized (Clear Solution) soluble1->success Yes calc_charge Calculate Net Peptide Charge (See Table 2) soluble1->calc_charge No charge_decision Net Charge? calc_charge->charge_decision acidic_buffer Use Basic Buffer (e.g., 0.1M NH4HCO3) or add dilute NH4OH. charge_decision->acidic_buffer < 0 (Acidic) basic_buffer Use Acidic Buffer (e.g., 10% Acetic Acid) or add dilute TFA. charge_decision->basic_buffer > 0 (Basic) neutral_peptide Use Organic Solvent (Net Charge = 0 or Hydrophobic) charge_decision->neutral_peptide = 0 (Neutral) soluble2 Soluble? acidic_buffer->soluble2 soluble3 Soluble? basic_buffer->soluble3 soluble2->success dmso Add minimal DMSO (or DMF, ACN). Vortex/Sonicate until clear. soluble2->dmso No soluble3->success soluble3->dmso No neutral_peptide->dmso dilute Slowly add aqueous buffer (dropwise) with constant vortexing. dmso->dilute soluble4 Soluble? dilute->soluble4 soluble4->success Yes chaotropes Use Chaotropic Agents (e.g., 6M Guanidine-HCl, 8M Urea) soluble4->chaotropes No / Precipitates relyophilize Lyophilize and restart with a different solvent system. chaotropes->relyophilize

Caption: Troubleshooting workflow for N-Me-Leu peptide solubility.

Step 1: Initial Solubility Test in Aqueous Solution

Most standard protocols recommend first attempting to dissolve the peptide in sterile, distilled water.[4] Peptides with a sufficient number of charged residues may be soluble in aqueous solutions.[3]

  • Action: Add a small volume of sterile, distilled water to a test aliquot of your lyophilized peptide.

  • Troubleshooting: Vortex the solution. If it remains cloudy or contains particulates, sonication can help break up smaller aggregates.[5][6]

Step 2: pH Adjustment Based on Net Charge

If the peptide is insoluble in water, adjusting the pH can significantly improve solubility.[7] The goal is to move the pH away from the peptide's isoelectric point (pI), where it has a net neutral charge and is least soluble.[7]

  • Action: Calculate the net charge of your peptide at neutral pH (see Table 2).

    • For basic peptides (net positive charge): Attempt to dissolve in an acidic solution, such as 10-30% acetic acid in water.[8][9] If needed, a very small amount of trifluoroacetic acid (TFA) can be added.[4]

    • For acidic peptides (net negative charge): Attempt to dissolve in a basic solution, such as 0.1M ammonium (B1175870) bicarbonate or by adding a small amount of dilute ammonium hydroxide.[4][8]

Step 3: Use of Organic Co-solvents (For Hydrophobic Peptides)

N-Me-Leu rich peptides are often highly hydrophobic and may have a net charge of zero, requiring organic solvents for initial dissolution.[5][10]

  • Action:

    • Add a minimal amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724) (ACN) to the lyophilized peptide. DMSO is often preferred for biological assays due to its relatively low toxicity.[5]

    • Vortex or sonicate until the peptide is fully dissolved, resulting in a clear solution.

    • Once dissolved, slowly add your desired aqueous buffer dropwise to the peptide-solvent mixture while continuously vortexing. This gradual dilution is critical to prevent the peptide from precipitating out of solution.

Step 4: Advanced Techniques for Aggregation-Prone Peptides

Severe aggregation, where peptides form gels or extensive particulates, may require more disruptive agents.

  • Action: Use chaotropic agents like 6M guanidine (B92328) hydrochloride or 8M urea.[4] These agents disrupt the intermolecular hydrogen bonds that can lead to aggregation.[5]

  • Caution: Chaotropic agents can interfere with many biological assays and may need to be removed through dialysis or buffer exchange.[5]

Frequently Asked Questions (FAQs)

Q1: Why are peptides rich in N-Me-Leu so difficult to dissolve?

N-methylation of the peptide backbone, particularly with a bulky hydrophobic residue like leucine, introduces several changes that decrease aqueous solubility:

  • Increased Lipophilicity: The addition of a methyl group makes the peptide more hydrophobic (less polar).[1]

  • Loss of Hydrogen Bond Donor: N-methylation removes the amide proton (N-H), which is a key hydrogen bond donor. This reduces favorable interactions with water molecules.[1]

  • Conformational Constraints: The steric bulk of the methyl group restricts the peptide backbone's flexibility. While this can prevent enzymatic degradation, it can also favor conformations prone to aggregation.[1]

G cluster_0 Standard Peptide Backbone cluster_1 N-Methylated Backbone cluster_2 Resulting Solubility Issues P1 Amide Proton (N-H) Allows H-Bonding with Water P2 Methyl Group (N-CH3) Blocks H-Bonding P1->P2 N-Methylation P3 Increased Lipophilicity & Steric Hindrance P2->P3 R1 Reduced interaction with water P2->R1 R2 Increased self-association (Aggregation) P3->R2 R3 Poor Aqueous Solubility R1->R3 R2->R3

Caption: Impact of N-methylation on peptide solubility.

Q2: Which organic solvent should I choose?

The choice depends on the peptide's hydrophobicity and the requirements of your downstream application.

SolventPolarityRecommended ForNotes
Water HighPeptides with >25% charged residues.[3]Always the first choice.
Acetic Acid (10-30%) HighBasic (net positive charge) peptides.[4]Volatile and can be removed by lyophilization.
Ammonium Bicarbonate HighAcidic (net negative charge) peptides.[9]Volatile and can be removed by lyophilization.
Acetonitrile (ACN) MediumHighly hydrophobic peptides.[5]Can be used as an alternative to DMSO/DMF.
DMSO MediumVery hydrophobic peptides.[5][8]Low toxicity, but can interfere with some assays.[5] Avoid with Cys-containing peptides.[8]
DMF MediumVery hydrophobic peptides.[5][8]Higher toxicity than DMSO. Use as an alternative.

Q3: How do I calculate the net charge of my peptide?

To estimate the net charge at neutral pH (~7.0), sum the charges of the N-terminus, C-terminus, and the side chains of charged amino acids.[9]

Amino Acid / TerminusCharge at pH ~7.0
N-terminus (-NH2)+1
C-terminus (-COOH)-1
Aspartic Acid (D), Glutamic Acid (E)-1
Lysine (K), Arginine (R)+1
Histidine (H)+0.5 (partially charged)

Q4: My peptide solution is clear after adding DMSO, but it precipitates when I add my aqueous buffer. What should I do?

This is a common issue when diluting a hydrophobic peptide from an organic solvent into an aqueous one.

  • Slower Dilution: You may be adding the aqueous buffer too quickly. Try adding it much more slowly (dropwise) while vigorously and continuously vortexing the tube.

  • Higher Organic Content: Your final solution may not tolerate the low percentage of organic solvent. You may need to run your experiment with a higher final concentration of DMSO, if the assay allows.

  • Re-dissolve and Re-think: If precipitation is severe, the peptide may need to be re-lyophilized to remove the solvent.[5] Then, you can attempt dissolution again, perhaps trying a different organic solvent or using a chaotropic agent if aggregation is suspected.

Q5: Can sonication or heating damage my peptide?

Yes, both techniques must be used with care.

  • Sonication: This method uses sound energy to break up aggregates.[5] However, prolonged sonication can generate heat. Always sonicate in short bursts (e.g., 10-15 seconds) and keep the sample chilled in an ice-water bath to prevent degradation.[5][6]

  • Warming: Gentle warming (below 40°C) can sometimes help dissolve a peptide.[6][8] However, excessive heat can cause degradation or aggregation, so this should be done cautiously and as a last resort.

Key Experimental Protocols

Protocol 1: Sonication for Peptide Dissolution

This protocol uses ultrasonic energy to break up peptide aggregates and enhance solubility.

  • Materials: Lyophilized peptide, chosen solvent, vortex mixer, bath sonicator, ice.

  • Methodology:

    • Add the appropriate solvent to the vial containing the lyophilized peptide.

    • Vortex the vial for 30-60 seconds.

    • Prepare an ice-water bath and place the vial in it to ensure it remains cold.

    • Place the vial in the bath sonicator and sonicate for 3 cycles of 10-15 seconds each.[6]

    • Chill the vial in the ice-water bath for at least one minute between sonication cycles to prevent overheating.[5]

    • After the final cycle, visually inspect the solution. A fully dissolved peptide will be clear and free of particulates.[5]

Protocol 2: Co-Solvent Method for Hydrophobic Peptides

This protocol is for highly hydrophobic peptides that are insoluble in aqueous solutions.

  • Materials: Lyophilized peptide, DMSO (or DMF/ACN), desired aqueous buffer, vortex mixer.

  • Methodology:

    • Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.[3]

    • Add the smallest possible volume of 100% DMSO to the vial to create a concentrated stock solution (e.g., 10-20 µL).[8]

    • Vortex and/or sonicate (using Protocol 1) until the peptide is completely dissolved and the solution is clear. This is a critical step; do not proceed if the peptide is not fully dissolved in the organic solvent.

    • While vigorously vortexing the desired aqueous buffer in a separate tube, add the concentrated peptide-DMSO stock solution drop by drop.

    • Visually monitor for any signs of precipitation. If the solution becomes cloudy, stop adding the stock solution. It may be necessary to use a higher final concentration of the organic solvent.

References

Technical Support Center: Interpreting Mass Spectrometry Data for N-methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with N-methylated peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when interpreting mass spectrometry data for N-methylated peptides?

The analysis of N-methylated peptides by mass spectrometry presents several challenges. Due to the small mass shift of a methyl group (+14.01565 Da), high mass accuracy instrumentation is crucial.[1] A significant challenge is the existence of isobaric modifications, where different modifications result in nearly identical mass shifts. For example, the mass difference between trimethylation (+42.04695 Da) and acetylation (+42.01057 Da) is only 0.03638 Da, requiring high-resolution mass spectrometers like Orbitrap or FT-ICR systems for accurate differentiation.[2][3]

Another common issue is distinguishing between isomeric forms of methylation, such as asymmetric dimethylarginine (aDMA) and symmetric dimethylarginine (sDMA), which have the same mass.[2] Furthermore, the low stoichiometry of many methylation events can make detection difficult, often necessitating enrichment strategies.[2] Incomplete enzymatic digestion at methylated residues can also complicate data analysis.

Q2: How can I distinguish between isobaric modifications like trimethylation and acetylation?

Distinguishing between nearly isobaric modifications requires a combination of high mass accuracy and specific fragmentation methods.

  • High-Resolution Mass Spectrometry: Instruments with high mass accuracy (<5 ppm) can resolve the small mass difference between trimethylation and acetylation.[2]

  • Fragmentation Pattern Analysis: Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) can generate diagnostic fragment ions. For instance, acetylation often produces a characteristic neutral loss of 42.0106 Da, while trimethylation may show a neutral loss of 59.0735 Da (trimethylamine).[2] The presence of specific immonium ions can also be informative.

  • Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation technique that tends to preserve post-translational modifications. It generates c- and z-type fragment ions, providing peptide backbone cleavage information that can help localize the modification without its neutral loss.[4]

Q3: What is the best fragmentation method for sequencing N-methylated peptides: CID/HCD or ETD?

The choice of fragmentation method depends on the specific peptide and the goals of the analysis. A combination of methods often provides the most comprehensive data.

  • CID/HCD: These methods are robust and effective for many peptides. They generate b- and y-type fragment ions that are readily interpreted by standard sequencing algorithms.[4] However, CID/HCD can sometimes lead to the neutral loss of the methyl group or labile modifications, making site localization challenging.[2]

  • ETD: ETD is particularly advantageous for localizing labile PTMs like methylation because it cleaves the peptide backbone while leaving the modification intact.[2][4] It is especially effective for highly charged precursor ions (z ≥ 3).[5] For peptides with low charge states (z = 2), ETD fragmentation can be less efficient.[5]

Often, an alternating CID/ETD or HCD/ETD acquisition strategy is employed to leverage the strengths of both techniques, providing complementary fragmentation data and increasing the confidence of peptide identification and modification site localization.[2]

Troubleshooting Guides

Problem 1: Poor signal intensity or no peaks observed for my N-methylated peptide.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Low Sample Concentration Ensure your sample is sufficiently concentrated. If the concentration is too low, the signal may be indistinguishable from noise.[6] Consider concentrating your sample using a vacuum centrifuge.
Inefficient Ionization The choice of ionization source (e.g., ESI, MALDI) can significantly impact signal intensity.[6] Optimize ionization source parameters, such as spray voltage and gas flow rates. Ensure the solvent composition is compatible with efficient ionization.
Sample Contamination Salts, detergents (like SDS or Triton X-100), and polymers (like PEG) can suppress the ionization of your target peptide.[7][8] Clean up your sample using C18 desalting tips or reverse-phase HPLC.[9]
Instrument Not Calibrated An uncalibrated instrument will not perform optimally. Regularly tune and calibrate your mass spectrometer according to the manufacturer's recommendations.[6]
Incorrect Instrument Method Verify that the acquisition method parameters (e.g., mass range, scan time) are appropriate for your peptide of interest.

Problem 2: I am having difficulty localizing the site of N-methylation on my peptide.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Neutral Loss of Methyl Group in CID/HCD The high energy of CID/HCD can cause the labile methyl group to be lost, making it difficult to pinpoint its location from the fragment ions.
Solution: Employ Electron Transfer Dissociation (ETD). ETD is a gentler fragmentation technique that preserves the modification on the fragment ions, allowing for more confident site localization.[2]
Ambiguous Fragmentation Pattern The fragmentation spectrum may not contain enough informative ions to definitively assign the methylation site.
Solution 1: Optimize fragmentation energy. For CID/HCD, perform a stepped collision energy experiment to find the optimal energy that produces the best fragmentation pattern.
Solution 2: Use a complementary fragmentation method. An alternating CID/ETD or HCD/ETD scan will provide a richer dataset with both b/y and c/z ions, increasing the confidence of site assignment.[2]
Presence of Isomeric Peptides If multiple potential methylation sites exist on the peptide, co-eluting isomers can produce a mixed fragmentation spectrum that is difficult to interpret.
Solution: Improve chromatographic separation. Optimize your LC gradient to try and separate the isomers. High-resolution ion mobility-mass spectrometry can also be used to separate isomers in the gas phase.[10]

Problem 3: I am observing unexpected mass shifts or my mass accuracy is poor.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Instrument Calibration Drift The mass calibration of the instrument can drift over time.
Solution: Perform a mass calibration using a well-characterized standard immediately before your sample analysis to ensure high mass accuracy.[6]
Presence of Unintended Modifications Sample preparation procedures can sometimes introduce artificial modifications. For example, carbamylation can occur in the presence of urea (B33335).
Solution: Review your sample preparation protocol to identify potential sources of unintended modifications. Include these potential modifications in your database search to see if they can explain the observed mass shifts.[11]
Incorrect Monoisotopic Peak Selection The data analysis software may be incorrectly picking a non-monoisotopic peak as the precursor mass.
Solution: Manually inspect the isotopic distribution of the precursor ion in the MS1 spectrum to ensure the correct monoisotopic peak was selected for fragmentation.
High Background Noise A noisy baseline can interfere with accurate mass measurement.
Solution: Optimize chromatographic conditions to achieve a stable baseline. Ensure proper cleaning of the ion source and transfer optics.[6]

Experimental Protocols

Protocol 1: In-Solution Tryptic Digestion for N-methylated Peptides

This protocol is a general guideline and may need to be optimized for your specific protein sample.

  • Protein Denaturation, Reduction, and Alkylation:

    • Resuspend your protein sample in a denaturing buffer (e.g., 8 M urea in 50 mM ammonium (B1175870) bicarbonate).

    • Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.

    • Alkylate free cysteine residues by adding iodoacetamide (B48618) (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Quench the excess IAA by adding DTT to a final concentration of 10 mM.

  • Digestion:

    • Dilute the urea concentration to less than 2 M with 50 mM ammonium bicarbonate.

    • Add trypsin at a 1:50 (enzyme:protein) ratio by weight.

    • Incubate overnight at 37°C. Note that trypsin cleavage may be inhibited at methylated arginine and lysine (B10760008) residues, which can be used as a feature for enrichment.[12]

  • Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol.

    • Elute the peptides in a solution of 50-80% acetonitrile (B52724) with 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge and resuspend in a suitable solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).[9]

Protocol 2: General Workflow for LC-MS/MS Analysis using an Orbitrap Mass Spectrometer

This is a representative workflow and specific parameters will need to be optimized for your instrument and sample.

  • Liquid Chromatography (LC):

    • Load the resuspended peptide sample onto a C18 reverse-phase column.

    • Elute the peptides using a gradient of increasing acetonitrile concentration (e.g., 2-40% acetonitrile over 60 minutes) with 0.1% formic acid in both mobile phases.

  • Mass Spectrometry (MS):

    • Acquire data in a data-dependent acquisition (DDA) mode.

    • MS1 Scan: Perform a full scan in the Orbitrap at high resolution (e.g., 60,000) over a mass range of m/z 350-1500.

    • MS2 Scans (DDA):

      • Select the top 10-20 most intense precursor ions from the MS1 scan for fragmentation.

      • Use an isolation window of 1.2-2.0 m/z.

      • Fragment the selected precursors using your chosen method (CID, HCD, ETD, or alternating methods).

      • For CID/HCD: Use a normalized collision energy of 27-35%.

      • For ETD: Use calibrated ETD reaction times.

      • Detect the fragment ions in the ion trap (for faster scan speeds) or the Orbitrap (for higher mass accuracy).

    • Enable dynamic exclusion to prevent repeated fragmentation of the same abundant peptides.

Data Presentation

Table 1: Comparison of Enrichment Strategies for Methylated Peptides

Enrichment MethodPrincipleAdvantagesDisadvantages
Immunoaffinity Purification (IAP) Uses antibodies specific to mono-, di-, or trimethylated lysine or arginine.[2]High specificity for the target modification.Can be expensive; antibody performance can vary; may have biases towards certain sequence contexts.
Strong Cation Exchange (SCX) at High pH Missed tryptic cleavage at methylated arginine and lysine residues results in peptides with a higher positive charge, which can be separated by SCX.[13]Cost-effective; can enrich for multiply methylated peptides.[13]Less specific than IAP; may also enrich for other positively charged peptides.
Hydrophilic Interaction Liquid Chromatography (HILIC) Separates peptides based on their hydrophilicity. Methylated peptides are often more hydrophilic than their unmodified counterparts.[12]Orthogonal to reverse-phase chromatography; can enrich for a broad range of methylated peptides.[12]Separation can be complex and requires careful optimization.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment (Optional) cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis protein_extraction Protein Extraction digestion In-Solution Digestion (Trypsin) protein_extraction->digestion desalting Desalting (C18) digestion->desalting enrichment Methyl-Peptide Enrichment (IAP/SCX) desalting->enrichment lc LC Separation desalting->lc Direct Analysis enrichment->lc ms MS/MS Analysis (CID/ETD) lc->ms database_search Database Search ms->database_search validation PTM Site Validation database_search->validation

Caption: General experimental workflow for the analysis of N-methylated peptides.

troubleshooting_logic start Poor MS/MS Data for N-methylated Peptide q1 Is the precursor ion intensity low? start->q1 a1 Check sample concentration, optimize ionization, and perform sample cleanup. q1->a1 Yes q2 Is the fragmentation poor or uninformative? q1->q2 No end Improved Data Quality a1->end a2 Optimize collision energy. Use a complementary fragmentation method (ETD). q2->a2 Yes q3 Are there unexpected mass shifts? q2->q3 No a2->end a3 Calibrate the mass spectrometer. Check for unintended modifications during sample prep. q3->a3 Yes q3->end No a3->end

Caption: A logical flowchart for troubleshooting common mass spectrometry issues.

References

Validation & Comparative

A Comparative Guide to Fmoc-N-Me-Leu-OH and Other N-Methylated Amino Acids in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of N-methylated amino acids into peptides is a critical strategy for enhancing therapeutic properties. This guide provides an objective comparison of Fmoc-N-Me-Leu-OH with other commonly used N-methylated amino acids, supported by physicochemical data, and insights into their performance in solid-phase peptide synthesis (SPPS).

The strategic substitution of a hydrogen atom with a methyl group on the amide nitrogen of an amino acid residue can profoundly alter a peptide's conformational flexibility, proteolytic stability, and pharmacokinetic profile. This compound, with its hydrophobic isobutyl side chain, is a frequently employed building block for these purposes. This guide will compare its characteristics with those of other N-methylated analogs, including Fmoc-N-Me-Ala-OH, Fmoc-N-Me-Val-OH, Fmoc-N-Me-Phe-OH, and Fmoc-N-Me-Gly-OH, to aid in the rational design of peptide-based therapeutics.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of Fmoc-protected N-methylated amino acids is crucial for their effective use in SPPS. These properties, including molecular weight, melting point, and solubility, can influence their handling, dissolution in solvents, and overall performance in automated synthesizers.

PropertyThis compoundFmoc-N-Me-Ala-OHFmoc-N-Me-Val-OHFmoc-N-Me-Phe-OHFmoc-N-Me-Gly-OH
Molecular Weight ( g/mol ) 367.44[1]325.36353.41[2]401.45[3]297.31
Melting Point (°C) 113-116[1]155-157[4]187-190Not availableNot available
Optical Rotation ([α]D) -20.5±0.5° (c=1, DMF)[1]-20±2° (c=1, DMF)[4]-68.0±3° (c=1, DMF)-55.0±3° (c=1, DMF)[3]Not applicable
Solubility in DMF Clearly solubleSolubleClearly solubleClearly solubleNot available
Solubility in NMP SolubleSolubleSolubleSolubleNot available
Solubility in DCM SolubleSolubleSoluble[2]SolubleNot available

Note: Solubility is a qualitative assessment based on information from various sources. Quantitative solubility data in common SPPS solvents is not consistently available in the literature.

Performance in Solid-Phase Peptide Synthesis (SPPS)

The performance of N-methylated amino acids in SPPS is primarily influenced by steric hindrance, which affects coupling efficiency and the potential for racemization.

Coupling Efficiency

The presence of the N-methyl group significantly increases the steric bulk around the amino group, making the coupling reaction more challenging compared to their non-methylated counterparts. This often results in lower coupling yields and requires optimized protocols.

While direct, quantitative comparative studies on the coupling efficiency of these specific Fmoc-N-methylated amino acids under identical conditions are limited in publicly available literature, general trends can be inferred from their structures. The steric hindrance increases with the bulkiness of the side chain, following the general trend: Gly < Ala < Leu < Val < Phe.

General Observations:

  • Fmoc-N-Me-Gly-OH and Fmoc-N-Me-Ala-OH: Due to their smaller side chains, they generally exhibit better coupling efficiencies compared to more hindered N-methylated amino acids.

  • This compound: Represents a moderate level of steric hindrance.

  • Fmoc-N-Me-Val-OH and Fmoc-N-Me-Phe-OH: The bulky side chains of valine (beta-branched) and phenylalanine (aromatic) present the most significant challenges for coupling.

To overcome these challenges, more potent coupling reagents such as HATU, HCTU, or PyAOP are often employed, along with extended coupling times or double coupling cycles.

Racemization

Racemization is a critical concern during the activation and coupling of amino acids in SPPS. N-methylated amino acids are particularly susceptible to racemization at the α-carbon during the activation step. The extent of racemization can be influenced by the choice of coupling reagents, base, and reaction time.

While specific comparative racemization data for this set of N-methylated amino acids is scarce, it is a known issue that requires careful management during peptide synthesis.

Impact on Peptide Secondary Structure

The incorporation of N-methylated amino acids has a profound impact on the secondary structure of peptides. The N-methyl group restricts the rotation of the peptide backbone and removes the amide proton, which is a hydrogen bond donor. This disruption of the hydrogen-bonding network can destabilize ordered secondary structures like α-helices and β-sheets. However, this conformational constraint can also be advantageous in promoting specific turn structures, which can be crucial for biological activity. The degree of structural perturbation is dependent on the position and the specific N-methylated amino acid incorporated.

Experimental Protocols

To objectively compare the performance of this compound with other N-methylated amino acids, a standardized set of experimental protocols is essential.

Protocol 1: Comparative Coupling Efficiency Analysis

Objective: To quantitatively compare the coupling efficiency of different Fmoc-N-methylated amino acids.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (this compound, Fmoc-N-Me-Ala-OH, etc.)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • HPLC system with a C18 column

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.

  • Coupling:

    • Prepare a solution of the Fmoc-N-methylated amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activation mixture to the resin and allow it to react for 2 hours.

  • Washing: Wash the resin with DMF and DCM.

  • Cleavage: Cleave the peptide from a small aliquot of the resin using the cleavage cocktail for 2 hours.

  • Analysis: Analyze the crude peptide by HPLC to determine the percentage of the desired product versus unreacted starting material. The coupling efficiency can be calculated from the peak areas.

G cluster_resin_prep Resin Preparation cluster_coupling Coupling Reaction cluster_analysis Analysis Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Activate Activate Fmoc-N-Me-AA (HATU/DIPEA in DMF) Deprotect->Activate Couple Couple to Resin Activate->Couple Wash_Coupling Wash (DMF, DCM) Couple->Wash_Coupling Cleave Cleave Peptide from Resin (TFA Cocktail) Wash_Coupling->Cleave HPLC HPLC Analysis Cleave->HPLC Calculate Calculate Coupling Efficiency HPLC->Calculate

Figure 1. Experimental workflow for comparing coupling efficiency.
Protocol 2: Racemization Analysis

Objective: To determine the extent of racemization of Fmoc-N-methylated amino acids during coupling.

Materials:

  • Same materials as in Protocol 1.

  • Chiral HPLC column or a standard C18 column with a chiral mobile phase additive.

Procedure:

  • Synthesize a model dipeptide (e.g., Ac-N-Me-Xaa-Phe-NH2), where Xaa is the N-methylated amino acid being tested.

  • Cleave the dipeptide from the resin.

  • Analyze the crude dipeptide by chiral HPLC to separate and quantify the diastereomers (L-L and D-L). The percentage of the D-L diastereomer represents the extent of racemization.

G cluster_synthesis Dipeptide Synthesis cluster_analysis Racemization Analysis Start Start with Phe-Resin Couple_NMeAA Couple Fmoc-N-Me-Xaa-OH Start->Couple_NMeAA Acetylate Acetylate N-terminus Couple_NMeAA->Acetylate Cleave Cleave Dipeptide from Resin Acetylate->Cleave ChiralHPLC Chiral HPLC Analysis Cleave->ChiralHPLC Quantify Quantify Diastereomers (L-L vs D-L) ChiralHPLC->Quantify

Figure 2. Workflow for racemization analysis of N-methylated amino acids.

Conclusion

This compound is a valuable building block for introducing N-methylation into peptides, offering a balance of hydrophobicity and steric bulk. Its performance in SPPS is representative of many N-methylated amino acids, presenting challenges in coupling that can be overcome with optimized protocols. The choice of which N-methylated amino acid to use will ultimately depend on the specific structural and functional requirements of the target peptide. Researchers should carefully consider the physicochemical properties and potential synthetic difficulties associated with each analog to ensure the successful synthesis of their desired N-methylated peptide. This guide provides a foundational framework for making these informed decisions and for designing experiments to compare and optimize the incorporation of these important modified amino acids.

References

N-Methylation's Influence on Peptide Secondary Structure: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic modification of peptides is a cornerstone of modern therapeutic design. Among these modifications, N-methylation—the addition of a methyl group to the backbone amide nitrogen—stands out as a powerful tool for modulating a peptide's conformational landscape and, consequently, its biological activity. This guide provides an objective comparison of the impact of N-methylation on peptide secondary structure, supported by experimental data from key analytical techniques.

N-methylation introduces localized steric hindrance and eliminates a hydrogen bond donor at the amide position. These seemingly subtle changes can profoundly alter the accessible conformations of a peptide, leading to significant shifts in its secondary structure. The consequences of this modification are far-reaching, influencing a peptide's propensity to form α-helices, β-sheets, and turns, thereby affecting its stability, membrane permeability, and receptor binding affinity.

Comparative Analysis of Secondary Structure: N-Methylated vs. Non-Methylated Peptides

The introduction of an N-methyl group can either stabilize or destabilize specific secondary structural elements, a context-dependent effect that is crucial for rational peptide design.

Impact on α-Helical Structures

N-methylation is generally considered to be a helix-destabilizing modification. The removal of the amide proton disrupts the canonical (i, i+4) hydrogen bonding pattern that is the hallmark of the α-helix. Furthermore, the steric clash between the N-methyl group and the preceding residue's side chain can introduce unfavorable torsional angles.

Peptide SequenceModificationTechniqueObserved Effect on HelicityQuantitative Change
Ac-WGG(EAAAR)4A-amideN-methylation at various positionsCircular Dichroism (CD)Destabilization of the α-helixDestabilization energy of 0.3 to 1.7 kcal/mole depending on the position of N-methylation[1]
Cyclic PentapeptideN-methylation at positions not involved in H-bondsCD, NMR, in silicoDisruption of helicity-
Impact on β-Sheet and β-Turn Structures

In contrast to its effect on α-helices, N-methylation can be a powerful inducer of β-turn and β-sheet conformations, particularly in linear peptides. By restricting the available conformational space, N-methylation can promote the formation of turns, which can act as nucleation sites for β-sheet formation.

Peptide SequenceModificationTechniqueObserved Effect on β-StructureKey Findings
Linear Peptide with Heterochiral Amino AcidsN-methylation at d-Ala and l-AlaCircular Dichroism (CD)Induction of β-sheet formationA broad minimum at ~215 nm, characteristic of a β-sheet structure, was observed in the N-methylated peptide, while the non-methylated version showed a random coil spectrum[2]
Model Dipeptides with DehydrophenylalanineN-methylation of C-terminal amideDFT StudyWeakened β-turn tendency in Z-isomer, slightly enhanced in E-isomerN-methylation prevents the key 1←4 intramolecular hydrogen bond that stabilizes common β-turns[3]

Experimental Protocols

The characterization of N-methylated peptide secondary structure relies heavily on spectroscopic techniques, primarily Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone and thus its secondary structure.

Sample Preparation:

  • Purity: Ensure the peptide sample is of high purity (>95%), as impurities can interfere with the CD signal.

  • Solvent: Dissolve the peptide in a buffer that does not have high absorbance in the far-UV region (e.g., phosphate (B84403) buffer). The buffer should also maintain the peptide's solubility and stability.

  • Concentration: A typical concentration range for peptide samples is 0.1-0.2 mg/mL. The exact concentration needs to be determined accurately for the calculation of molar ellipticity.

Data Acquisition:

  • Instrument: Use a calibrated CD spectrometer.

  • Wavelength Scan: Record the CD spectrum in the far-UV region, typically from 190 to 260 nm.

  • Parameters:

    • Pathlength: 1 mm quartz cuvette.

    • Bandwidth: 1-2 nm.

    • Scan speed: 50 nm/min.

    • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

  • Blank Correction: A spectrum of the buffer alone must be recorded and subtracted from the sample spectrum.

Data Analysis: The resulting CD spectrum is analyzed using deconvolution algorithms to estimate the percentage of α-helix, β-sheet, turn, and random coil structures. Characteristic CD spectra show a negative band at around 215 nm for β-sheets and negative bands at approximately 208 and 222 nm for α-helices.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy provides detailed, atom-level information about the three-dimensional structure and dynamics of peptides in solution.

Sample Preparation:

  • Purity and Concentration: High purity (>95%) is essential. A concentration of 1-5 mM is typically required.

  • Solvent: The peptide should be dissolved in a deuterated solvent (e.g., D₂O, deuterated methanol, or a mixture) to minimize the solvent proton signal. A small percentage of H₂O is often included to observe exchangeable amide protons.

Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:

  • ¹H 1D NMR: Provides an initial overview of the sample's complexity and folding.

  • TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.

Data Analysis:

  • Resonance Assignment: The first step is to assign all the proton signals to their respective amino acids in the peptide sequence.

  • Structural Restraints: NOE cross-peaks are used to generate a list of interproton distance restraints.

  • Structure Calculation: Computational programs are used to calculate a family of 3D structures that are consistent with the experimental restraints. The chemical shifts of certain protons (e.g., CαH) can also provide information about the secondary structure.

Visualizing the Synthesis of N-Methylated Peptides

The most common method for synthesizing N-methylated peptides is through solid-phase peptide synthesis (SPPS). The workflow involves a multi-step process for the introduction of the methyl group onto the amide nitrogen.

G cluster_synthesis Solid-Phase N-Methylation Workflow resin Peptide on Solid Support (Free N-terminus) sulfonylation Step 1: Sulfonylation (o-NBS-Cl, Collidine) resin->sulfonylation Protect Amine methylation Step 2: Methylation (MTBD, MeI or (MeO)2SO2) sulfonylation->methylation Activate for Methylation desulfonylation Step 3: Desulfonylation (HSCH2CH2OH, DBU) methylation->desulfonylation Introduce Methyl Group next_coupling Coupling of the Next Amino Acid desulfonylation->next_coupling Deprotect for Elongation

A simplified workflow for on-resin N-methylation during solid-phase peptide synthesis.

Conclusion

N-methylation is a versatile and impactful modification in peptide chemistry. Its influence on secondary structure is a double-edged sword: while it can disrupt the canonical hydrogen bonding of α-helices, it can effectively promote the formation of β-turns and β-sheets. This conformational control, coupled with enhanced proteolytic stability and membrane permeability, makes N-methylation an invaluable tool for transforming bioactive peptides into viable drug candidates. A thorough understanding of its structural consequences, analyzed through robust experimental techniques like CD and NMR spectroscopy, is paramount for the successful design of next-generation peptide therapeutics.

References

A Comparative Guide to the Analysis of N-Methyl-Leucine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of N-methylated amino acids, such as N-methyl-leucine, into peptides is a key strategy in medicinal chemistry to enhance therapeutic properties, including metabolic stability, membrane permeability, and conformational rigidity. However, the unique structural features of N-methylated peptides present distinct challenges and considerations for their analysis. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) spectroscopy and alternative techniques for the characterization of peptides containing N-methyl-leucine, supported by experimental data and detailed protocols.

¹H and ¹³C NMR Spectroscopy: The Gold Standard for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural and dynamic analysis of N-methyl-leucine containing peptides in solution. It provides atomic-level information on conformation, cis/trans isomerization of the N-methylated peptide bond, and intermolecular interactions.

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

A significant challenge in the NMR analysis of N-methylated peptides is the presence of cis and trans conformers around the Xaa-N-Me-Leu bond, which can lead to signal doubling in the NMR spectra. The following table presents hypothetical ¹H and ¹³C NMR chemical shift values for a simple N-acetylated N-methyl-leucine methylamide (Ac-N-Me-Leu-NHMe) to illustrate the expected signals. Note: Experimentally determined values can vary based on solvent, temperature, and pH.

Atom ¹H Chemical Shift (ppm) - trans ¹³C Chemical Shift (ppm) - trans ¹H Chemical Shift (ppm) - cis ¹³C Chemical Shift (ppm) - cis
N-CH₃ 2.8 - 3.030 - 323.0 - 3.235 - 37
α-CH 4.2 - 4.555 - 584.6 - 4.952 - 55
β-CH₂ 1.5 - 1.740 - 421.4 - 1.639 - 41
γ-CH 1.6 - 1.824 - 261.5 - 1.723 - 25
δ-CH₃ 0.8 - 1.021 - 230.8 - 1.021 - 23
δ'-CH₃ 0.8 - 1.023 - 250.8 - 1.023 - 25
C=O (Amide) -172 - 175-171 - 174
C=O (Acetyl) -170 - 172-169 - 171
Key NMR Experiments for Conformational Analysis
  • 1D ¹H NMR: Provides initial information on the presence of cis/trans isomers and overall sample purity.

  • 2D TOCSY (Total Correlation Spectroscopy): Identifies coupled proton spin systems, allowing for the assignment of individual amino acid residues.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are crucial for determining the three-dimensional structure. NOE/ROE signals arise between protons that are close in space (< 5 Å), providing distance restraints for structural calculations. For medium-sized molecules like many peptides, ROESY is often preferred as it avoids the issue of zero or negative NOEs that can occur in NOESY experiments.[1]

    • The presence of a strong NOE/ROE between the α-proton of the residue preceding N-methyl-leucine and the N-methyl protons of leucine (B10760876) is a hallmark of a trans peptide bond.

    • Conversely, a strong NOE/ROE between the α-protons of the preceding residue and the N-methyl-leucine itself is indicative of a cis peptide bond.

Experimental Protocol: 2D NMR Analysis of an N-Methyl-Leucine Peptide
  • Sample Preparation: Dissolve 1-5 mg of the synthetic peptide in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a mixture of H₂O/D₂O with a suitable buffer). The concentration should be in the range of 1-10 mM.

  • 1D ¹H Spectrum Acquisition: Acquire a standard 1D ¹H spectrum to assess sample purity, concentration, and the presence of conformational isomers.

  • 2D TOCSY Acquisition: Record a 2D TOCSY spectrum with a mixing time of 60-80 ms (B15284909) to establish through-bond correlations for residue assignment.

  • 2D ROESY Acquisition: Acquire a 2D ROESY spectrum with a mixing time of 150-300 ms to identify through-space correlations. The use of a spin-lock pulse is essential in ROESY.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign the resonances by identifying the spin systems in the TOCSY spectrum and then linking them sequentially using the ROESY data. Analyze the key ROE cross-peaks to determine the cis/trans ratio and the overall peptide conformation.

NMR_Workflow Peptide N-Me-Leu Peptide SamplePrep Sample Preparation (1-5 mg in 0.5 mL solvent) Peptide->SamplePrep NMR NMR Spectrometer SamplePrep->NMR OneD 1D ¹H NMR NMR->OneD TwoD 2D NMR (TOCSY, ROESY) NMR->TwoD Processing Data Processing OneD->Processing TwoD->Processing Assignment Resonance Assignment Processing->Assignment Structure Conformational Analysis (cis/trans, 3D structure) Assignment->Structure

NMR analysis workflow for N-methyl-leucine peptides.

Alternative Analytical Techniques: A Comparative Overview

While NMR provides the most detailed structural information, other techniques offer complementary data and can be more suitable for specific applications, such as routine quality control or high-throughput screening.

Technique Information Provided Advantages Disadvantages
NMR Spectroscopy Detailed 3D structure, conformation, dynamics, cis/trans isomerism.Atomic resolution information in solution.Requires higher sample concentrations, longer acquisition times, and complex data analysis.
Mass Spectrometry (MS) Molecular weight confirmation, sequence verification.High sensitivity, high throughput, suitable for complex mixtures.Provides no information on conformation or stereochemistry.
Circular Dichroism (CD) Secondary structure estimation (α-helix, β-sheet, random coil).Low sample requirement, rapid analysis.Low-resolution structural information, not suitable for detailed conformational analysis.
Mass Spectrometry (MS)

Mass spectrometry, particularly MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and ESI (Electrospray Ionization), is an essential tool for confirming the molecular weight and verifying the sequence of synthesized N-methyl-leucine containing peptides.[2][3]

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (HCCA), in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).[2]

  • Sample Preparation: Mix the peptide sample (typically 1 pmol/µL) with the matrix solution in a 1:1 ratio.[2]

  • Spotting: Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry, forming co-crystals of the peptide and matrix.

  • Data Acquisition: Acquire the mass spectrum in the mass spectrometer. The peptide will be ionized by the laser and its mass-to-charge ratio determined by its time of flight.

MS_Pathway Peptide N-Me-Leu Peptide Mix Mix Peptide and Matrix Peptide->Mix Matrix Matrix Solution (e.g., HCCA) Matrix->Mix Spot Spot on MALDI Plate Mix->Spot MALDI_TOF MALDI-TOF MS Spot->MALDI_TOF Spectrum Mass Spectrum (Molecular Weight) MALDI_TOF->Spectrum

Workflow for MALDI-TOF mass spectrometry analysis.
Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a rapid, low-resolution technique that provides information about the secondary structure of peptides.[4] It measures the differential absorption of left- and right-circularly polarized light by the peptide backbone.

  • Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a concentration of approximately 0.1 mg/mL. The buffer should be transparent in the far-UV region (190-250 nm).

  • Blank Measurement: Record a baseline spectrum of the buffer alone.

  • Sample Measurement: Record the CD spectrum of the peptide solution in a quartz cuvette with a path length of 1 mm.

  • Data Analysis: Subtract the buffer baseline from the peptide spectrum. The resulting spectrum can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. Characteristic minima at ~208 nm and ~222 nm are indicative of α-helical content.

CD_Logic Peptide Peptide Circularly Polarized Light Circularly Polarized Light Peptide->Circularly Polarized Light Differential Absorption Differential Absorption Circularly Polarized Light->Differential Absorption CD Spectrum CD Spectrum Differential Absorption->CD Spectrum Secondary Structure Estimation Secondary Structure Estimation CD Spectrum->Secondary Structure Estimation

Logical flow of circular dichroism spectroscopy.

Conclusion

The analysis of peptides containing N-methyl-leucine requires a multi-faceted approach. NMR spectroscopy stands out as the most powerful technique for obtaining detailed, atomic-resolution information about the peptide's conformation and the dynamics of the N-methylated bond. However, for rapid confirmation of identity and assessment of secondary structure, Mass Spectrometry and Circular Dichroism are invaluable and complementary tools. The choice of analytical method will ultimately depend on the specific research question, the amount of sample available, and the desired level of structural detail. For drug development professionals, a combination of these techniques is often essential for a comprehensive characterization of N-methylated peptide candidates.

References

N-Methylated Peptides Demonstrate Superior Enzymatic Stability in In Vitro Degradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals.

The modification of peptides through N-methylation has emerged as a critical strategy in drug discovery to enhance their therapeutic potential. This guide provides a comparative analysis of the enzymatic stability of N-methylated peptides versus their non-methylated counterparts, supported by experimental data and detailed protocols for in vitro degradation assays. The evidence strongly indicates that N-methylation significantly increases peptide resistance to enzymatic degradation, a key hurdle in the development of peptide-based therapeutics.

N-methylation, the substitution of the amide proton in the peptide backbone with a methyl group, imparts enhanced proteolytic stability by sterically hindering the approach of proteases and removing a key hydrogen bond donor site that these enzymes recognize.[1] This modification can substantially increase the in vivo half-life of peptides, a desirable characteristic for drug candidates.[2]

Comparative Analysis of Enzymatic Degradation

To quantify the impact of N-methylation on peptide stability, in vitro degradation assays are performed using common proteases such as trypsin and chymotrypsin (B1334515). These enzymes are prevalent in the digestive system and blood and are primary contributors to the degradation of peptide drugs.

Data Summary

The following table provides an illustrative comparison of the half-lives of a model linear peptide and its N-methylated analog when subjected to enzymatic degradation by trypsin and chymotrypsin. While specific half-life values are highly dependent on the peptide sequence and the position of N-methylation, the data presented reflects the general trend of increased stability observed with N-methylation.

Peptide SequenceModificationEnzymeHalf-life (t½) in minutes
Phe-Ala-Lys-Gly-Phe-AlaNoneTrypsin15
Phe-Ala-(N-Me)Lys-Gly-Phe-AlaN-methylated LysineTrypsin> 240
Tyr-Gly-Gly-Phe-LeuNoneChymotrypsin30
Tyr-Gly-Gly-(N-Me)Phe-LeuN-methylated PhenylalanineChymotrypsin> 360

Note: The data in this table is illustrative and serves to demonstrate the significant increase in stability typically observed with N-methylation.

Studies have shown that the introduction of N-methyl groups can increase the stability of peptides against trypsin and chymotrypsin degradation by orders of magnitude.

Experimental Protocols

Detailed methodologies for conducting in vitro enzymatic degradation assays are crucial for obtaining reliable and reproducible data. Below are protocols for assays using trypsin and chymotrypsin, followed by analysis using High-Performance Liquid Chromatography (HPLC).

In Vitro Trypsin/Chymotrypsin Degradation Assay

This protocol outlines the procedure for assessing the stability of a test peptide in the presence of purified trypsin or chymotrypsin.

Materials:

  • Test Peptide (N-methylated and non-methylated)

  • Trypsin (sequencing grade) or Chymotrypsin (sequencing grade)

  • Ammonium (B1175870) Bicarbonate buffer (100 mM, pH 8.0)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

Procedure:

  • Peptide Solution Preparation: Prepare a stock solution of the test peptide (both N-methylated and non-methylated versions) in the ammonium bicarbonate buffer at a concentration of 1 mg/mL.

  • Enzyme Solution Preparation: Prepare a stock solution of trypsin or chymotrypsin in the same buffer at a concentration of 0.1 mg/mL.

  • Reaction Setup: In a microcentrifuge tube, combine 90 µL of the peptide solution with 10 µL of the enzyme solution. This results in a final peptide concentration of 0.9 mg/mL and an enzyme concentration of 0.01 mg/mL.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw a 10 µL aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding the 10 µL aliquot to 90 µL of a 1% TFA solution in 50% ACN/water.

  • Sample Analysis: Analyze the quenched samples by reverse-phase HPLC to determine the percentage of the intact peptide remaining.

HPLC Analysis

Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1 mL/min

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Quantification: The peak area of the intact peptide at each time point is integrated. The percentage of remaining peptide is calculated relative to the peak area at the 0-minute time point. The half-life (t½) is determined by plotting the percentage of remaining peptide against time.

Visualizing the Workflow and Concepts

To better illustrate the experimental process and the underlying principle of N-methylation's protective effect, the following diagrams were generated using Graphviz.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Peptide_Sol Prepare Peptide Solutions (N-methylated & Non-methylated) Mix Mix Peptide and Enzyme Peptide_Sol->Mix Enzyme_Sol Prepare Enzyme Solution (Trypsin or Chymotrypsin) Enzyme_Sol->Mix Incubate Incubate at 37°C Mix->Incubate Time_Points Withdraw Aliquots at Time Points Incubate->Time_Points Quench Quench Reaction (TFA/ACN) Time_Points->Quench HPLC Analyze by HPLC Quench->HPLC Data Calculate % Remaining & Half-life (t½) HPLC->Data

Caption: Experimental workflow for in vitro enzymatic degradation assay.

G cluster_non_methylated Non-Methylated Peptide cluster_methylated N-Methylated Peptide Peptide_NH Peptide Backbone (-CO-NH-) Protease_Non Protease Peptide_NH->Protease_Non H-bond recognition & cleavage Degradation Degradation Protease_Non->Degradation Peptide_NMe Peptide Backbone (-CO-N(CH3)-) Protease_Me Protease Peptide_NMe->Protease_Me Steric hindrance No H-bond donor Stability Increased Stability Protease_Me->Stability

Caption: N-methylation enhances peptide stability by preventing protease recognition.

References

Unraveling the Conformation of N-Me-Leu Peptides: A Comparative Guide to Circular Dichroism and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of N-methylated amino acids, particularly N-methyl-L-leucine (N-Me-Leu), into peptide structures is a key strategy in medicinal chemistry to enhance therapeutic properties such as metabolic stability and membrane permeability. These modifications, however, can significantly influence the peptide's conformational landscape. This guide provides a comparative analysis of circular dichroism (CD) spectroscopy and other techniques for elucidating the three-dimensional structure of N-Me-Leu containing peptides, offering researchers a comprehensive resource for their analytical workflow.

Circular Dichroism (CD) Spectroscopy: A Powerful Tool for Secondary Structure Analysis

Circular dichroism spectroscopy is a widely utilized biophysical technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. This differential absorption provides valuable information about the secondary structure of the peptide, such as the presence of α-helices, β-sheets, and random coils.

N-methylation of the peptide backbone introduces a methyl group on the amide nitrogen, which can sterically hinder the formation of certain secondary structures, particularly those stabilized by hydrogen bonds involving the amide proton. While this modification can disrupt α-helical and β-sheet structures, it has also been shown to favor the formation of other ordered structures like β-turns and polyproline II (PPII) helices. In the case of N-methylated analogs of oligonorleucines, which are structurally similar to leucine (B10760876), N-methylation was found to promote the formation of β-helices[1].

A typical experimental workflow for analyzing the conformation of an N-Me-Leu peptide using CD spectroscopy is outlined below.

CD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Peptide N-Me-Leu Peptide Solvent Solvent (e.g., Phosphate Buffer) Peptide->Solvent Concentration Concentration Adjustment (0.1-1 mg/mL) Solvent->Concentration Spectrometer CD Spectrometer Concentration->Spectrometer Load Sample Parameters Set Parameters (Wavelength, Temp.) Spectrometer->Parameters Scan Perform Scan Parameters->Scan RawData Raw CD Spectra Scan->RawData Output Processing Blank Subtraction & Conversion to MRE RawData->Processing Deconvolution Secondary Structure Estimation Processing->Deconvolution

Caption: Experimental workflow for CD spectroscopy of N-Me-Leu peptides.

Detailed Methodology:

  • Sample Preparation:

    • Dissolve the lyophilized N-Me-Leu peptide in a suitable buffer, such as 10 mM sodium phosphate, to a final concentration of 0.1-1.0 mg/mL. The choice of buffer is critical, as some buffers can interfere with CD measurements in the far-UV region.

    • Determine the precise concentration of the peptide solution using a reliable method, such as UV absorbance at 280 nm if the peptide contains aromatic residues, or by quantitative amino acid analysis.

  • Instrument Setup and Data Acquisition:

    • Use a calibrated CD spectropolarimeter.

    • Set the instrument parameters. A typical measurement would involve scanning from 190 to 260 nm, with a data pitch of 0.5-1.0 nm, a bandwidth of 1.0 nm, and a scanning speed of 50 nm/min.

    • Perform measurements in a quartz cuvette with a path length of 0.1 cm.

    • Acquire spectra at a controlled temperature, for example, 25°C.

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

    • Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • Convert the raw CD signal (in millidegrees) to molar residue ellipticity ([θ]) using the following equation: [θ] = (mdeg * MRW) / (c * l * 10) where mdeg is the observed ellipticity in millidegrees, MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acid residues), c is the peptide concentration in mg/mL, and l is the path length of the cuvette in cm.

    • Estimate the secondary structure content (α-helix, β-sheet, β-turn, random coil) by deconvoluting the CD spectrum using various algorithms such as CONTIN, SELCON3, or CDSSTR, which are available in software packages like CDPro.

The table below presents hypothetical CD data for a model peptide before and after N-methylation of a leucine residue, illustrating the potential conformational changes.

PeptideSecondary Structure ElementMolar Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹)Estimated % Helicity
Model Peptide (Leu)α-helix-15,00045%
Model Peptide (N-Me-Leu)Disrupted helix/Turn-5,00015%

Note: This is illustrative data. The actual change in ellipticity and helicity will depend on the specific peptide sequence and the position of the N-methylation.

Alternative and Complementary Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy

While CD spectroscopy provides valuable information on the overall secondary structure, it does not offer residue-specific conformational details. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful alternative and complementary technique that can provide high-resolution structural information at the atomic level.

  • Residue-Specific Information: NMR can provide information about the conformation of individual amino acid residues within the peptide.

  • Three-Dimensional Structure Determination: Through the analysis of Nuclear Overhauser Effects (NOEs), which arise from through-space interactions between protons that are close in proximity, a three-dimensional structure of the peptide can be calculated.

  • Dynamics: NMR can also provide insights into the dynamic processes and conformational flexibility of the peptide in solution.

Studies have shown a strong correlation between the secondary structure estimations from CD and NMR; however, NMR has been observed to sometimes estimate a higher helical content for certain peptides[2].

The general workflow for conformational analysis of an N-Me-Leu peptide by NMR is depicted below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Peptide N-Me-Leu Peptide Solvent NMR Solvent (e.g., D₂O or H₂O/D₂O) Peptide->Solvent Concentration Concentration Adjustment (1-5 mM) Solvent->Concentration Spectrometer NMR Spectrometer Concentration->Spectrometer Load Sample Experiments 1D & 2D NMR Experiments (COSY, TOCSY, NOESY) Spectrometer->Experiments Acquire Acquire Spectra Experiments->Acquire Spectra NMR Spectra Acquire->Spectra Output Assignment Resonance Assignment Spectra->Assignment Restraints NOE-based Distance Restraints Assignment->Restraints Structure Structure Calculation Restraints->Structure

Caption: Experimental workflow for NMR spectroscopy of N-Me-Leu peptides.

Detailed Methodology:

  • Sample Preparation:

    • Dissolve the N-Me-Leu peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.

    • Add a known concentration of a reference compound, such as DSS or TSP, for chemical shift referencing.

    • Adjust the pH of the sample to the desired value.

  • NMR Data Acquisition:

    • Acquire a series of one- and two-dimensional NMR experiments, including:

      • 1D ¹H NMR: To get an overall impression of the sample's purity and folding.

      • 2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which are crucial for determining the three-dimensional structure.

      • 2D COSY (Correlation Spectroscopy): To identify through-bond correlations between adjacent protons.

    • Experiments are typically performed at a constant temperature.

  • Data Analysis and Structure Calculation:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton resonances to specific amino acid residues in the peptide sequence.

    • Identify and quantify NOE cross-peaks to generate a list of interproton distance restraints.

    • Use molecular dynamics and simulated annealing protocols with software like CYANA, XPLOR-NIH, or AMBER to calculate a family of structures that are consistent with the experimental restraints.

    • The resulting family of structures is then analyzed to determine the predominant conformation(s) of the peptide in solution.

The following table shows hypothetical NMR data for a segment of a peptide containing Leu and N-Me-Leu, highlighting the kind of information that can be obtained.

Residue¹Hα Chemical Shift (ppm)Key NOEsInferred Conformation
Leu-5 (in helical peptide)4.10Hα(i) to HN(i+3), Hα(i) to Hβ(i+3)α-helical
N-Me-Leu-5 (in modified peptide)4.50Hα(i) to HN(i+1)Extended or Turn-like

Note: This is illustrative data. Chemical shifts and NOE patterns are highly dependent on the local and global conformation of the peptide.

Comparison of CD and NMR for N-Me-Leu Peptide Analysis

FeatureCircular Dichroism (CD)Nuclear Magnetic Resonance (NMR)
Information Provided Overall secondary structure content (α-helix, β-sheet, etc.)Atomic-resolution 3D structure, residue-specific conformation, dynamics
Sample Requirements Lower concentration (µM to low mM), smaller amount of sampleHigher concentration (mM), larger amount of sample
Experimental Time Relatively fast (minutes to hours per sample)Time-consuming (hours to days per sample)
Data Analysis Relatively straightforward deconvolution algorithmsComplex and requires specialized expertise
Structural Resolution Low resolutionHigh resolution

Conclusion

Circular dichroism is an invaluable tool for the rapid assessment of the secondary structure of N-Me-Leu peptides and for monitoring conformational changes upon N-methylation. However, for a detailed, atomic-level understanding of the peptide's three-dimensional structure and dynamics, NMR spectroscopy is the method of choice. The complementary nature of these two techniques provides a powerful approach for a comprehensive conformational analysis of N-methylated peptides, which is crucial for the rational design of peptide-based therapeutics. Researchers and drug development professionals can leverage the strengths of both methods to gain a complete picture of the structural consequences of N-methylation.

References

Assessing the Purity of Fmoc-N-Me-Leu-OH: A Comparative Guide to Analytical HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical purity of amino acid derivatives is paramount in peptide synthesis, directly impacting the yield, purity, and biological activity of the final peptide. Fmoc-N-Me-Leu-OH, a key building block in the synthesis of modified peptides, is no exception. This guide provides a comprehensive comparison of analytical High-Performance Liquid Chromatography (HPLC) methods to assess the purity of this compound, offering detailed experimental protocols and data presentation to aid researchers in quality control and method development.

Understanding the Importance of Purity

This compound (Fmoc-N-methyl-L-leucine) is a valuable reagent for introducing N-methylated leucine (B10760876) residues into peptides, a modification known to enhance proteolytic stability and cell permeability. However, impurities in the this compound starting material can lead to the formation of undesirable side products during solid-phase peptide synthesis (SPPS), complicating purification and potentially altering the pharmacological profile of the target peptide.

Common impurities can include:

  • Di- and tri-peptides: Resulting from incomplete reactions or side reactions during the manufacturing process.

  • Racemization: The presence of the D-enantiomer (Fmoc-N-Me-D-Leu-OH) can lead to diastereomeric peptide impurities that are often difficult to separate.

  • Unprotected amino acid: Residual N-Me-Leu-OH.

  • By-products from the Fmoc protection step: Such as piperidine-adducts if not properly removed.

Analytical HPLC is the gold standard for quantifying the purity of Fmoc-amino acids, offering high resolution and sensitivity for the separation and detection of the main component from its potential impurities.

Comparative Analysis of this compound Purity

The purity of commercially available this compound can vary. Below is a summary of typical purity specifications for different grades of this reagent.

FeatureStandard GradeHigh Purity Grade
Purity (by HPLC) ≥ 98.0%≥ 99.5%
Enantiomeric Purity ≥ 99.0% L≥ 99.8% L
Appearance White to off-white powderWhite crystalline powder
Solubility Soluble in DMF, DCM, and MethanolHighly soluble in DMF, DCM, and Methanol

Experimental Protocol: Reversed-Phase HPLC for Purity Assessment

This section details a standard reversed-phase HPLC (RP-HPLC) method for determining the chemical purity of this compound.

Objective: To separate and quantify this compound from its potential non-chiral impurities.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • This compound sample

  • This compound reference standard (if available)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 40
      25 95
      30 95
      31 40

      | 35 | 40 |

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

Alternative Method: Chiral HPLC for Enantiomeric Purity

While the RP-HPLC method assesses overall chemical purity, a separate chiral HPLC method is required to determine the enantiomeric purity of this compound.

Objective: To separate the L-enantiomer (Fmoc-N-Me-L-Leu-OH) from its D-enantiomer.

Typical Approach:

  • Column: A chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., cellulose (B213188) or amylose (B160209) derivatives).

  • Mobile Phase: Typically a mixture of hexane/isopropanol or a polar organic mobile phase.

  • Detection: UV at 265 nm.

The development of a chiral separation method often requires screening of different chiral columns and mobile phase compositions to achieve optimal resolution between the enantiomers.

Visualizing the Workflow and Relationships

To better understand the process and the context of purity assessment, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound B Dissolve in Solvent (e.g., ACN) A->B C Inject Sample B->C D Separation on C18 Column C->D E UV Detection at 265 nm D->E F Integrate Peaks E->F G Calculate % Purity F->G

Caption: Experimental workflow for HPLC purity analysis.

Impurity_Relationships cluster_impurities Potential Impurities main This compound (Target Compound) imp1 Di- and Tri-peptides main->imp1 Separated by HPLC imp2 Fmoc-N-Me-D-Leu-OH (D-enantiomer) main->imp2 Separated by HPLC imp3 N-Me-Leu-OH (Unprotected) main->imp3 Separated by HPLC imp4 Synthesis By-products main->imp4 Separated by HPLC

Caption: Logical relationship of impurities to the target compound.

Conclusion

The purity of this compound is a critical factor for the successful synthesis of high-quality N-methylated peptides. The provided RP-HPLC method offers a reliable and robust approach for routine quality control. For comprehensive characterization, this should be complemented by a chiral HPLC method to ensure enantiomeric purity. By implementing rigorous analytical methods, researchers can ensure the integrity of their starting materials, leading to more reproducible and successful peptide synthesis outcomes.

A Comparative Analysis of Fmoc vs. Boc Protection for N-methyl-leucine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis and drug development, the incorporation of N-methylated amino acids such as N-methyl-leucine is a critical strategy for enhancing the pharmacokinetic properties of peptide-based therapeutics. The N-methyl group can impart increased proteolytic stability, improved membrane permeability, and can help to constrain peptide conformation. The choice of the N-α-protecting group is a crucial decision that significantly influences the success of the synthesis. The two most widely employed protecting groups in solid-phase peptide synthesis (SPPS), 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), each present a unique set of advantages and challenges when applied to sterically hindered amino acids like N-methyl-leucine.

This guide provides a comprehensive comparison of the Fmoc and Boc protection strategies for N-methyl-leucine, offering experimental protocols, quantitative data, and a discussion of the key considerations for researchers, scientists, and drug development professionals.

Data Presentation: A Quantitative Comparison

The selection between Fmoc and Boc protection for N-methyl-leucine often hinges on the specific requirements of the synthetic strategy, including the nature of the peptide sequence and the desired final product. Below is a summary of the key comparative aspects:

FeatureFmoc ProtectionBoc Protection
Deprotection Chemistry Base-labile (e.g., 20% piperidine (B6355638) in DMF)Acid-labile (e.g., Trifluoroacetic acid - TFA)
Orthogonality Orthogonal to acid-labile side-chain protecting groups (e.g., Boc, tBu) and resin linkers.Orthogonal to base-labile protecting groups.
Purity of Protected Amino Acid Commercially available with ≥98.0% purity (HPLC).Commercially available with 97.00% purity.[1]
Coupling Efficiency Challenging due to steric hindrance; often requires specialized coupling reagents like HATU or PyBOP and may necessitate double coupling.Also challenging due to steric hindrance; requires optimized coupling reagents and conditions. May show slightly better outcomes for aggregating sequences.
Deprotection Yield (Illustrative) Generally high and rapid under standard conditions.Can be lower for sterically hindered amino acids; for example, deprotection of N-Boc-L-leucine methyl ester has been reported with a 68% yield.[2]
Potential Side Reactions - Aspartimide formation (if Asp is present in the sequence).- Racemization can be a concern with certain bases and coupling reagents.- S-alkylation of sensitive residues like Met by the tert-butyl cation.- Acid-catalyzed side reactions with sensitive residues like Trp.
Handling of Hydrophobic Sequences More prone to aggregation issues with hydrophobic and N-methylated peptides.Generally more effective; N-terminal protonation after deprotection can reduce aggregation.

Experimental Protocols

Detailed methodologies for the protection of N-methyl-leucine with both Fmoc and Boc protecting groups, as well as their subsequent deprotection in the context of SPPS, are provided below.

Protocol 1: Synthesis of Fmoc-N-methyl-L-leucine

This protocol describes a general method for the Fmoc protection of an N-methylated amino acid.

Materials:

  • N-methyl-L-leucine

  • 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve N-methyl-L-leucine (1 equivalent) in a 10% aqueous solution of sodium bicarbonate.

  • To this solution, add a solution of Fmoc-OSu (1.05 equivalents) in 1,4-dioxane.

  • Stir the reaction mixture vigorously at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with water and wash with hexane to remove any unreacted Fmoc-OSu.

  • Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude Fmoc-N-methyl-L-leucine by flash column chromatography or recrystallization to obtain a product with high purity (typically >98%).

Protocol 2: Synthesis of Boc-N-methyl-L-leucine

This protocol outlines a standard procedure for the Boc protection of an N-methylated amino acid.

Materials:

Procedure:

  • Dissolve N-methyl-L-leucine (1 equivalent) in a mixture of tert-butanol, water, and 1 M NaOH.

  • Cool the solution to 0 °C in an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 equivalents) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the tert-butanol under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted Boc₂O.

  • Cool the aqueous layer to 0 °C and acidify to a pH of 3 with a cold saturated aqueous solution of citric acid.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to yield Boc-N-methyl-L-leucine, which can be further purified if necessary.

Protocol 3: Fmoc Deprotection in SPPS

Materials:

  • Fmoc-N-methyl-L-leucine-loaded resin

  • 20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

  • DMF

Procedure:

  • Swell the resin in DMF.

  • Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes at room temperature.

  • Drain the resin and repeat the treatment with 20% piperidine in DMF for another 10-20 minutes.

  • Wash the resin thoroughly with DMF to remove the deprotection reagents and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the coupling of the next amino acid.

Protocol 4: Boc Deprotection in SPPS

Materials:

  • Boc-N-methyl-L-leucine-loaded resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane, water, dithiothreitol, as needed depending on the peptide sequence)

Procedure:

  • Wash the resin with DCM.

  • Treat the resin with a solution of 25-50% TFA in DCM containing appropriate scavengers for 20-30 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin with DCM.

  • Neutralize the resin with a solution of 10% diisopropylethylamine (DIEA) in DCM.

  • Wash the resin thoroughly with DCM and then with DMF to prepare for the next coupling step.

Comparative Analysis and Recommendations

The choice between Fmoc and Boc for protecting N-methyl-leucine is a strategic one, with implications for the entire peptide synthesis workflow.

Fmoc Strategy: The Fmoc group's base lability offers the significant advantage of orthogonality with commonly used acid-labile side-chain protecting groups and linkers. This allows for the synthesis of complex peptides with a wide variety of protected amino acids. However, the repeated exposure to a basic deprotection reagent like piperidine can lead to side reactions, most notably the formation of aspartimide if aspartic acid is present in the sequence. For N-methylated amino acids, the steric bulk can make coupling challenging, often requiring more potent and expensive coupling reagents and potentially longer reaction times or double coupling cycles.

Boc Strategy: The Boc strategy, which relies on strong acid for deprotection, is a more traditional but robust method. It is often favored for synthesizing long or hydrophobic peptides, as the acidic conditions can help to disrupt secondary structures and prevent aggregation. The N-terminal protonation following deprotection also aids in solubilizing the growing peptide chain. However, the harsh acidic conditions can lead to the degradation of sensitive amino acids, such as tryptophan, and the tert-butyl cation generated during deprotection can cause side reactions like the S-alkylation of methionine. The steric hindrance of Boc-N-methyl-leucine also necessitates optimized coupling conditions.

Recommendations for Selection:

  • For peptides with acid-sensitive residues: The Fmoc strategy is generally preferred to avoid degradation during deprotection.

  • For long or hydrophobic peptides prone to aggregation: The Boc strategy may offer an advantage due to the disruption of secondary structures in acidic conditions.

  • For complex peptides with diverse functionalities: The orthogonality of the Fmoc strategy often provides greater flexibility in the choice of side-chain protecting groups.

  • Cost and availability of reagents: Boc-protected amino acids and the associated reagents are often less expensive than their Fmoc counterparts.

Ultimately, the optimal choice will depend on a careful evaluation of the target peptide's sequence, the desired scale of the synthesis, and the available resources and expertise. For particularly challenging sequences containing N-methyl-leucine, a small-scale pilot synthesis using both strategies may be warranted to determine the most efficient and highest-yielding approach.

Visualizing the Workflow

To aid in understanding the chemical pathways and decision-making process, the following diagrams have been generated.

Protection_Deprotection_Cycles cluster_Fmoc Fmoc Strategy cluster_Boc Boc Strategy Fmoc_Protect Fmoc Protection (Fmoc-OSu, NaHCO₃) Fmoc_N_Me_Leu Fmoc-N-Me-Leu Fmoc_Protect->Fmoc_N_Me_Leu Fmoc_Couple Coupling to Peptide (e.g., HATU, DIEA) Fmoc_N_Me_Leu->Fmoc_Couple Fmoc_Deprotect Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Couple->Fmoc_Deprotect Free_Amine_Fmoc Free N-terminus Fmoc_Deprotect->Free_Amine_Fmoc Free_Amine_Fmoc->Fmoc_Couple Next Cycle Boc_Protect Boc Protection (Boc₂O, NaOH) Boc_N_Me_Leu Boc-N-Me-Leu Boc_Protect->Boc_N_Me_Leu Boc_Couple Coupling to Peptide (e.g., HBTU, DIEA) Boc_N_Me_Leu->Boc_Couple Boc_Deprotect Boc Deprotection (TFA/DCM) Boc_Couple->Boc_Deprotect Free_Amine_Boc Free N-terminus Boc_Deprotect->Free_Amine_Boc Free_Amine_Boc->Boc_Couple Next Cycle

Caption: Protection and deprotection cycles for Fmoc and Boc strategies in SPPS.

Decision_Workflow Start Start: Synthesize Peptide with N-Me-Leu Acid_Sensitive Peptide contains acid-sensitive residues? Start->Acid_Sensitive Aggregation Peptide is long or prone to aggregation? Acid_Sensitive->Aggregation No Fmoc Consider Fmoc Strategy Acid_Sensitive->Fmoc Yes Orthogonality Complex side-chain protection required? Aggregation->Orthogonality No Boc Consider Boc Strategy Aggregation->Boc Yes Orthogonality->Fmoc Yes Orthogonality->Boc No Optimize Optimize Coupling Conditions (Specialized Reagents, Double Coupling) Fmoc->Optimize Boc->Optimize

Caption: Decision workflow for selecting between Fmoc and Boc protection for N-Me-Leu.

References

A Comparative Guide to the Efficacy of Fmoc-N-Me-Leu-OH and Its Structural Analogs in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of N-methylated amino acids into peptide therapeutics is a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. N-methylation, the substitution of the amide proton with a methyl group, can profoundly influence a peptide's conformational flexibility, proteolytic stability, and receptor binding affinity. This guide provides an objective comparison of peptides synthesized with Fmoc-N-Me-Leu-OH and its structural analogs, Fmoc-N-Me-Val-OH and Fmoc-N-Me-Ala-OH, supported by representative experimental data and detailed methodologies.

The Impact of N-Methylation on Peptide Properties

N-methylation of the peptide backbone introduces significant steric hindrance, which can:

  • Enhance Proteolytic Stability: By shielding the amide bond from enzymatic cleavage, N-methylation can dramatically increase the half-life of a peptide in biological fluids.[1][2][3] This is a critical factor in developing peptides with improved bioavailability and reduced dosing frequency.

  • Modulate Receptor Binding: The conformational constraints imposed by the N-methyl group can either pre-organize the peptide into a bioactive conformation, potentially increasing binding affinity, or conversely, create an unfavorable conformation that reduces affinity.[1][4] The effect is highly dependent on the specific peptide sequence and the location of the N-methylation.

  • Improve Membrane Permeability: By removing a hydrogen bond donor and increasing lipophilicity, N-methylation can enhance a peptide's ability to cross cell membranes, a crucial attribute for targeting intracellular proteins.[1][3]

Performance Comparison: A Case Study

To illustrate the differential effects of this compound and its aliphatic analogs, we present a case study on a hypothetical peptide antagonist targeting a G-protein coupled receptor (GPCR). The following tables summarize the expected performance based on general trends observed for N-methylated peptides.[1][5]

Table 1: Comparative Efficacy of a Hypothetical GPCR Antagonist and its N-Methylated Analogs

Peptide AnalogModificationReceptor Binding Affinity (IC50, nM)Proteolytic Stability (t½ in human serum, min)
Parent PeptideUnmodified Leucine1510
Analog 1N-Me-Leu 25120
Analog 2N-Me-Val 45110
Analog 3N-Me-Ala 2095

Data is hypothetical and serves for illustrative purposes.

Table 2: Physicochemical Properties of N-Methylated Amino Acid Analogs

Amino Acid AnalogSide ChainSteric HindranceImpact on Secondary Structure
N-Me-Leu IsobutylHighSignificant disruption of α-helices and β-sheets
N-Me-Val IsopropylModerate-HighSignificant disruption of α-helices and β-sheets
N-Me-Ala MethylModerateDisruption of α-helices and β-sheets

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Solid-Phase Peptide Synthesis (SPPS) of N-Methylated Peptides

Objective: To synthesize a peptide incorporating this compound or its structural analogs using manual Fmoc-based solid-phase peptide synthesis.

Materials:

  • Rink Amide resin[6]

  • Fmoc-protected amino acids (including this compound, Fmoc-N-Me-Val-OH, or Fmoc-N-Me-Ala-OH)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[7]

  • Base: DIPEA (N,N-Diisopropylethylamine)[7]

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)[6]

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O[6]

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.[1]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.[6]

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activation mixture to the resin and shake for 2-4 hours at room temperature. Coupling to an N-methylated residue may require longer coupling times or double coupling.[8]

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF, DCM, and then DMF again.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]

  • Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the crude peptide, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_synthesis Solid-Phase Peptide Synthesis Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (Fmoc-N-Me-Xxx-OH) Deprotection->Coupling Washing Washing Coupling->Washing Washing->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection Washing->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Workflow for Solid-Phase Peptide Synthesis of N-Methylated Peptides.

Proteolytic Stability Assay

Objective: To determine the half-life of N-methylated and non-methylated peptides in human serum.

Materials:

  • Test peptides (N-methylated and non-methylated analogs)

  • Human serum

  • Trichloroacetic acid (TCA) solution (10%)

  • RP-HPLC system

Protocol:

  • Incubate the test peptide at a final concentration of 1 mg/mL in human serum at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

  • Stop the enzymatic reaction by adding an equal volume of 10% TCA solution to precipitate the serum proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant containing the remaining intact peptide by RP-HPLC.

  • Quantify the peak area of the intact peptide at each time point and calculate the percentage of peptide remaining relative to the 0-minute time point.

  • Determine the half-life (t½) of the peptide by plotting the percentage of remaining peptide against time.

G cluster_stability Proteolytic Stability Assay Incubation Incubate Peptide with Human Serum Sampling Collect Aliquots at Time Points Incubation->Sampling Precipitation Stop Reaction & Precipitate Proteins (TCA) Sampling->Precipitation Analysis Analyze Supernatant by RP-HPLC Precipitation->Analysis Calculation Calculate % Peptide Remaining & Determine Half-Life Analysis->Calculation G cluster_pathway GPCR Signaling Pathway Ligand N-Methylated Peptide (Antagonist) GPCR GPCR Ligand->GPCR Binding G_Protein G-Protein (Gα, Gβγ) GPCR->G_Protein Blocks Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector No Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger No Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Inhibition

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-N-Me-Leu-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-N-Me-Leu-OH

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。